molecular formula C8H5BrN2 B057720 7-Bromoquinazoline CAS No. 89892-22-8

7-Bromoquinazoline

Cat. No.: B057720
CAS No.: 89892-22-8
M. Wt: 209.04 g/mol
InChI Key: KMVULHBAEVRKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoquinazoline is a versatile and high-value heterocyclic building block extensively used in medicinal chemistry and pharmaceutical research. Its core structure, featuring a bromine atom at the 7-position of the quinazoline scaffold, makes it a privileged synthetic intermediate for the construction of targeted molecular libraries. This compound is particularly pivotal in the synthesis of quinazoline-based kinase inhibitors, where it serves as a precursor for introducing diverse substituents via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination). Researchers utilize this compound to develop potential therapeutic agents targeting epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in various cancers. Its mechanism of action in final compounds typically involves competitive binding at the ATP-binding site of target kinases, leading to inhibition of downstream signaling pathways and cell proliferation. Beyond oncology, this intermediate is also employed in the discovery of compounds for central nervous system (CNS) disorders and inflammatory diseases. Supplied with high purity and lot-specific analytical data, our this compound is designed to ensure reproducibility and reliability in your most demanding synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVULHBAEVRKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458338
Record name 7-bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89892-22-8
Record name 7-bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromoquinazoline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthetic methodologies of 7-Bromoquinazoline. The content is tailored for researchers, scientists, and professionals engaged in drug development and medicinal chemistry who are interested in the applications of quinazoline-based heterocyclic compounds.

Core Chemical Properties

This compound is a halogenated derivative of quinazoline, a class of compounds known for its wide range of biological activities. The introduction of a bromine atom at the 7-position significantly influences its chemical reactivity and potential as a precursor in organic synthesis.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₅BrN₂[1]
Molecular Weight 209.05 g/mol [1]
IUPAC Name This compound[1]
CAS Number 89892-22-8[2]
Appearance Beige solid[2]

Chemical Structure

The structure of this compound consists of a pyrimidine ring fused to a benzene ring, with a bromine atom substituted at the 7-position of the quinazoline core.

Canonical SMILES: C1=CC2=C(C=C1Br)N=CN=C2

InChI Key: RTKSTBCHSICNLP-UHFFFAOYSA-N[1]

Experimental Data

Spectral Data

¹H NMR (400 MHz, DMSO-d₆): δ 9.57 (s, 1H), 9.32 (s, 1H), 8.46 (d, 1H), 8.14 (dd, 1H), 7.96 (d, 1H).[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of quinazoline using N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid.[2]

Materials:

  • Quinazoline

  • N-bromosuccinimide (NBS)

  • Concentrated sulfuric acid

  • 5% Methanol/Dichloromethane (eluent)

  • Silica gel

Procedure:

  • Dissolve quinazoline (1.04 g, 7.99 mmol) in an appropriate amount of concentrated sulfuric acid at room temperature.[2]

  • Slowly add N-bromosuccinimide (NBS) (2.13 g, 11.9 mmol) to the solution.[2]

  • Stir the reaction mixture continuously at room temperature for 16 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using 5% methanol/dichloromethane as the mobile phase to confirm the completion of the reaction.[2]

  • Upon completion, purify the product by silica gel column chromatography using 5% methanol/dichloromethane as the eluent to afford this compound as a beige solid.[2]

Reactivity and Applications

The bromine atom at the 7-position of the quinazoline ring is a key functional group that allows for a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the introduction of diverse aryl and heteroaryl substituents. This versatility is crucial for the construction of complex molecular scaffolds and for exploring structure-activity relationships (SAR) in drug discovery programs.[3]

This compound has been utilized as a reactant in the preparation of inhibitors for protein kinase B (AKT/PKB), which are targets for cancer treatment.[2] This highlights its potential in the development of novel therapeutic agents. The broader class of quinazoline derivatives has been investigated for a range of biological activities, including anticancer, antifungal, and antiproliferative effects.[3][4]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Quinazoline reaction Bromination Reaction start->reaction reagents NBS, H₂SO₄ reagents->reaction product Crude this compound reaction->product purification Silica Gel Column Chromatography product->purification pure_product Pure this compound purification->pure_product nmr ¹H NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir

References

7-Bromo-4-hydroxy-2-phenylquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological activities of 7-Bromo-4-hydroxy-2-phenylquinoline. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₅H₁₀BrNO[1][2]
Molecular Weight 300.15 g/mol [1][2]
Appearance Solid, brown powder[1][2]
CAS Number 825620-24-4[1][2]
Purity ≥95%[2]

Note: Specific quantitative data for properties such as melting point, pKa, and logP for 7-Bromo-4-hydroxy-2-phenylquinoline are not extensively documented in the reviewed literature. The determination of these values would require experimental analysis.

Solubility Profile

Experimentally determined quantitative solubility data for 7-Bromo-4-hydroxy-2-phenylquinoline is not widely available.[1] However, based on the analysis of structurally similar compounds, it is predicted to have low aqueous solubility and greater solubility in organic solvents.[1] The presence of a polar hydroxyl group may slightly enhance its aqueous solubility, while the bromo substituent can also influence its solubility characteristics.[1] For instance, the related compound 5,7-dibromo-8-hydroxyquinoline has had its solubility determined in various co-solvent mixtures, indicating that such experimental analysis is feasible.[1]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a solid compound is the shake-flask method.[1] This method establishes equilibrium between the solid compound and its dissolved state in a specific solvent at a controlled temperature.[1]

Materials:

  • 7-Bromo-4-hydroxy-2-phenylquinoline

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Shaker or agitator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of solid 7-Bromo-4-hydroxy-2-phenylquinoline to a known volume of the solvent in a sealed flask.

  • Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After agitation, allow the mixture to settle or centrifuge it to separate the undissolved solid from the saturated solution.

  • Carefully extract an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method.

Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline

The primary synthetic route for 7-Bromo-4-hydroxy-2-phenylquinoline is the Conrad-Limpach reaction.[4][5] This is a well-established method for preparing 4-hydroxyquinolines and involves two key stages: the formation of an enamine intermediate followed by thermal cyclization.[4]

Synthesis_Workflow reagent1 3-Bromoaniline intermediate Ethyl 3-(3-bromophenylamino)-3-phenylacrylate (Enamine Intermediate) reagent1->intermediate Condensation (Toluene, Acetic Acid Catalyst) reagent2 Ethyl benzoylacetate reagent2->intermediate product 7-Bromo-4-hydroxy-2-phenylquinoline intermediate->product Thermal Cyclization (~250 °C, High-boiling solvent)

Synthesis workflow for 7-Bromo-4-hydroxy-2-phenylquinoline.

Experimental Protocols for Synthesis

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)-3-phenylacrylate (Enamine Intermediate) [4]

  • Materials: 3-Bromoaniline, Ethyl benzoylacetate, Glacial acetic acid (catalyst), Toluene.[4]

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 3-bromoaniline and ethyl benzoylacetate in toluene.[4]

    • Add a catalytic amount of glacial acetic acid.[4]

    • Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.[4]

    • Once the theoretical amount of water is collected, cool the reaction mixture.[4]

    • Remove the toluene under reduced pressure to obtain the crude intermediate.[4]

    • Purify the crude product by recrystallization from ethanol or hexane.[4]

Step 2: Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline via Thermal Cyclization [4]

  • Materials: Ethyl 3-(3-bromophenylamino)-3-phenylacrylate, High-boiling point solvent (e.g., Dowtherm A, mineral oil).[4]

  • Procedure:

    • Add the purified enamine intermediate to a high-boiling point solvent in a reaction vessel suitable for high temperatures.[4]

    • Heat the mixture to approximately 250 °C.[4][5]

    • Monitor the reaction for completion (this can take from minutes to hours).[4]

    • Cool the reaction mixture, allowing the product to precipitate.[4]

    • Collect the solid product by filtration.[4]

    • Wash the collected solid with a solvent like hexane or ether to remove the high-boiling solvent.[4]

    • Further purify the product by recrystallization from a solvent such as dimethylformamide (DMF).[4]

Potential Biological Activities and Applications

While extensive biological data for 7-Bromo-4-hydroxy-2-phenylquinoline is limited, the quinoline scaffold is a well-known pharmacophore present in many bioactive compounds.[6][7] Based on structurally related molecules, this compound is predicted to have potential applications in several therapeutic areas.[6][7]

Anticancer Potential

Quinoline derivatives are recognized for their potential as anticancer agents.[5][6] The proposed mechanism of action for some 2-phenylquinoline derivatives involves the inhibition of histone deacetylase (HDAC).[5] For 7-Bromo-4-hydroxy-2-phenylquinoline, a postulated mechanism for its anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[8]

EGFR_Inhibition_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Initiates Signaling Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Ligand Ligand (e.g., EGF) Ligand->EGFR Binds and Activates Inhibitor 7-Bromo-4-hydroxy-2-phenylquinoline Inhibitor->EGFR Inhibits Kinase Activity

Postulated mechanism of EGFR inhibition by 7-Bromo-4-hydroxy-2-phenylquinoline.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of a compound on cancer cell lines.[6][8]

  • Materials: Cancer cell lines, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, 7-Bromo-4-hydroxy-2-phenylquinoline, DMSO, MTT solution (5 mg/mL in PBS), Solubilizing agent (e.g., DMSO).[6][8]

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6][8]

    • Treat the cells with various concentrations of 7-Bromo-4-hydroxy-2-phenylquinoline (dissolved in DMSO) and incubate for 24-72 hours.[6]

    • Add MTT solution to each well and incubate for 4 hours at 37°C.[6]

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability and determine the IC₅₀ value.[8]

Applications in Organic Synthesis

The bromine atom at the 7-position of 7-Bromo-4-hydroxy-2-phenylquinoline makes it a valuable intermediate for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] This allows for the introduction of various aryl and heteroaryl groups to create a library of novel compounds for structure-activity relationship (SAR) studies.[2]

Suzuki_Miyaura_Coupling start 7-Bromo-4-hydroxy-2-phenylquinoline product 7-Aryl-4-hydroxy-2-phenylquinoline start->product Suzuki-Miyaura Coupling reagent Arylboronic Acid reagent->product catalyst Pd Catalyst, Base catalyst->product

Suzuki-Miyaura cross-coupling reaction with 7-Bromo-4-hydroxy-2-phenylquinoline.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Materials: 7-Bromo-4-hydroxy-2-phenylquinoline, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Degassed solvent (e.g., Toluene, Dioxane).[2]

  • Procedure:

    • To a reaction vessel, add 7-Bromo-4-hydroxy-2-phenylquinoline, the arylboronic acid, and the base.[2]

    • Purge the vessel with an inert gas (e.g., Nitrogen or Argon).[2]

    • Add the degassed solvent and the palladium catalyst under the inert atmosphere.[2]

    • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).[2]

    • Upon completion, cool the mixture and perform an aqueous work-up.[2]

    • Extract the product with an organic solvent, dry the organic layer, and concentrate it.[2]

    • Purify the crude product by column chromatography on silica gel.[2]

Conclusion

7-Bromo-4-hydroxy-2-phenylquinoline is a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. While there is a need for more extensive experimental characterization of its physicochemical and biological properties, the existing data and the established protocols provided in this guide offer a solid foundation for researchers to explore its applications further. Its utility as a synthetic intermediate and its potential as a scaffold for novel therapeutics make it a compound of considerable interest for future research and development endeavors.

References

7-Bromoisoquinoline: A Core Scaffold for Innovations in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 7-Bromoisoquinoline CAS Number: 58794-09-5

This technical guide provides an in-depth overview of 7-bromoisoquinoline, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will explore its chemical properties, synthesis, and its versatile applications in the development of novel therapeutic agents and functional materials, with a focus on detailed experimental protocols and the visualization of its role in modulating critical signaling pathways.

Chemical and Physical Properties

7-Bromoisoquinoline is a solid, off-white compound at room temperature. Its chemical structure, featuring a bromine atom on the isoquinoline core, makes it an excellent substrate for a variety of cross-coupling reactions. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₉H₆BrN[1][2][3][4]
Molecular Weight 208.06 g/mol [3][4]
Melting Point 67-72 °C[4]
Appearance Off-White Solid
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL[2]
SMILES Brc1ccc2ccncc2c1[2][4]
InChI Key KABRXLINDSPGDF-UHFFFAOYSA-N[2][4]

Synthesis of 7-Bromoisoquinoline

The synthesis of 7-bromoisoquinoline can be achieved through various methods, with the Pomeranz-Fritsch reaction being a classical and adaptable approach for generating the isoquinoline core.

Experimental Protocol: Pomeranz-Fritsch Synthesis of Isoquinolines

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines. The reaction proceeds via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[1][5][6][7]

Step 1: Formation of the Benzalaminoacetal (Schiff Base)

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the appropriately substituted benzaldehyde (1.0 equivalent) and aminoacetaldehyde dimethyl acetal (1.0-1.2 equivalents) in toluene.

  • Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed.

  • Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude benzalaminoacetal.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude benzalaminoacetal in a solution of a strong acid. Concentrated sulfuric acid is traditionally used, though other acids like trifluoroacetic anhydride can also be employed.[5]

  • Stir the mixture at room temperature or with gentle heating. The optimal temperature and reaction time will depend on the specific substrate.

  • Monitor the cyclization by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while cooling in an ice bath.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude isoquinoline derivative by column chromatography on silica gel.

Key Synthetic Transformations of 7-Bromoisoquinoline

The bromine atom at the 7-position serves as a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in generating diverse libraries of isoquinoline derivatives for drug discovery and materials science.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between 7-bromoisoquinoline and various boronic acids or esters.[9][10][11][12][13]

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 7-bromoisoquinoline (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting 7-bromoisoquinoline with a terminal alkyne.[14][15][16][17][18]

  • To a dry Schlenk flask under an inert atmosphere, add 7-bromoisoquinoline (1.0 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).

  • Add the terminal alkyne (1.2-1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction mixture and filter through a pad of celite to remove the catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Heck Coupling

The Heck reaction facilitates the coupling of 7-bromoisoquinoline with an alkene to form a substituted alkene.[4][19][20][21][22]

  • In a dry Schlenk flask under an inert atmosphere, combine 7-bromoisoquinoline (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, if required), and a base (e.g., K₂CO₃, Et₃N, or KOAc, 1.5-2.0 equivalents).

  • Add an anhydrous solvent (e.g., DMF, NMP, or acetonitrile).

  • Add the alkene (1.2-2.0 equivalents) to the reaction mixture.

  • Heat the mixture to 100-140 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Applications in Drug Discovery and Signaling Pathway Modulation

The isoquinoline scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active natural products and synthetic drugs.[23] Derivatives of 7-bromoisoquinoline are being investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[10] A significant area of research is their use as kinase inhibitors, which play a crucial role in cell signaling pathways often dysregulated in diseases like cancer.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for drug development.[2][24][25][26][27] Isoquinoline derivatives have been shown to inhibit this pathway at various nodes.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Isoquinoline Isoquinoline Derivative Isoquinoline->Akt Isoquinoline->mTORC1

PI3K/Akt/mTOR pathway inhibition.
Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial signaling route that governs cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer.[28][29][30][31] Certain isoquinoline-based compounds have demonstrated the ability to modulate this pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Isoquinoline Isoquinoline Derivative Isoquinoline->Raf Isoquinoline->MEK Isoquinoline->ERK

MAPK/ERK pathway inhibition.
Role in PARP Inhibition and DNA Damage Response

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that exploit deficiencies in DNA damage repair mechanisms in cancer cells, a concept known as synthetic lethality.[3][32][33][34][35] Many PARP inhibitors contain heterocyclic scaffolds that can be synthesized from isoquinoline derivatives. The inhibition of PARP leads to the accumulation of single-strand breaks, which are converted to double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to cell death.

PARP_Inhibition_Workflow cluster_0 In BRCA-deficient cells DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Replication DNA Replication DNA_SSB->Replication SSB_Repair SSB Repair PARP->SSB_Repair DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB SSB conversion HR_Repair Homologous Recombination Repair (e.g., BRCA1/2) DNA_DSB->HR_Repair Cell_Viability Cell Viability HR_Repair->Cell_Viability Cell_Death Cell Death (Apoptosis) HR_Repair->Cell_Death Repair failure PARP_Inhibitor PARP Inhibitor (Isoquinoline-based) PARP_Inhibitor->PARP

PARP inhibition workflow.

Conclusion

7-Bromoisoquinoline is a high-value synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its versatile reactivity, particularly in modern cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The isoquinoline core is a well-established pharmacophore, and the ability to functionalize it at the 7-position opens up vast possibilities for the design and synthesis of novel therapeutic agents targeting critical cellular pathways. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and scientists engaged in the development of next-generation pharmaceuticals and functional materials.

References

The Pharmacological Versatility of Quinoline and Quinazoline Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline and quinazoline scaffolds, bicyclic heterocyclic aromatic organic compounds, are cornerstones in medicinal chemistry. Their unique structural features have made them "privileged structures," consistently appearing in a wide array of biologically active compounds.[1] This technical guide provides a comprehensive overview of the significant biological activities of quinoline and quinazoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and insights into the underlying signaling pathways.

Anticancer Activities: Targeting the Hallmarks of Cancer

Quinoline and quinazoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[2][3] Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression, including cell proliferation, survival, and angiogenesis.[1][4]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of these derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following tables summarize the reported anticancer activities of various quinoline and quinazoline derivatives against different cancer cell lines.

Table 1: Anticancer Activity of Quinoline Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone12eMGC-803 (Gastric)1.38[5]
HCT-116 (Colon)5.34[5]
MCF-7 (Breast)5.21[5]
Pyrazolo[1,5-a]quinoline7kMDA-MB-231 (Breast)0.011[6]
HT-29 (Colon)0.032[6]
Hydrazide-Quinoline15MCF-7 (Breast)15.16[7]
HepG-2 (Liver)18.74[7]
A549 (Lung)18.68[7]

Table 2: Anticancer Activity of Quinazoline Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
2,3,4-Trisubstituted QuinazolineEMammalian Cancer Cell Line0.4[8]
Quinazolinone101L1210 (Leukemia)5.8[9]
K562 (Leukemia)5.8[9]
MCF-7 (Breast)0.34[9]
2-Thioxoquinazolin-4-one21HeLa (Cervical)1.85[10]
MDA-MB231 (Breast)2.81[10]
PARP-1 InhibitorUMX-1 (Breast)3.2[8]
Signaling Pathways in Anticancer Activity

The anticancer effects of quinoline and quinazoline derivatives are mediated through the modulation of various signaling pathways critical for cancer cell survival and proliferation.

One of the primary mechanisms of action is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer.[1][6] Inhibition of these kinases disrupts downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, leading to reduced cell proliferation and angiogenesis.[1]

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras VEGFR VEGFR PI3K PI3K VEGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation Quinoline_Quinazoline Quinoline & Quinazoline Derivatives Quinoline_Quinazoline->EGFR inhibit Quinoline_Quinazoline->VEGFR inhibit EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR

EGFR/VEGFR signaling inhibition by quinoline and quinazoline derivatives.

Another important mechanism is the disruption of microtubule dynamics.[1] Certain derivatives inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[1]

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Microtubule Microtubule Dynamics Polymerization->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Cell_Division Cell Division Spindle->Cell_Division G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Quinoline_Derivatives Quinoline Derivatives Quinoline_Derivatives->Polymerization inhibit

Inhibition of tubulin polymerization by quinoline derivatives.
Experimental Protocols for Anticancer Activity

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1]

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent Incubate3->Add_Solubilizer Measure Measure Absorbance at 570 nm Add_Solubilizer->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Experimental workflow for the MTT assay.

Antimicrobial Activities: Combating Infectious Diseases

Quinoline and quinazoline derivatives have a long history of use as antimicrobial agents. Their broad spectrum of activity encompasses both Gram-positive and Gram-negative bacteria, as well as various fungal species.[11][12][13]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antimicrobial Activity of Quinoline Derivatives

Derivative ClassOrganismMIC (µg/mL)Reference
Imidazo[1,2-a]quinolineS. aureus4-8[11]
E. coli4-8[11]
A. niger8-16[11]
C. albicans8-16[11]

Table 4: Antimicrobial Activity of Quinazoline Derivatives

Derivative ClassOrganismMIC (µg/mL)Reference
Indolo[1,2-c]quinazolineS. aureus2.5-15[14]
B. subtilis2.5-15[14]
E. coli5-20[14]
Pyrrolidine-substituted quinazolinoneP. aeruginosa150[12]
Morpholine-substituted quinazolinoneB. subtilis500[12]
Mechanism of Antimicrobial Action

A key target for many quinoline-based antimicrobial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[13] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of DNA synthesis and bacterial cell death.

Experimental Protocols for Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.[15]

Anti-inflammatory Activities: Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases. Quinoline and quinazoline derivatives have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for a range of inflammatory conditions.[16][17]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is often evaluated in vivo using models like the carrageenan-induced paw edema assay, where the percentage of edema inhibition is measured. In vitro assays often measure the inhibition of pro-inflammatory enzymes or cytokines, with results expressed as IC50 values.

Table 5: Anti-inflammatory Activity of Quinoline Derivatives

Derivative ClassAssayIC50 (µM) / % InhibitionReference
Pyrazole-quinolineCOX-2 Inhibition0.1[18]
Carboxylic Acid DerivativeLPS-induced inflammation (RAW264.7 cells)Appreciable vs. indomethacin[19]

Table 6: Anti-inflammatory Activity of Quinazoline Derivatives

Derivative ClassAssayIC50 (µM) / % InhibitionReference
Pyrazolo[1,5-a]quinazolineNF-κB Inhibition (THP-1 cells)4.8 - 30.1[20]
4-AminoquinazolineCarrageenan-induced paw edemaHigh activity[21]
2,3,6-Trisubstituted quinazolinoneCarrageenan-induced paw edema10.28–53.33%[17]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of these derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. This includes the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and the suppression of the NF-κB and MAPK signaling pathways.[16][20] Some derivatives also inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[18]

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimuli->Cell_Surface_Receptor MAPK_Pathway MAPK Pathway Cell_Surface_Receptor->MAPK_Pathway IKK IKK Cell_Surface_Receptor->IKK Gene_Expression Pro-inflammatory Gene Expression MAPK_Pathway->Gene_Expression IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->Gene_Expression Quinazoline_Derivatives Quinazoline Derivatives Quinazoline_Derivatives->MAPK_Pathway inhibit Quinazoline_Derivatives->IKK inhibit

Modulation of inflammatory signaling pathways by quinazoline derivatives.
Experimental Protocols for Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Groups: Divide animals into control, standard (e.g., indomethacin), and test groups.

  • Drug Administration: Administer the test compound or standard drug orally or intraperitoneally.

  • Carrageenan Injection: After a specific time, inject carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at different time intervals using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema in the treated groups compared to the control group.[20]

Antiviral Activities: A Broad Spectrum of Inhibition

The emergence of viral diseases has underscored the urgent need for novel antiviral agents. Quinoline and quinazoline derivatives have demonstrated promising activity against a variety of DNA and RNA viruses.[22][23][24][25]

Quantitative Analysis of Antiviral Activity

The antiviral activity is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), is a measure of the drug's therapeutic window.

Table 7: Antiviral Activity of Quinoline Derivatives

Derivative ClassVirusEC50 (µM)SIReference
2,8-bis(trifluoromethyl)quinolineZika Virus (ZIKV)0.8243[23]
Quinoline derivativeInfluenza A Virus (IAV)1.87>1[26]
Respiratory Syncytial Virus (RSV)3.10673.06[26]
SARS-CoV-2 PLpro InhibitorJun13296SARS-CoV-20.1>100

Table 8: Antiviral Activity of Quinazoline Derivatives

Derivative ClassVirusEC50 (µM)SIReference
2,3,6-Trisubstituted quinazolinoneZika Virus (ZIKV)0.18>1[24]
Dengue Virus (DENV)0.086>1[24]
QuinazolinoneSARS-CoV-21.10>45.45[27]
2-Substituted quinazolinoneVaricella Zoster Virus (VZV)5.4 - 13.6-[28]
Human Cytomegalovirus (HCMV)8.94 - 13.2-[28]
Mechanism of Antiviral Action

The antiviral mechanisms of these compounds are varied and often virus-specific. For instance, some derivatives have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, an enzyme crucial for viral RNA synthesis.[22] Others may interfere with viral entry, replication, or assembly.

Experimental Protocols for Antiviral Activity

Plaque Reduction Assay

This assay is used to quantify the ability of a compound to inhibit the replication of a virus.

  • Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Adsorption: Infect the cells with a known amount of virus.

  • Compound Treatment: Overlay the cells with a semi-solid medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates to allow for plaque formation.

  • Plaque Visualization: Stain the cells to visualize and count the plaques.

  • Calculation: Determine the concentration of the compound that reduces the number of plaques by 50% (EC50).

Synthesis of Quinoline and Quinazoline Derivatives

The synthesis of these heterocyclic scaffolds can be achieved through various established methods.

Synthesis of Quinoline Derivatives

Common synthetic routes for quinoline derivatives include the Skraup synthesis, Doebner-von Miller reaction, and Friedländer synthesis. For example, a general synthesis of a quinoline-based anticancer agent might involve the reaction of an appropriately substituted aniline with an α,β-unsaturated aldehyde or ketone.

General Synthetic Scheme for a Quinoline Derivative:

A substituted aniline is reacted with an α,β-unsaturated ketone in the presence of an acid catalyst to yield the corresponding quinoline derivative. The specific substituents on the aniline and the ketone can be varied to generate a library of compounds for biological screening.[29]

Synthesis of Quinazoline Derivatives

Quinazoline derivatives are often synthesized from anthranilic acid or its derivatives. A common method involves the reaction of an N-acylanthranilic acid with an amine, followed by cyclization.

General Synthetic Scheme for a Quinazoline Derivative:

Anthranilic acid is first acylated, and the resulting N-acylanthranilic acid is then reacted with a primary amine in the presence of a dehydrating agent to form the quinazolinone ring.[15][30]

Conclusion

Quinoline and quinazoline derivatives represent a rich source of pharmacologically active compounds with a broad spectrum of biological activities. Their proven efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, coupled with their synthetic accessibility, makes them highly attractive scaffolds for drug discovery and development. The data and methodologies presented in this technical guide are intended to provide a valuable resource for researchers dedicated to advancing the therapeutic potential of these versatile heterocyclic compounds. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective therapeutic agents for a wide range of human diseases.

References

The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has established itself as a "privileged structure" in the landscape of medicinal chemistry. Its versatile nature allows for a broad range of chemical modifications, leading to a diverse array of pharmacological activities. This has made quinoline and its derivatives a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the quinoline scaffold's role in drug discovery, detailing its synthesis, mechanisms of action across various diseases, and the experimental protocols used for its evaluation.

Core Synthetic Methodologies

The construction of the quinoline ring system can be achieved through several classic named reactions, each offering distinct advantages in terms of substrate scope and substitution patterns.

Skraup Synthesis

A well-established method for synthesizing quinolines involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.

Detailed Experimental Protocol:

  • In a fume hood, cautiously add 30 mL of concentrated sulfuric acid to a mixture of 25 g of aniline and 75 g of glycerol in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Add 15 g of nitrobenzene as the oxidizing agent.

  • Heat the mixture gently. The reaction is highly exothermic and may require intermittent cooling to maintain control.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

  • After cooling, dilute the reaction mixture with 200 mL of water and steam distill to remove unreacted nitrobenzene.

  • Make the residue alkaline with a concentrated sodium hydroxide solution and steam distill again to isolate the quinoline.

  • Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude quinoline, which can be further purified by distillation.

Friedländer Synthesis

The Friedländer synthesis provides a straightforward route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Detailed Experimental Protocol:

  • In a round-bottom flask, dissolve 10 mmol of 2-aminobenzaldehyde and 12 mmol of a ketone (e.g., acetone) in 50 mL of ethanol.

  • Add a catalytic amount of a base, such as 10 mol% of sodium hydroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.

Combes Synthesis

This method involves the reaction of an aniline with a β-diketone to form a Schiff base, which then undergoes acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline.

Detailed Experimental Protocol:

  • To a solution of 10 mmol of aniline in 30 mL of toluene, add 11 mmol of acetylacetone.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (e.g., 5 mol%).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • After the theoretical amount of water has been collected, continue to reflux for an additional 2 hours.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the 2,4-dimethylquinoline.

Diverse Pharmacological Applications of the Quinoline Scaffold

The versatility of the quinoline ring has been exploited to develop a wide range of therapeutic agents with diverse mechanisms of action.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer. They have been shown to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis by targeting key signaling pathways.

Quantitative Data on Anticancer Quinoline Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-ChalconeMGC-803 (Gastric)1.38
Quinoline-ChalconeHCT-116 (Colon)5.34
Quinoline-ChalconeMCF-7 (Breast)5.21
4-AnilinoquinolineMCF-7 (Breast)2.62 (mTOR)
4-AnilinoquinolineMCF-7 (Breast)0.72 (PI3K)
2-StyrylquinolineEGFR1.11
Hydrazide-QuinolineSH-SY5Y (Neuroblastoma)Varies

Signaling Pathways Targeted by Anticancer Quinoline Derivatives:

Quinoline-based anticancer agents often exert their effects by modulating critical signaling cascades within cancer cells. Two of the most prominent pathways are the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinoline Quinoline Inhibitors Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Ras_Raf_MEK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Differentiation TranscriptionFactors->Proliferation Quinoline Quinoline Inhibitors Quinoline->Raf Quinoline->MEK

Caption: Ras/Raf/MEK/ERK signaling pathway targeted by quinoline-based inhibitors.

Experimental Protocol for Anticancer Activity Evaluation (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antibacterial Activity

Quinolone antibiotics, a class of synthetic antibacterial agents, are structurally related to the quinoline scaffold and are widely used in clinical practice. The development of novel quinoline derivatives continues to be an important strategy to combat antibiotic resistance.

Quantitative Data on Antibacterial Quinoline Derivatives:

Quinoline DerivativeBacterial StrainMIC (µg/mL)Reference
CiprofloxacinEscherichia coli0.013 - 1
CiprofloxacinStaphylococcus aureus0.125 - 8
LevofloxacinEscherichia coli≤ 0.06 - 2
LevofloxacinStaphylococcus aureus0.06 - >8.0
Nalidixic AcidEscherichia coli0.50 - 64
Novel Quinoline Deriv. (6d)Staphylococcus aureus9.40 (µM)
Novel Quinoline Deriv. (6e)Streptococcus pneumoniae4.50 (µM)

Experimental Protocol for Antibacterial Activity Evaluation (Broth Microdilution):

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the quinoline compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibition

Many quinoline derivatives have been designed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Quantitative Data on Quinoline-based Kinase Inhibitors:

Target KinaseQuinoline DerivativeIC50Reference
PI3KδQuinoline 401.9 nM
c-Met3,6-disubstituted quinoline 269.3 nM
EGFRQuinoline hybrid 5131.80 nM
PI3KαQuinoline derivative 390.9 µM
mTORQuinoline derivative 391.4 µM

Experimental Protocol for Kinase Inhibition Assay (VEGFR2 as an example):

A common method for assessing kinase inhibition is a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation: Prepare a kinase buffer, recombinant human VEGFR2 kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.

  • Compound Dilution: Prepare serial dilutions of the quinoline inhibitor in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, combine the VEGFR2 enzyme, the quinoline inhibitor at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Detection: Add a reagent such as Kinase-Glo™ MAX, which contains luciferase and luciferin. The luciferase utilizes the remaining ATP to produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Drug Discovery and Development Workflow for Quinoline Derivatives:

The journey from a quinoline scaffold to a clinical candidate follows a structured workflow.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development Target Target Identification & Validation HitGen Hit Generation (e.g., HTS, FBDD) Target->HitGen HitToLead Hit-to-Lead Optimization HitGen->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt InVivo In Vivo Efficacy & DMPK LeadOpt->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox Phase1 Phase I Tox->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 Market Market Approval Phase3->Market

Caption: A generalized workflow for the discovery and development of quinoline-based drugs.

Conclusion

The quinoline scaffold remains a highly attractive and versatile platform in medicinal chemistry. Its amenability to a wide range of synthetic modifications has enabled the development of numerous compounds with potent and diverse pharmacological activities. The continued exploration of novel quinoline derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, holds significant promise for the discovery of next-generation therapeutics to address a multitude of human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

Initial synthesis pathways for novel 7-Bromoquinazoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Initial Synthesis Pathways for Novel 7-Bromoquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core initial synthesis pathways for novel this compound derivatives, a scaffold of significant interest in medicinal chemistry. This document outlines key synthetic strategies, presents quantitative data in a comparative format, and provides detailed experimental protocols for the primary synthesis routes. Visual diagrams of the reaction pathways are included to facilitate a clear understanding of the chemical transformations involved.

Core Synthesis Methodologies

The synthesis of novel this compound derivatives generally follows a strategic approach involving the construction of the core quinazoline ring system, followed by functionalization at key positions. The two primary strategies for derivatization are:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-position, typically involving the displacement of a chloro group by various nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki-Miyaura coupling, at the C7-position to introduce aryl or heteroaryl moieties.

A crucial intermediate in many of these syntheses is 7-bromo-4-chloroquinazoline , which serves as a versatile building block for diversification at both the C4 and C7 positions.

Synthesis of Key Precursors and Intermediates

Synthesis of 7-Bromoquinazolin-4(3H)-one

The foundational precursor, 7-bromoquinazolin-4(3H)-one, is commonly synthesized from 2-amino-4-bromobenzoic acid.

Experimental Protocol: Niementowski Reaction

This protocol is adapted from the synthesis of related quinazolinones[1].

  • Reaction Setup: A mixture of 2-amino-4-bromobenzoic acid (1 equivalent) and formamide (4 equivalents) is prepared in a reaction vessel[1].

  • Heating: The reaction mixture is stirred and heated to 130°C for 4 hours[1].

  • Work-up: Upon cooling, the reaction mixture is poured into water.

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to yield 7-bromoquinazolin-4(3H)-one[1].

Synthesis of 7-Bromo-4-chloroquinazoline

The conversion of the 4-oxo group to a 4-chloro group is a critical step to enable subsequent nucleophilic substitution reactions.

Experimental Protocol: Chlorination

  • Reaction Setup: 7-bromo-3H-quinazolin-4-one (0.24 mol) is suspended in phosphorus trichloride (300 mL)[2].

  • Reagent Addition: N-ethyl diisopropylamine (0.12 mol) is added slowly and dropwise to the suspension[2].

  • Reaction Conditions: The reaction mixture is stirred at 115°C for 3 hours[2].

  • Work-up and Isolation: After cooling to room temperature, the reaction is subjected to conventional post-processing to obtain 7-bromo-4-chloroquinazoline as a solid[2].

Diagram of Precursor Synthesis

G cluster_0 Synthesis of 7-Bromoquinazolin-4(3H)-one cluster_1 Synthesis of 7-Bromo-4-chloroquinazoline 2-Amino-4-bromobenzoic_acid 2-Amino-4-bromobenzoic Acid 7-Bromoquinazolin-4(3H)-one 7-Bromoquinazolin-4(3H)-one 2-Amino-4-bromobenzoic_acid->7-Bromoquinazolin-4(3H)-one Niementowski Reaction 130°C, 4h Formamide Formamide Formamide->7-Bromoquinazolin-4(3H)-one 7-Bromo-3H-quinazolin-4-one 7-Bromo-3H-quinazolin-4-one 7-Bromo-4-chloroquinazoline 7-Bromo-4-chloroquinazoline 7-Bromo-3H-quinazolin-4-one->7-Bromo-4-chloroquinazoline Chlorination 115°C, 3h POCl3_or_PCl3 POCl3 or PCl3 N-ethyl diisopropylamine POCl3_or_PCl3->7-Bromo-4-chloroquinazoline

Caption: Synthesis of key precursors for this compound derivatives.

Derivatization Pathways

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The 4-chloro group of 7-bromo-4-chloroquinazoline is readily displaced by a variety of nucleophiles, most commonly primary and secondary amines, to yield 4-amino-7-bromoquinazoline derivatives.

Experimental Protocol: General Procedure for SNAr with Amines

This protocol is a general guideline adapted from the synthesis of similar 4-aminoquinoline derivatives[3][4][5].

  • Reaction Setup: In a round-bottom flask, dissolve 7-bromo-4-chloroquinazoline (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide[3].

  • Nucleophile Addition: Add the desired amine (1.1-2 equivalents) to the solution. An optional base (e.g., potassium carbonate, triethylamine, 1.5 equivalents) can be added if necessary[3].

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation and Purification: If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7-bromoquinazoline derivative[3].

Table 1: Examples of SNAr Reactions with 7-Bromo-4-chloro-8-methylquinoline

Amine NucleophileSolventConditionsProduct
AnilineEthanolReflux4-Anilino-7-bromo-8-methylquinoline
PiperidineIsopropanolReflux4-(Piperidin-1-yl)-7-bromo-8-methylquinoline

Data adapted from general protocols for analogous quinoline derivatives[3].

Suzuki-Miyaura Cross-Coupling at the C7-Position

The bromine atom at the 7-position provides a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline adapted from the synthesis of similar 7-arylquinoline derivatives[3][6].

  • Reaction Setup: In a degassed reaction vessel, add 7-bromo-4-substituted-quinazoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)[3][6].

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, DMF)[3].

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by TLC or GC-MS[3].

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine[3].

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-4-substituted-quinazoline derivative[3][6].

Table 2: Examples of Suzuki-Miyaura Coupling Yields for 7-Aryl-4-hydroxy-2-phenylquinoline Derivatives

Aryl Boronic AcidProductYield (%)
4-Chlorophenylboronic acid7-(4-Chlorophenyl)-4-hydroxy-2-phenylquinoline82
4-Fluorophenylboronic acid7-(4-Fluorophenyl)-4-hydroxy-2-phenylquinoline85
5-Chloro-2-methoxyphenylboronic acid7-(5-Chloro-2-methoxyphenyl)-4-hydroxy-2-phenylquinoline79

Data adapted from the synthesis of similar 7-arylquinoline derivatives.

Experimental Workflows

Diagram of Derivatization Pathways

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Cross-Coupling 7-Bromo-4-chloroquinazoline 7-Bromo-4-chloroquinazoline 4-Amino-7-bromoquinazoline 4-Amino-7-bromoquinazoline Derivatives 7-Bromo-4-chloroquinazoline->4-Amino-7-bromoquinazoline Solvent, Heat 4-Chloro-7-arylquinazoline 4-Chloro-7-arylquinazoline Derivatives 7-Bromo-4-chloroquinazoline->4-Chloro-7-arylquinazoline Solvent, Heat Amine_Nucleophile Amine Nucleophile (R-NH2) Amine_Nucleophile->4-Amino-7-bromoquinazoline Arylboronic_Acid Arylboronic Acid (Ar-B(OH)2) Arylboronic_Acid->4-Chloro-7-arylquinazoline Pd_Catalyst_Base Pd Catalyst, Base Pd_Catalyst_Base->4-Chloro-7-arylquinazoline

Caption: Key derivatization pathways for 7-bromo-4-chloroquinazoline.

Conclusion

The synthetic pathways outlined in this guide provide a robust foundation for the generation of diverse libraries of novel this compound derivatives. The strategic use of 7-bromo-4-chloroquinazoline as a key intermediate allows for systematic exploration of the structure-activity relationships at both the C4 and C7 positions. The detailed protocols and workflows presented herein are intended to serve as a practical resource for researchers engaged in the design and synthesis of new therapeutic agents based on the quinazoline scaffold.

References

The Rising Tide of Brominated Quinolines: A Technical Guide to Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, the scientific community is increasingly turning its attention to the intricate world of heterocyclic compounds. Among these, brominated quinoline derivatives have emerged as a particularly promising class of molecules, demonstrating significant cytotoxic activity against a range of cancer cell lines. This technical guide provides an in-depth analysis of the current research, offering valuable insights for researchers, scientists, and drug development professionals. It consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms and workflows to accelerate further investigation and development in this critical area of oncology.

Quantitative Analysis of Cytotoxic Activity

The anticancer efficacy of various brominated quinoline compounds has been quantified through in vitro studies, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. The following table summarizes the IC50 values of several notable derivatives against a panel of human cancer cell lines, providing a comparative overview of their activity.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
6,8-dibromo-4(3H)quinazolinone derivatives
XIIIbMCF-71.7 µg/mLDoxorubicinNot Specified
IXMCF-71.8 µg/mLDoxorubicinNot Specified
XIVdMCF-71.83 µg/mLDoxorubicinNot Specified
6-Bromo quinazoline derivative
8aMCF-715.85 ± 3.32ErlotinibNot Specified
8aSW48017.85 ± 0.92ErlotinibNot Specified
Brominated quinoline derivative
6-Bromo-5-nitroquinoline (4)HT29Lower than 5-FU5-Fluorouracil (5-FU)Not Specified
Highly Brominated Quinolines
Compound 11C65.45–9.6 µg/mL5-FUNot Specified
Compound 11HeLa5.45–9.6 µg/mL5-FUNot Specified
Compound 11HT295.45–9.6 µg/mL5-FUNot Specified
Quinoline-imidazole derivative
12a (with bromine at C-6)HepG22.42 ± 1.02NVP-BEZ2350.20 ± 0.01
12a (with bromine at C-6)A5496.29 ± 0.99NVP-BEZ2350.36 ± 0.06
12a (with bromine at C-6)PC-35.11 ± 1.00NVP-BEZ2350.54 ± 0.13
Other Substituted Quinolines
6-bromotetrahydroquinoline (2)Multiple2–50 µg/ml5-Fluorouracil, CisplatinNot Specified
6,8-dibromotetrahydroquinoline (3)Multiple2–50 µg/ml5-Fluorouracil, CisplatinNot Specified
8-bromo-6-cyanoquinoline (10)Multiple2–50 µg/ml5-Fluorouracil, CisplatinNot Specified
5-bromo-6,8-dimethoxyquinoline (12)Multiple2–50 µg/ml5-Fluorouracil, CisplatinNot Specified
5,7-dibromo-8-hydroxyquinoline (17)Multiple2–50 µg/ml5-Fluorouracil, CisplatinNot Specified

Deciphering the Mechanisms of Action

While the precise mechanisms of action for many brominated quinolines are still under investigation, several key pathways have been implicated in their anticancer effects.[1] These compounds often induce programmed cell death (apoptosis) and can cause cell cycle arrest.[1][2] Some derivatives have also been shown to inhibit critical enzymes involved in DNA replication and repair, such as topoisomerase I.[3][4] Furthermore, the addition of a bromine atom to certain quinoline-imidazole scaffolds has been shown to enhance activity, potentially through the PI3K-Akt-mTOR signaling pathway.[5]

G cluster_0 Brominated Quinoline Compound cluster_1 Cellular Effects cluster_2 Downstream Consequences BQC Brominated Quinoline Compound Apoptosis Induction of Apoptosis BQC->Apoptosis CellCycleArrest Cell Cycle Arrest BQC->CellCycleArrest TopoInhibition Topoisomerase I Inhibition BQC->TopoInhibition CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath DNADamage DNA Damage TopoInhibition->DNADamage DNADamage->Apoptosis

Hypothetical signaling pathways of brominated quinolines.

Experimental Protocols: A Blueprint for Research

The evaluation of the anticancer potential of brominated quinoline compounds relies on a suite of standardized in vitro assays. The following protocols provide a detailed methodology for key experiments cited in the literature.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a primary tool for determining the cytotoxic effects of test compounds.[1]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the brominated quinoline compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, 5-FU) are also included.[1]

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[1]

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

G start Start seed Seed cancer cells in 96-well plates start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat cells with varying concentrations of compound adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

Workflow for the MTT cell viability assay.
LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is another method to assess cytotoxicity by measuring the amount of LDH released from damaged cells.[4]

Protocol:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds in 96-well plates as described for the MTT assay.

  • Supernatant Collection: After the incubation period, the culture supernatant is carefully collected.

  • LDH Reaction: The supernatant is mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: The mixture is incubated at room temperature, protected from light, for a specified time.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 490 nm). The amount of LDH released is proportional to the number of damaged cells.

DNA Laddering Assay for Apoptosis

This assay is used to visualize the characteristic fragmentation of DNA that occurs during apoptosis.[4]

Protocol:

  • Cell Treatment and Lysis: Cancer cells are treated with the brominated quinoline compounds. After treatment, cells are harvested and lysed.

  • DNA Extraction: DNA is extracted from the cell lysate using a phenol-chloroform extraction or a commercial DNA extraction kit.

  • Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and subjected to electrophoresis.

  • Visualization: The DNA is visualized under UV light after staining with an intercalating dye such as ethidium bromide. A "ladder" pattern of DNA fragments indicates apoptosis.

Future Directions and Conclusion

The data presented in this guide underscore the significant anticancer potential of brominated quinoline derivatives.[1] Several compounds have demonstrated potent cytotoxic activity against a variety of cancer cell lines, with some exhibiting IC50 values in the low micromolar or even microgram per milliliter range.[1][3] The observed induction of apoptosis and inhibition of key cellular enzymes highlight plausible mechanisms of action that warrant further in-depth investigation.[3][4][6]

Future research should focus on elucidating the precise molecular targets of these compounds and expanding the structure-activity relationship studies to design even more potent and selective anticancer agents. The exploration of their efficacy in in vivo models and eventually in clinical trials will be crucial in translating these promising preclinical findings into tangible therapeutic benefits for cancer patients. The brominated quinoline scaffold represents a fertile ground for the discovery and development of the next generation of oncology drugs.

References

Exploring the mechanism of action for 7-Bromoquinazoline analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action for 7-Bromoquinazoline Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Quinazoline derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2] A significant portion of this research has focused on their role as protein kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy.[3][4]

The biological activity of quinazoline derivatives can be significantly modulated by the nature and position of substituents on the quinazoline ring.[5] Halogenation, in particular, is a common strategy to enhance the therapeutic efficacy of drug candidates. The presence of a bromine atom at the 6-position of the quinazoline ring, for instance, has been shown to improve anticancer effects.[6] This guide will provide a comprehensive exploration of the mechanism of action of this compound analogs, focusing on their molecular targets, the signaling pathways they modulate, and the experimental methodologies used for their evaluation.

Core Mechanism of Action: Protein Kinase Inhibition

The primary mechanism of action for many biologically active quinazoline analogs is the inhibition of protein kinases.[3] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[7] Several quinazoline-based drugs, such as Gefitinib, Erlotinib, and Lapatinib, have been approved by the FDA for cancer treatment.[6]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[5][8] Overexpression or mutation of EGFR is implicated in the pathogenesis of various cancers, making it a key target for anticancer drug development.[8][9] Quinazoline derivatives are a well-established class of EGFR inhibitors.[7][9] The 4-anilinoquinazoline scaffold is a common pharmacophore for EGFR inhibitory activity.[10] The quinazoline core typically binds to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.[3] Molecular docking studies suggest that the quinazoline scaffold settles within the hinge region of the target kinase.[3]

The introduction of a bromine atom at the 7-position of the quinazoline ring can influence the compound's binding affinity and overall inhibitory activity. While the broader class of 6-arylureido-4-anilinoquinazoline derivatives has shown potent EGFR inhibition, the specific impact of a 7-bromo substituent would depend on the overall structure of the analog.[8]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS Activates Bromoquinazoline This compound Analog Bromoquinazoline->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Activates Bromoquinazoline This compound Analog Bromoquinazoline->P_VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Vascular Permeability MAPK->Angiogenesis SAR_Logic Core Quinazoline Scaffold Binding Enhanced Kinase Binding Affinity Core->Binding C7_Bromo 7-Bromo Substituent C7_Bromo->Binding Modulates Electronics C4_Anilino C4-Anilino Group C4_Anilino->Binding Key Interaction with Hinge Region C6_C7_ C6_C7_ alkoxy C6/C7 Alkoxy Groups C2_Substituent C2-Substituent C2_Substituent->Binding Modulates Potency & Selectivity Activity Increased Biological Activity (e.g., Anticancer) Binding->Activity C6_C7_alkoxy C6_C7_alkoxy C6_C7_alkoxy->Binding Increases Affinity MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Add_Compound Add this compound Analog (Various Conc.) Incubate_1->Add_Compound Incubate_2 Incubate (48-72h) Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_3->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture: Kinase, Substrate, Buffer Start->Prepare_Mixture Add_Inhibitor Add this compound Analog (Various Conc.) Prepare_Mixture->Add_Inhibitor Incubate_1 Pre-incubate Add_Inhibitor->Incubate_1 Initiate_Reaction Initiate Reaction (Add ATP) Incubate_1->Initiate_Reaction Incubate_2 Incubate (Reaction Time) Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Detect_Signal Detect Phosphorylated Substrate Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 Detect_Signal->Calculate_IC50 End End Calculate_IC50->End

References

The Emergence of 7-Bromoquinazoline: A Privileged Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved and investigational kinase inhibitors. Within this class, the 7-bromoquinazoline motif has emerged as a particularly valuable starting point for the development of potent and selective inhibitors targeting key kinases implicated in cancer and other diseases. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling extensive structure-activity relationship (SAR) studies through a variety of cross-coupling reactions. This guide provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound-based kinase inhibitors, with a focus on their interactions with critical signaling pathways such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Detailed experimental protocols and quantitative inhibitory data are presented to facilitate further research and development in this promising area of drug discovery.

The Quinazoline Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Kinase inhibitors have therefore become a major class of therapeutic agents.[2][3] The quinazoline ring system has proven to be an exceptional scaffold for the design of ATP-competitive kinase inhibitors.[4] Several clinically successful drugs, including gefitinib and erlotinib, are based on a 4-anilinoquinazoline core, which effectively targets the ATP-binding site of EGFR.[5]

The strategic placement of a bromine atom at the 7-position of the quinazoline ring provides a key advantage for medicinal chemists. This halogen acts as a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide diversity of chemical moieties.[6] This chemical tractability enables the systematic exploration of the chemical space around the quinazoline core to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Inhibitory Activity of this compound Analogs

The this compound scaffold has been most extensively studied in the context of EGFR inhibition. The seminal work on 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a close analog of this compound derivatives, demonstrated the remarkable potency that can be achieved with this class of compounds.[7][8] The following tables summarize key quantitative data for representative quinazoline derivatives, highlighting the impact of substitutions on inhibitory activity.

Table 1: Inhibitory Activity of 4-(3-Bromoanilino)quinazoline Analogs against EGFR Tyrosine Kinase

Compound IDQuinazoline Substituents (C6, C7)IC50 (nM)Reference(s)
PD 153035 6,7-di-OCH30.025[7][8]
56 6,7-di-OCH2CH30.006[7]
WHI-P154 6,7-di-OCH3 (with 4'-OH on aniline)(Cytotoxic against glioblastoma cells)[4][9]

Table 2: Inhibitory Activity of Various Quinazoline Derivatives Against Other Key Kinases

Compound ClassTarget KinaseRepresentative IC50 Values (µM)Reference(s)
6-Bromo quinazoline derivativesCytotoxicity vs. MCF-715.85[10]
6-Bromo quinazoline derivativesCytotoxicity vs. SW48017.85[10]
Quinazoline Derivative (11d)VEGFR25.49[11]
Quinazolinone-based derivativesCDK2(Significant Inhibition)[12]
ThiazoloquinazolinesAurora A/B(Potent Inhibition)[13]

Key Signaling Pathways Targeted by this compound Derivatives

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates downstream signaling cascades, primarily through the PI3K/Akt and Ras/Raf/MEK/ERK pathways, promoting cell proliferation and survival.[14] 4-Anilinoquinazoline-based inhibitors act as ATP mimetics, blocking the kinase activity of EGFR and thereby inhibiting these downstream signals.[4]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K pY Ras Ras EGFR->Ras pY Inhibitor This compound Inhibitor Inhibitor->EGFR Binds to ATP Pocket ATP ATP ATP->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR Signaling Pathway Inhibition
VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[11] Upon binding its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, activating downstream pathways like PI3K/Akt and PLCγ/PKC, leading to endothelial cell proliferation, migration, and survival.[5] Quinazoline-based inhibitors can also be designed to target the ATP-binding site of VEGFR2, thereby blocking angiogenesis.[4]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 ADP ADP VEGFR2->ADP PI3K PI3K VEGFR2->PI3K pY PLCg PLCγ VEGFR2->PLCg pY Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Binds to ATP Pocket ATP ATP ATP->VEGFR2 Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration) Akt->Angiogenesis PKC PKC PLCg->PKC PKC->Angiogenesis

VEGFR Signaling Pathway Inhibition

Experimental Protocols

Synthesis of a Representative 4-Anilino-7-Bromoquinazoline

A common and effective method for the synthesis of 4-anilinoquinazoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline.[6] The following is a general protocol adapted from literature procedures for similar structures.[5]

Step 1: Preparation of 7-Bromo-3,4-dihydroquinazolin-4-one

  • Materials: 2-Amino-4-bromobenzoic acid, Formamide.

  • Procedure: A mixture of 2-amino-4-bromobenzoic acid and an excess of formamide is heated at reflux for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried to yield 7-bromo-3,4-dihydroquinazolin-4-one.

Step 2: Chlorination to 7-Bromo-4-chloroquinazoline

  • Materials: 7-Bromo-3,4-dihydroquinazolin-4-one, Thionyl chloride (SOCl2) or Phosphorus oxychloride (POCl3), Dimethylformamide (DMF) (catalytic).

  • Procedure: 7-Bromo-3,4-dihydroquinazolin-4-one is suspended in an excess of thionyl chloride or phosphorus oxychloride containing a catalytic amount of DMF. The mixture is heated at reflux for 2-4 hours. The excess reagent is removed under reduced pressure, and the residue is carefully quenched with ice-water. The resulting solid is filtered, washed with a cold sodium bicarbonate solution and water, and then dried to give 7-bromo-4-chloroquinazoline.

Step 3: Nucleophilic Substitution to Yield 4-Anilino-7-bromoquinazoline

  • Materials: 7-Bromo-4-chloroquinazoline, Substituted aniline (e.g., 3-bromoaniline), Isopropanol or Ethanol.

  • Procedure: A mixture of 7-bromo-4-chloroquinazoline and a slight excess (1.1-1.2 equivalents) of the desired substituted aniline is heated at reflux in a solvent such as isopropanol or ethanol for 2-6 hours. The reaction progress is monitored by TLC. After cooling, the product often precipitates and can be collected by filtration. The crude product is then washed with the reaction solvent and dried. Further purification can be achieved by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (TR-FRET Method for EGFR)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound against EGFR.[1]

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[1]

    • Enzyme Solution: Recombinant human EGFR kinase domain diluted to the desired concentration in kinase buffer.

    • Substrate/ATP Solution: Biotinylated peptide substrate and ATP in kinase buffer.

    • Test Compound: Serial dilutions of the this compound derivative in DMSO, followed by further dilution in kinase buffer.

    • Stop/Detection Solution: EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC) in a suitable buffer.[1]

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound dilution to the assay wells.

    • Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature.[1]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.[1]

    • Stop the reaction by adding 5 µL of the stop/detection solution.

    • Incubate for 60 minutes at room temperature, protected from light.[1]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader (excitation at ~320 nm, emission at ~620 nm and ~665 nm).[1]

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data using DMSO controls (100% activity) and a known potent inhibitor (0% activity).

    • Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay evaluates the ability of a test compound to inhibit the proliferation of cancer cells.[12]

  • Materials:

    • Cancer cell line (e.g., A431 for EGFR, HUVEC for VEGFR-mediated effects).

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • Test compound stock solution in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative. Include a vehicle control (DMSO).

    • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Drug Discovery Workflow

The discovery and development of a kinase inhibitor based on the this compound scaffold typically follows a structured workflow, from initial hit identification to lead optimization.

Drug_Discovery_Workflow Start Target Identification (e.g., EGFR, VEGFR) Scaffold Scaffold Selection (this compound) Start->Scaffold Library Library Synthesis (Suzuki, Buchwald-Hartwig etc.) Scaffold->Library Biochem Biochemical Screening (In Vitro Kinase Assays) Library->Biochem Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochem->Cellular Confirm Hits SAR SAR Analysis (Identify Hits) Biochem->SAR IC50 Data SAR->Library Iterative Design LeadOpt Lead Optimization (Improve Potency, Selectivity, ADME) SAR->LeadOpt Hit-to-Lead LeadOpt->Biochem Test New Analogs LeadOpt->Cellular Test New Analogs InVivo In Vivo Studies (Xenograft Models) LeadOpt->InVivo Candidate Preclinical Candidate InVivo->Candidate

Kinase Inhibitor Drug Discovery Workflow

Conclusion

The this compound scaffold represents a highly promising and synthetically versatile starting point for the discovery of novel kinase inhibitors. Its utility has been demonstrated primarily in the development of potent EGFR inhibitors, but its potential extends to other important oncology targets such as VEGFR, Aurora kinases, and CDKs. The ability to readily modify the 7-position allows for fine-tuning of the pharmacological profile of these inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the potential of this privileged scaffold in the ongoing quest for more effective and selective targeted therapies.

References

The Synthesis of 7-Bromoquinazoline: A Technical Guide to Precursors and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential starting materials, precursors, and synthetic methodologies required for the preparation of 7-bromoquinazoline. This key heterocyclic scaffold is a valuable building block in the development of novel therapeutics, and a thorough understanding of its synthesis is crucial for researchers in medicinal chemistry and drug development. This document outlines a reliable three-step synthetic pathway, complete with detailed experimental protocols, quantitative data, and visualizations of the logical workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence commencing with the readily available starting material, 2-amino-4-bromobenzoic acid. The overall strategy involves the initial construction of the quinazolinone ring system, followed by chlorination and subsequent reductive dehalogenation to yield the target molecule.

G cluster_0 Step 1: Niementowski Quinazolinone Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Reductive Dechlorination A 2-Amino-4-bromobenzoic Acid C 7-Bromo-3,4-dihydroquinazolin-4-one A->C Heat B Formamide B->C D 7-Bromo-3,4-dihydroquinazolin-4-one F 7-Bromo-4-chloroquinazoline D->F Heat E Phosphorus Oxychloride (POCl3) E->F G 7-Bromo-4-chloroquinazoline I This compound G->I Catalytic Transfer Hydrogenation H Pd/C, Hydrogen Source H->I

A high-level overview of the synthetic workflow for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. All quantitative data is summarized in the accompanying tables for ease of reference and comparison.

Step 1: Synthesis of 7-Bromo-3,4-dihydroquinazolin-4-one

The initial step involves the cyclization of 2-amino-4-bromobenzoic acid with formamide, a classic method known as the Niementowski quinazoline synthesis, to form the quinazolinone core.[1]

Experimental Protocol:

A mixture of 2-amino-4-bromobenzoic acid and an excess of formamide is heated. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Reagent/ParameterQuantity/Value
2-Amino-4-bromobenzoic acid1.0 equivalent
FormamideExcess (serves as reagent and solvent)
Reaction Temperature130-160 °C
Reaction Time2-4 hours
Typical Yield85-95%
Step 2: Synthesis of 7-Bromo-4-chloroquinazoline

The hydroxyl group at the 4-position of the quinazolinone ring is converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

7-Bromo-3,4-dihydroquinazolin-4-one is suspended in an excess of phosphorus oxychloride. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is added dropwise to the suspension. The reaction mixture is heated to reflux and stirred for several hours. After cooling to room temperature, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water, and the resulting precipitate is filtered, washed with water, and dried to afford 7-bromo-4-chloroquinazoline.[1]

Reagent/ParameterQuantity/Value
7-Bromo-3,4-dihydroquinazolin-4-one1.0 equivalent
Phosphorus oxychloride (POCl₃)Excess (serves as reagent and solvent)
N,N-Diisopropylethylamine (DIPEA)0.5-1.0 equivalent
Reaction Temperature110-120 °C
Reaction Time3-5 hours
Typical Yield80-90%
Step 3: Synthesis of this compound

The final step is a selective reductive dechlorination at the 4-position. Catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor is an effective method for this transformation. The higher reactivity of the 4-chloro substituent allows for its selective removal in the presence of the 7-bromo substituent.[2]

Experimental Protocol:

To a solution of 7-bromo-4-chloroquinazoline in a suitable solvent (e.g., methanol or ethanol), a palladium on carbon catalyst (10% Pd/C) is added. A hydrogen donor, such as ammonium formate or sodium borohydride, is then added portion-wise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[2]

Reagent/ParameterQuantity/Value
7-Bromo-4-chloroquinazoline1.0 equivalent
10% Palladium on Carbon (Pd/C)5-10 mol%
Hydrogen Donor (e.g., Ammonium Formate)3-5 equivalents
SolventMethanol or Ethanol
Reaction TemperatureRoom Temperature
Reaction Time1-3 hours
Typical Yield70-85%

Logical Relationships in the Synthetic Pathway

The synthesis of this compound is a sequential process where the product of each step serves as the starting material for the next. The logical flow is dictated by the chemical transformations required to build the target molecule from the initial precursor.

G Start Starting Material: 2-Amino-4-bromobenzoic Acid Intermediate1 Intermediate 1: 7-Bromo-3,4-dihydroquinazolin-4-one Start->Intermediate1 Niementowski Quinazolinone Synthesis Intermediate2 Intermediate 2: 7-Bromo-4-chloroquinazoline Intermediate1->Intermediate2 Chlorination (POCl3) FinalProduct Final Product: This compound Intermediate2->FinalProduct Reductive Dechlorination (Pd/C)

Logical progression of the this compound synthesis.

Conclusion

This technical guide has detailed a robust and efficient three-step synthesis of this compound from 2-amino-4-bromobenzoic acid. The experimental protocols provided are based on well-established chemical transformations and offer a reliable pathway for the preparation of this important heterocyclic compound. The structured presentation of quantitative data and the visualization of the synthetic workflow are intended to provide researchers, scientists, and drug development professionals with a clear and actionable guide for their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 7-Bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 7-Bromo-4-hydroxy-2-phenylquinoline as a key building block. This versatile reaction enables the synthesis of a diverse library of 7-aryl-4-hydroxy-2-phenylquinoline derivatives, which are of significant interest in medicinal chemistry and drug discovery. The protocols detailed herein are intended to serve as a foundational guide for the development of novel compounds with potential therapeutic applications.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The targeted modification of this core structure is a key strategy in the development of new therapeutic agents. 7-Bromo-4-hydroxy-2-phenylquinoline is a valuable starting material for such modifications due to the presence of a reactive bromine atom at the 7-position, which is amenable to palladium-catalyzed cross-coupling reactions.[4]

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds.[4] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][6] This reaction is characterized by its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids, making it an ideal tool for generating molecular diversity.[4]

By employing the Suzuki-Miyaura coupling, researchers can readily introduce a wide range of aryl and heteroaryl substituents at the 7-position of the 4-hydroxy-2-phenylquinoline core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.[4]

Physicochemical Properties of 7-Bromo-4-hydroxy-2-phenylquinoline

A summary of the key physicochemical properties of the starting material is presented in Table 1.

PropertyValue
Molecular Formula C₁₅H₁₀BrNO
Molecular Weight 300.15 g/mol
Appearance Brown solid/powder
CAS Number 825620-24-4

Suzuki-Miyaura Cross-Coupling Reaction: An Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][7]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (7-Bromo-4-hydroxy-2-phenylquinoline) to form a Pd(II) intermediate. This is often the rate-determining step in the catalytic cycle.[5]

  • Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the Pd(II) complex, forming a new diorganopalladium(II) species.[5][6]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the final product (7-aryl-4-hydroxy-2-phenylquinoline) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="[Ar-Pd(II)L₂-X]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; diorgano_pd [label="[Ar-Pd(II)L₂-Ar']", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; aryl_halide [label="Ar-X\n(7-Bromo-4-hydroxy-2-phenylquinoline)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; boronic_acid [label="Ar'-B(OH)₂ + Base", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [label=""]; aryl_halide -> oxidative_addition []; oxidative_addition -> pd_complex []; pd_complex -> transmetalation []; boronic_acid -> transmetalation []; transmetalation -> diorgano_pd []; diorgano_pd -> reductive_elimination []; reductive_elimination -> product []; reductive_elimination -> pd0 [label="Regeneration"]; }

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling of 7-Bromo-4-hydroxy-2-phenylquinoline with various arylboronic acids. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Materials:

  • 7-Bromo-4-hydroxy-2-phenylquinoline

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 7-Bromo-4-hydroxy-2-phenylquinoline (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-4-hydroxy-2-phenylquinoline.

Experimental_Workflow start Start setup Combine Reactants: - 7-Bromo-4-hydroxy-2-phenylquinoline - Arylboronic Acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert add_catalyst Add Pd Catalyst and Degassed Solvent inert->add_catalyst heat Heat and Stir (80-100 °C) add_catalyst->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup Reaction Work-up: - Cool to RT - Dilute with Water - Extract with Organic Solvent monitor->workup Complete purify Purification: - Dry and Concentrate - Column Chromatography workup->purify product Final Product: 7-Aryl-4-hydroxy-2-phenylquinoline purify->product

General experimental workflow for Suzuki-Miyaura coupling.

Representative Suzuki-Miyaura Coupling Reactions and Yields

The following table presents a summary of representative Suzuki-Miyaura cross-coupling reactions with a 7-bromoquinoline derivative, showcasing the versatility of this methodology. The data is adapted from the synthesis of structurally related 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones and serves as a strong indicator of the expected outcomes for the coupling with 7-Bromo-4-hydroxy-2-phenylquinoline.[8]

EntryArylboronic AcidProductYield (%)
14-Chlorophenylboronic acid7-(4-Chlorophenyl)-4-hydroxy-2-phenylquinoline82
24-Fluorophenylboronic acid7-(4-Fluorophenyl)-4-hydroxy-2-phenylquinoline85
34-(Trifluoromethyl)phenylboronic acid7-(4-(Trifluoromethyl)phenyl)-4-hydroxy-2-phenylquinoline80
44-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-4-hydroxy-2-phenylquinoline82
54-(tert-Butyl)phenylboronic acid7-(4-(tert-Butyl)phenyl)-4-hydroxy-2-phenylquinoline89
63-Chloro-4-fluorophenylboronic acid7-(3-Chloro-4-fluorophenyl)-4-hydroxy-2-phenylquinoline88
7Naphthalen-1-ylboronic acid7-(Naphthalen-1-yl)-4-hydroxy-2-phenylquinoline87
8Phenylboronic acid4-Hydroxy-2,7-diphenylquinoline88

Applications in Drug Development

The synthesis of a library of 7-aryl-4-hydroxy-2-phenylquinoline derivatives via the Suzuki-Miyaura cross-coupling reaction is a critical step in the drug discovery process. This approach allows for the systematic exploration of the chemical space around a privileged scaffold to identify compounds with desired biological activities.

The general workflow for leveraging these synthesized compounds in a drug development pipeline is as follows:

  • Library Synthesis: A diverse collection of 7-aryl-4-hydroxy-2-phenylquinoline analogs is synthesized using the described Suzuki-Miyaura protocol.

  • Biological Screening: The synthesized compounds are screened against a panel of biological targets to identify initial "hits" with promising activity.

  • Hit-to-Lead Optimization: The initial hits are further modified to improve their potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Lead Optimization: The most promising lead compounds undergo extensive preclinical testing to evaluate their efficacy and safety in cellular and animal models.

  • Clinical Development: Successful lead compounds may then advance to clinical trials for evaluation in humans.

Drug_Development_Workflow start Start: 7-Bromo-4-hydroxy- 2-phenylquinoline synthesis Library Synthesis (Suzuki-Miyaura Coupling) start->synthesis screening Biological Screening (Target-based or Phenotypic) synthesis->screening hit_to_lead Hit-to-Lead Optimization (SAR Studies) screening->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt preclinical Preclinical Studies (In vivo models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Drug development workflow utilizing Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the derivatization of 7-Bromo-4-hydroxy-2-phenylquinoline. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize novel libraries of 7-aryl-4-hydroxy-2-phenylquinoline compounds. The ability to readily introduce a wide range of substituents at the 7-position makes this a powerful strategy for the discovery and development of new therapeutic agents. Researchers are encouraged to optimize the general protocol for their specific needs to achieve the best possible outcomes in their synthetic endeavors.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on the Quinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is a cornerstone of synthetic chemistry, providing a powerful method for the functionalization of this privileged heterocyclic scaffold. The electron-deficient nature of the pyridine ring within the quinoline system, particularly at the C2 and C4 positions, facilitates the displacement of a leaving group by a wide range of nucleophiles. This reactivity is of paramount importance in medicinal chemistry and drug development, as the introduction of diverse substituents at these positions allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). This document provides detailed protocols for SNAr reactions on halo- and nitro-substituted quinolines with common nitrogen, oxygen, and sulfur nucleophiles.

General Mechanism of SNAr on the Quinoline Ring

The SNAr reaction on a quinoline ring typically proceeds through a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom (typically C2 or C4) bearing a suitable leaving group (e.g., halide, nitro group). This initial attack forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex, temporarily disrupting the aromaticity of the heterocyclic ring. The negative charge is effectively delocalized by the ring nitrogen and any other electron-withdrawing groups present.

  • Leaving Group Departure: The aromaticity of the quinoline ring is restored through the elimination of the leaving group, yielding the final substituted product.

The favorability of attack at the C2 and C4 positions is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.

Caption: General mechanism of SNAr on the quinoline ring.

Experimental Workflow

The general workflow for performing a nucleophilic aromatic substitution on a quinoline substrate is outlined below. This process includes reaction setup, monitoring, workup, and purification.

Experimental_Workflow start Start setup Reaction Setup (Quinoline Substrate, Nucleophile, Solvent, Base/Catalyst) start->setup reaction Reaction (Heating/Stirring) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for SNAr reactions.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminoquinolines via SNAr with Amine Nucleophiles

This protocol describes the reaction of a 4-chloroquinoline with a primary or secondary amine.

Materials:

  • 4,7-Dichloroquinoline

  • Primary or secondary amine (e.g., 1,3-diaminopropane)

  • Solvent (e.g., neat, DMSO, ethanol)

  • Base (if required, e.g., NaOH for anilines)

Procedure (Conventional Heating):

  • Combine 4,7-dichloroquinoline with an excess of the amine nucleophile. For instance, in the reaction with 1,3-diaminopropane, the diamine can be used as the solvent (neat).

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup to remove excess amine and any salts.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aminoquinoline derivative.

Procedure (Microwave Irradiation):

  • In a microwave vial, dissolve 4,7-dichloroquinoline and the amine nucleophile in a suitable solvent such as DMSO.

  • If necessary, add a base (e.g., NaOH for aryl amines).

  • Seal the vial and heat in a microwave reactor at 140-180 °C for 20-30 minutes.

  • After cooling, proceed with workup and purification as described for conventional heating.

Quantitative Data for Amination of 4-Chloroquinolines

Quinoline SubstrateAmine NucleophileMethodSolventTemperature (°C)TimeYield (%)
4,7-Dichloroquinoline1,3-DiaminopropaneRefluxNeatReflux2 h83
4,7-DichloroquinolineVarious alkylaminesMicrowaveDMSO140-18020-30 min80-95
4,7-DichloroquinolineVarious anilinesMicrowaveDMSO140-18020-30 min80-95

Data sourced from studies on the synthesis of 4-aminoquinoline libraries for antimalarial screening.[2][3]

Protocol 2: Synthesis of 4-Phenoxyquinolines via SNAr with Phenol Nucleophiles

This protocol details the reaction of 4,7-dichloroquinoline with various phenols using microwave-assisted synthesis in an ionic liquid.

Materials:

  • 4,7-Dichloroquinoline

  • Substituted phenol

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6])

  • Base (e.g., K2CO3)

Procedure:

  • In a microwave-safe vessel, combine 4,7-dichloroquinoline (1 equiv.), the phenol derivative (1.2 equiv.), and potassium carbonate (2 equiv.) in [bmim][PF6].

  • Seal the vessel and irradiate in a microwave reactor at a specified temperature and time (e.g., 120 °C for 10 minutes).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water to remove the ionic liquid and any inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for O-Arylation of 4,7-Dichloroquinoline

Phenol NucleophileMethodSolventTemperature (°C)TimeYield (%)
Various simple phenolsMicrowave[bmim][PF6]12010 min72-82
Hydroxyaryl-benzazolesMicrowave[bmim][PF6]12010 min48-60

This green chemistry approach offers high yields and short reaction times.[3]

Protocol 3: Synthesis of 2-Mercaptoquinoline-3-carbaldehyde via SNAr with a Sulfur Nucleophile

This protocol describes the conversion of a 2-chloroquinoline derivative to its corresponding 2-mercapto analogue.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Sodium sulfide (Na2S)

  • Anhydrous Dimethylformamide (DMF)

  • Acetic acid

Procedure:

  • Dissolve 2-chloroquinoline-3-carbaldehyde (1 mmol) in dry DMF (5 mL) in a round-bottom flask.

  • Add powdered sodium sulfide (1.5 mmol) to the solution and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • Acidify the mixture with acetic acid to precipitate the product.

  • Filter the solid product, wash thoroughly with water, and dry. The product is often pure enough for subsequent use without further purification.

Quantitative Data for Thiolation of 2-Chloroquinoline-3-carbaldehyde

NucleophileSolventTemperatureTimeYield
Sodium SulfideDMFRoom Temp.1-2 hHigh

Yields for this type of reaction are typically high, though a specific percentage was not provided in the reference.[4]

Applications in Drug Development

The functionalized quinoline derivatives synthesized via SNAr are pivotal in the development of new therapeutic agents. For example, 4-aminoquinolines are the basis for renowned antimalarial drugs like chloroquine. Modifications to the amino side chain, facilitated by these synthetic protocols, have been a key strategy in overcoming drug resistance. Similarly, 4-phenoxyquinoline derivatives are being investigated as potent kinase inhibitors for anticancer therapies. The ability to readily introduce a variety of functional groups allows for the systematic exploration of the chemical space around the quinoline core, leading to the discovery of novel compounds with enhanced biological activity and improved pharmacokinetic profiles.

Conclusion

Nucleophilic aromatic substitution on the quinoline ring is a robust and versatile synthetic tool. The protocols and data presented herein offer a foundation for researchers to design and execute synthetic strategies towards novel quinoline-based compounds. Careful consideration of the substrate, nucleophile, and reaction conditions is crucial for achieving high yields of the desired products, which are valuable intermediates and final compounds in the pursuit of new medicines and functional materials.

References

Synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone: A Key Intermediate for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Abstract

7-bromo-6-chloro-4(3H)-quinazolinone is a critical heterocyclic building block in the synthesis of various pharmacologically active molecules. Its structural motif is central to the development of novel therapeutic agents, most notably as a key intermediate in the manufacturing of the anticoccidial drug, halofuginone.[1][2][3][4] Halofuginone, a halogenated derivative of febrifugine, has demonstrated significant activity as a coccidiostat in veterinary medicine and is being explored for the treatment of scleroderma and other autoimmune disorders due to its inhibitory effects on T helper 17 (Th17) cells.[3] Furthermore, its role as an inhibitor of collagen type I gene expression suggests potential applications in cancer therapy.[3] This document provides detailed protocols for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone, presents key reaction data, and outlines its significance in drug discovery and development.

Introduction

Quinazolinone derivatives represent a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5] The strategic placement of halogen atoms, specifically bromine and chlorine, on the quinazolinone scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. 7-bromo-6-chloro-4(3H)-quinazolinone (CAS No: 17518-98-8) is a prime example of such a strategically functionalized intermediate.[2] Its synthesis is a crucial step in the production of high-value pharmaceutical compounds. This application note details a robust and scalable synthetic method for its preparation.

Synthesis Pathway

The primary and most direct synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone involves a one-step reaction between a substituted benzoic acid and a source of the C-N-C backbone of the pyrimidine ring, typically formamidine acetate. The general reaction scheme is depicted below.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 2_4_dibromo_5_chlorobenzoic_acid 2,4-dibromo-5-chlorobenzoic acid reaction_conditions Catalyst Inorganic Base Solvent Heat 2_4_dibromo_5_chlorobenzoic_acid->reaction_conditions formamidine_acetate Formamidine Acetate formamidine_acetate->reaction_conditions quinazolinone 7-bromo-6-chloro-4(3H)-quinazolinone reaction_conditions->quinazolinone Cyclization

Caption: General synthesis pathway for 7-bromo-6-chloro-4(3H)-quinazolinone.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone based on established literature.

Materials:

  • 2,4-dibromo-5-chlorobenzoic acid

  • Formamidine acetate

  • Cuprous bromide (CuBr) or Cuprous chloride (CuCl)

  • Sodium iodide (NaI) or Potassium iodide (KI)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Acetonitrile

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2,4-dibromo-5-chlorobenzoic acid (100g), a catalyst (see Table 1 for options), an inorganic base (see Table 1), formamidine acetate (40g), and acetonitrile (700g).[1]

  • Heat the mixture to reflux and maintain vigorous stirring.

  • The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Continue the reaction for the specified duration (18-20 hours, as detailed in Table 1).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Further processing, including filtration, washing, and drying, is required to isolate the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent to yield the final product.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone.

Starting Material Catalyst 1 Catalyst 2 Inorganic Base Solvent Reaction Time (hours) Yield Reference
2,4-dibromo-5-chlorobenzoic acid (100g)Cuprous bromide (5g)Sodium iodide (5g)Sodium hydroxide (50g)Acetonitrile (700g)20High[1]
2,4-dibromo-5-chlorobenzoic acid (100g)Cuprous chloride (3g)Potassium iodide (3g)Potassium hydroxide (55g)Acetonitrile (700g)18High[1]

Physicochemical Properties:

Property Value Reference
CAS Number 17518-98-8[2]
Molecular Formula C₈H₄BrClN₂O[2]
Molecular Weight 259.49 g/mol [2][3]
Appearance Off-White to Yellow Solid[4][6]
Melting Point >300 °C[4]
Purity ≥98-99%[2]

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis charge_reactants Charge Reactants & Solvent reflux Heat to Reflux & Stir charge_reactants->reflux monitor_reaction Monitor by TLC reflux->monitor_reaction cool_down Cool to Room Temperature monitor_reaction->cool_down Reaction Complete filtration Filter & Wash cool_down->filtration drying Dry the Crude Product filtration->drying recrystallization Recrystallization drying->recrystallization characterization Characterization (NMR, IR, MS) recrystallization->characterization purity_check Purity Analysis (HPLC) characterization->purity_check

Caption: Logical workflow for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone.

Applications in Drug Development

7-bromo-6-chloro-4(3H)-quinazolinone serves as a pivotal intermediate in the synthesis of biologically active molecules. Its utility is underscored by its role in the preparation of halofuginone, an anticoccidial agent with a broad spectrum of activity.[1] The quinazolinone core is a versatile scaffold, and the presence of bromo and chloro substituents at the 7 and 6 positions, respectively, allows for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening. This intermediate is also utilized in the synthesis of compounds with potential antiproliferative effects against cancer cell lines.[6] The strategic importance of this compound is highlighted by its use in the development of therapies for autoimmune diseases and its potential as an inhibitor of tumor cell growth.[3]

Conclusion

The synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone is a well-established and efficient process, crucial for the advancement of various drug discovery programs. The protocols outlined in this document provide a reliable method for its preparation, yielding a high-purity intermediate essential for the synthesis of complex pharmaceutical agents. The continued exploration of quinazolinone-based compounds ensures that 7-bromo-6-chloro-4(3H)-quinazolinone will remain a valuable building block for the development of new and improved therapeutics.

References

Application Notes and Protocols for Utilizing 7-Bromoquinazoline in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 7-bromoquinazoline as a versatile starting material in the discovery and development of potent kinase inhibitors. The strategic placement of the bromine atom at the 7-position offers a valuable handle for introducing diverse chemical moieties through well-established cross-coupling reactions, enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors targeting key signaling pathways in oncology.

Introduction to this compound in Kinase Inhibitor Design

The quinazoline scaffold is a privileged core structure in the design of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, featuring this moiety.[1] The 4-anilinoquinazoline pharmacophore is particularly effective in targeting the ATP-binding site of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] The 7-position of the quinazoline ring is a critical site for modification, as substituents at this position can interact with the solvent-exposed region of the kinase active site, influencing both potency and selectivity.

This compound serves as a key building block, allowing for the introduction of a wide array of substituents at this strategic position via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] This enables the synthesis of diverse libraries of 4-anilino-7-substituted-quinazolines for structure-activity relationship (SAR) studies and the identification of lead compounds with desired pharmacological profiles.

Key Target Kinase Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[1] Aberrant EGFR signaling, through mutation or overexpression, is a hallmark of many cancers.[6] Small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain can effectively block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to tumor growth inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound\nInhibitor This compound Inhibitor This compound\nInhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFRs, particularly VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[7] This process is crucial for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen.[8] Inhibiting VEGFR-2 kinase activity blocks the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby preventing tumor-induced angiogenesis.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates This compound\nInhibitor This compound Inhibitor This compound\nInhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration, & Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors derived from this compound.

General Workflow for Kinase Inhibitor Discovery

Drug_Discovery_Workflow Start This compound Synthesis Synthesis of 4-Anilino-7-substituted- quinazoline Library Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, Kinase-Glo) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT, Western Blot) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Lead Candidate Lead_Optimization->End

Caption: Drug Discovery Workflow.

Synthesis of 4-Anilino-7-bromoquinazoline

Protocol 1: Synthesis of 4-Chloro-7-bromoquinazoline

  • To a suspension of 7-bromoquinazolin-4(3H)-one (1.0 eq) in toluene, add thionyl chloride (5.0 eq) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with hexane to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 4-chloro-7-bromoquinazoline.

Protocol 2: Synthesis of 4-Anilino-7-bromoquinazoline

  • To a solution of 4-chloro-7-bromoquinazoline (1.0 eq) in isopropanol, add the desired substituted aniline (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with isopropanol and then with diethyl ether.

  • Dry the product under vacuum to obtain the desired 4-anilino-7-bromoquinazoline hydrochloride salt.

Diversification at the 7-Position

Protocol 3: Suzuki-Miyaura Cross-Coupling

  • To a degassed mixture of 4-anilino-7-bromoquinazoline (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like 1,4-dioxane and water (4:1), add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).[5][9]

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-4-anilinoquinazoline.

Protocol 4: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine 4-anilino-7-bromoquinazoline (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq) in a Schlenk tube.[4]

  • Add anhydrous toluene as the solvent.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to yield the 7-amino-substituted-4-anilinoquinazoline.

Biochemical Kinase Assays

Protocol 5: EGFR/VEGFR-2 Kinase Activity Assay (Luminescence-based)

This protocol is adapted for a generic luminescence-based kinase assay, such as Kinase-Glo®.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the recombinant human EGFR or VEGFR-2 kinase domain to the desired concentration in kinase buffer.

    • Prepare a substrate solution containing a suitable peptide substrate and ATP at a concentration close to its Km value in the kinase buffer.

    • Prepare serial dilutions of the test compounds (derived from this compound) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound dilution to the wells of a white 384-well plate.

    • Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and measure the remaining ATP by adding 20 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle (DMSO) control and determine the IC₅₀ value.[10]

Cell-Based Assays

Protocol 6: Cell Viability Assay (MTT Assay)

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized this compound derivatives for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[11]

Data Presentation

The following tables summarize representative inhibitory activities of quinazoline-based kinase inhibitors. Data for direct this compound derivatives should be populated as it is generated through the above protocols. The provided data for related compounds serves as a benchmark for expected potencies.

Table 1: Inhibitory Activity of Representative Anilino-Quinazoline Derivatives against EGFR

Compound IDR Group at 7-positionAniline MoietyEGFR IC₅₀ (nM)Cancer Cell LineCell Viability IC₅₀ (µM)Reference
Gefitinib Methoxy3-Chloro-4-fluoroaniline33A5490.015[12]
Erlotinib Methoxy3-Ethynylphenylamine2NCI-H3580.1[12]
Compound A -Br3-Bromoaniline3.2HepG28.3[12]
Compound B -OCH₃3-Ethynylphenylamine60.1MDA-MB-2310.9[12]

Table 2: Inhibitory Activity of Representative Anilino-Quinazoline Derivatives against VEGFR-2

Compound IDR Group at 7-positionAniline MoietyVEGFR-2 IC₅₀ (nM)Endothelial Cell LineCell Viability IC₅₀ (µM)Reference
Vandetanib Methoxy4-Bromo-2-fluoroaniline40HUVEC0.06[3]
Sorafenib -4-(4-aminophenoxy)-N-methylpicolinamide90HUVEC0.02[13]
Compound C 3-nitro-1,2,4-triazole containing side chain3-chloro-4-fluoroaniline12.93--[12]
Compound D Basic side chain3-chloro-4-fluoroaniline20HUVEC0.06[3]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and application notes provided herein offer a comprehensive framework for the design, synthesis, and biological evaluation of this compound derivatives targeting key oncogenic kinases such as EGFR and VEGFR. The ability to readily diversify the 7-position allows for the systematic exploration of structure-activity relationships, facilitating the discovery of potent and selective next-generation kinase inhibitors for cancer therapy.

References

Application Notes and Protocols for Building Diverse Compound Libraries from 7-Bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-Bromo-4-hydroxy-2-phenylquinoline as a versatile starting material for the synthesis of diverse compound libraries. This document outlines its chemical properties, protocols for diversification through palladium-catalyzed cross-coupling reactions, and methods for evaluating the biological activity of the resulting novel compounds.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 7-Bromo-4-hydroxy-2-phenylquinoline scaffold is a valuable starting point for generating diverse compound libraries due to the presence of a reactive bromine atom at the 7-position, which is amenable to various palladium-catalyzed cross-coupling reactions.[3] This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[3]

Physicochemical Properties

A summary of the key physicochemical properties of the starting material is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₅H₁₀BrNO[3][4][5]
Molecular Weight 300.15 g/mol [3][4][5]
Appearance Brown powder[3][5]
CAS Number 825620-24-4[3][4][5]

Diversification of the 7-Bromo-4-hydroxy-2-phenylquinoline Scaffold

The primary strategy for diversifying the 7-Bromo-4-hydroxy-2-phenylquinoline core is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the quinoline scaffold and various aryl or heteroaryl boronic acids.[3]

Experimental Workflow: Library Synthesis

The general workflow for the synthesis of a diverse library of 7-substituted-4-hydroxy-2-phenylquinoline derivatives is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening start Start: 7-Bromo-4-hydroxy-2-phenylquinoline + Arylboronic Acid Library reaction Suzuki-Miyaura Coupling Reaction (Pd Catalyst, Base, Solvent) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Product Library: 7-Aryl-4-hydroxy-2-phenylquinolines purification->product characterization Structural Characterization (NMR, MS) product->characterization screening Biological Screening (e.g., Cytotoxicity Assays) characterization->screening

Caption: General workflow for library synthesis and screening.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of 7-Bromo-4-hydroxy-2-phenylquinoline with various arylboronic acids.[3] Researchers should optimize conditions for specific substrates.

Materials:

  • 7-Bromo-4-hydroxy-2-phenylquinoline

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (0.05 equivalents)

  • Triphenylphosphine (0.1 equivalents)

  • Potassium carbonate (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 7-Bromo-4-hydroxy-2-phenylquinoline (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (3.0 eq).[6]

  • Purge the vessel with an inert gas for 10-15 minutes.[3]

  • Add the degassed 4:1 mixture of 1,4-dioxane and water.[6]

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-4-hydroxy-2-phenylquinoline.[3]

Biological Evaluation of Synthesized Libraries

Quinoline derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The following are protocols for initial biological screening of the synthesized compound library.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Synthesized 7-aryl-4-hydroxy-2-phenylquinoline derivatives

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%. Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[7]

Postulated Anticancer Signaling Pathway

Based on related compounds, one hypothesized mechanism of action for anticancer activity is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 7-Aryl-4-hydroxy-2-phenylquinoline Inhibitor->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Summary of Potential Biological Activities and Data Presentation

While specific data for 7-Bromo-4-hydroxy-2-phenylquinoline derivatives is not extensively published, the activities of analogous compounds suggest potential therapeutic applications.[1][8] Quantitative data from screening assays should be summarized for clear comparison.

Table 2: Example Data Summary for Anticancer Screening

Compound IDModification at 7-positionIC50 (µM) vs. A549IC50 (µM) vs. MCF-7
Library-Cpd-001-PhenylDataData
Library-Cpd-002-4-FluorophenylDataData
Library-Cpd-003-3-PyridylDataData
Doxorubicin(Positive Control)DataData

Conclusion

7-Bromo-4-hydroxy-2-phenylquinoline is a highly adaptable scaffold for the generation of diverse chemical libraries. The protocols provided herein offer a foundation for the synthesis and biological evaluation of novel derivatives. The exploration of this chemical space holds promise for the discovery of new lead compounds with potential therapeutic applications in oncology and other disease areas. Further research is necessary to fully elucidate the biological activities and mechanisms of action of these novel compounds.

References

Application Notes and Protocols: Nucleophilic Amination of 7-bromoquinoline-5,8-dione in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic amination of 7-bromoquinoline-5,8-dione, a key reaction in the synthesis of novel bioactive compounds. The protocols detailed below are intended to serve as a guide for the synthesis and characterization of 6-amino-7-bromoquinoline-5,8-dione derivatives, which have garnered significant interest due to their potential therapeutic applications, including antimicrobial and anticancer activities.

Introduction

Quinoline-5,8-diones are a class of heterocyclic compounds that are of significant interest in medicinal chemistry. Their planar structure allows for intercalation with DNA, and their redox properties are implicated in the generation of reactive oxygen species (ROS), leading to a range of biological activities. The introduction of an amino substituent at the C-6 position of the 7-bromoquinoline-5,8-dione scaffold via nucleophilic amination is a crucial synthetic step that allows for the diversification of this pharmacophore. This reaction typically proceeds via a Michael-type addition, where the amine attacks the electron-deficient C-6 position, which is activated by the adjacent carbonyl group at C-5. The bulky bromine atom at the C-7 position provides steric hindrance, favoring the regioselective attack at C-6.

Applications in Drug Discovery

Derivatives of 6-amino-7-bromoquinoline-5,8-dione have demonstrated a variety of promising biological activities:

  • Anticancer Activity: Many quinoline-5,8-dione derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis.[1][2]

  • Antimicrobial Activity: The quinoline-5,8-dione scaffold is also a promising platform for the development of new antimicrobial agents.

Quantitative Data Summary

The following tables summarize the yields of various 6-amino-7-bromoquinoline-5,8-dione derivatives synthesized through nucleophilic amination.

Table 1: Synthesis of N-(7-bromoquinoline-5,8-dione-6-yl)arylsulphonamides [3]

Amine (Arylsulphonamide)ProductYield (%)Melting Point (°C)
BenzenesulphonamideN-(7-bromoquinoline-5,8-dione-6-yl)benzenesulphonamide75.398-100
p-ToluenesulphonamideN-(7-bromoquinoline-5,8-dione-6-yl)-4-methylbenzenesulphonamide58.786-88
4-ChlorobenzenesulphonamideN-(7-bromoquinoline-5,8-dione-6-yl)-4-chlorobenzenesulphonamide62.2108-110
4-NitrobenzenesulphonamideN-(7-bromoquinoline-5,8-dione-6-yl)-4-nitrobenzenesulphonamide68.5116-118
4-MethoxybenzenesulphonamideN-(7-bromoquinoline-5,8-dione-6-yl)-4-methoxybenzenesulphonamide71.4124-126

Table 2: Spectroscopic Data for N-(7-bromoquinoline-5,8-dione-6-yl)benzenesulphonamide [3]

¹H NMR (500 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (126 MHz, DMSO-d₆) δ (ppm)
8.78 (1H, s, NH), 7.54-7.63 (3H, m, Ar-H), 7.35-7.59 (5H, m, Ar-H)144.62, 132.36, 132.17, 129.52, 129.31, 126.09, 126.00 (aromatic carbons)

Experimental Protocols

The following are detailed protocols for the synthesis of 6-amino-7-bromoquinoline-5,8-dione derivatives.

Protocol 1: General Procedure for the Synthesis of N-(7-bromoquinoline-5,8-dione-6-yl)arylsulphonamides[3]

This protocol describes the direct nucleophilic amination of 7-bromoquinoline-5,8-dione with various aryl sulphonamides.

Materials:

  • 7-Bromoquinoline-5,8-dione

  • Appropriate arylsulphonamide (e.g., benzenesulphonamide, p-toluenesulphonamide)

  • Dichloromethane (DCM)

  • Methanol

  • Distilled water

  • Anhydrous sodium sulphate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • To a solution of 7-bromoquinoline-5,8-dione (1.0 eq) in dichloromethane (DCM), add the desired arylsulphonamide (2.5 eq).

  • Stir the resulting mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add distilled water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulphate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from methanol to obtain the pure N-(7-bromoquinoline-5,8-dione-6-yl)arylsulphonamide.

Protocol 2: Synthesis of 6-Alkylamino-7-bromoquinoline-5,8-dione (Representative Protocol)

This protocol provides a general method for the reaction of 7-bromoquinoline-5,8-dione with alkylamines.

Materials:

  • 7-Bromoquinoline-5,8-dione

  • Alkylamine (e.g., butylamine, excess)

  • Suitable organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 7-bromoquinoline-5,8-dione (1 equivalent) in a suitable organic solvent in a round-bottom flask.

  • Add an excess of the alkylamine (typically 2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the nucleophilic amination of 7-bromoquinoline-5,8-dione.

G Experimental Workflow for Nucleophilic Amination cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 7-Bromoquinoline-5,8-dione 7-Bromoquinoline-5,8-dione Reaction_Vessel Reaction in Dichloromethane (or other suitable solvent) Room Temperature 7-Bromoquinoline-5,8-dione->Reaction_Vessel Amine (Ar-NH₂ or R-NH₂) Amine (Ar-NH₂ or R-NH₂) Amine (Ar-NH₂ or R-NH₂)->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching After 2 hours (or completion by TLC) Extraction Extract with Dichloromethane Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Final_Product 6-Amino-7-bromoquinoline-5,8-dione Derivative Purification->Final_Product

Caption: General experimental workflow for the synthesis of 6-amino-7-bromoquinoline-5,8-dione derivatives.

Proposed Reaction Mechanism

The nucleophilic amination of 7-bromoquinoline-5,8-dione is proposed to proceed through a Michael addition mechanism.

G Proposed Reaction Mechanism: Michael Addition start 7-Bromoquinoline-5,8-dione + Amine (R-NH₂) intermediate Nucleophilic attack of amine on C-6 position start->intermediate product Formation of enolate intermediate intermediate->product tautomerization Proton transfer and tautomerization product->tautomerization final_product 6-Amino-7-bromoquinoline-5,8-dione tautomerization->final_product

Caption: Proposed Michael addition mechanism for the nucleophilic amination.

Apoptosis Signaling Pathway

Quinoline-5,8-dione derivatives have been shown to induce apoptosis in cancer cells through the activation of both the intrinsic and extrinsic pathways.

G Apoptosis Induction by Quinoline-5,8-dione Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinoline_Dione Quinoline-5,8-dione Derivative Caspase8 Activation of Caspase-8 Quinoline_Dione->Caspase8 Bax Increased Bax expression Quinoline_Dione->Bax Caspase3 Activation of Caspase-3 Caspase8->Caspase3 Cytochrome_c Mitochondrial Cytochrome c release Bax->Cytochrome_c Caspase9 Activation of Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway for quinoline-5,8-dione-induced apoptosis.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving bromoquinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the Suzuki-Miyaura coupling of bromoquinolines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura reaction with a bromoquinoline is resulting in a low yield or no product. What are the likely causes and how can I improve the outcome?

A: Low or no yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The palladium catalyst is sensitive to air and moisture.[1] Ensure that the catalyst is fresh or has been stored properly under an inert atmosphere.[2] Using a pre-formed palladium catalyst or ensuring the efficient in-situ generation of the active Pd(0) species is crucial.[1]

  • Inefficient Base: The choice and amount of base are critical for the transmetalation step.[2] If you are using a weaker base like Na₂CO₃, consider screening stronger bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][3]

  • Poorly Reactive Boronic Acid: Some boronic acids, particularly heteroaryl boronic acids, are prone to decomposition or protodeborylation.[4] Consider using a higher catalyst loading or a more active catalyst system for less reactive boronic acids.[2] Using boronic esters (e.g., pinacol esters) can sometimes improve stability and yield.

  • Incomplete Reaction: The reaction may not have reached completion. Increase the reaction time and/or temperature and monitor the reaction progress closely by TLC or LC-MS.[2]

  • Inert Atmosphere: Palladium catalysts, particularly Pd(0) species, can be deactivated by oxygen.[1][5] Ensure that the reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that degassed solvents are used.[2]

Issue 2: Formation of Side Products

Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

A: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen.[4] To minimize homocoupling, ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing the solvent and reaction vessel.[2][4]

  • Debromination (Hydrodehalogenation): The formation of a quinoline product where the bromine has been replaced by a hydrogen is a common side reaction.[1] This can be caused by the presence of water or other protic sources.[1] Using anhydrous solvents and reagents can help to reduce this side product.[1]

  • Protodeborylation: The boronic acid can be cleaved by a proton source to yield the corresponding arene. This is a common decomposition pathway for boronic acids, especially for heteroaryl boronic acids.[4] Using anhydrous conditions and a suitable base can help to mitigate this issue.

Issue 3: Catalyst and Ligand Selection

Q3: Which palladium catalyst and ligand should I choose for the Suzuki-Miyaura coupling of a bromoquinoline?

A: The choice of catalyst and ligand is critical, as the quinoline nitrogen can coordinate to the palladium center and inhibit the reaction.[1]

  • Catalyst Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6] For challenging couplings, pre-formed catalysts with bulky, electron-rich ligands are often more effective.

  • Ligands: Standard ligands like PPh₃ may not be optimal. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective for heteroaryl bromides like bromoquinolines.[6] These ligands promote the desired catalytic cycle and can help to overcome catalyst inhibition by the quinoline nitrogen.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various bromoquinoline derivatives.

Table 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Various Boronic Acids

Boronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012-16~85
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)80-10012~90
3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L1 (1.2)DBUTHF/H₂O11010 minHigh

Data synthesized from multiple sources for illustrative purposes.[3][7][8]

Table 2: Suzuki-Miyaura Coupling of 6-Bromoquinoline with Arylboronic Acids

Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-9012~92
4-Tolylboronic acidPd(PPh₃)₄ (3-5)Na₂CO₃ (2-3)Toluene/H₂O80-9012~88
3-Furanylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)1,4-Dioxane9016~75

Data synthesized from multiple sources for illustrative purposes.[2]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 3-Bromoquinoline with an Arylboronic Acid

This protocol is adapted from typical Suzuki-Miyaura conditions for heteroaryl bromides.[3][7]

Materials:

  • 3-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[3]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)[3]

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)[3]

  • Degassed 1,4-dioxane and water (4:1 v/v)[3]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.[3]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[3] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2] Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.[2]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product reagents Bromoquinoline (R1-X) + Boronic Acid (R2-B(OR)2) reagents->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Troubleshooting decision tree for low-yield reactions.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

How to improve the yield of 7-Bromoquinazoline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield of 7-Bromoquinazoline synthesis. The information is structured in a question-and-answer format to address common challenges and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the this compound core structure?

A1: The this compound core is typically synthesized through multi-step sequences. A prevalent strategy involves the initial construction of a brominated quinazolinone precursor, which is then chemically modified to yield this compound. Key reactions in this approach include the Niementowski synthesis and subsequent functional group interconversions. The Niementowski reaction, a classic method for forming the quinazolinone ring, involves the condensation of an anthranilic acid derivative with an amide.[1]

Q2: I am experiencing a low yield in my this compound synthesis. What are the primary factors to investigate?

A2: Low yields in quinazoline synthesis often stem from suboptimal reaction conditions, purity of starting materials, or inefficient purification. Key factors to scrutinize include:

  • Reaction Temperature and Time: Quinazoline synthesis can be highly sensitive to temperature. Ensure the reaction is conducted at the optimal temperature for the specific protocol. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the ideal reaction time.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction outcome.

  • Purity of Reactants: Impurities in the starting materials, such as the anthranilic acid derivative or the amide source, can lead to unwanted side reactions and a decrease in the desired product's yield.

  • Purification Method: Product loss during workup and purification can be a significant contributor to low isolated yields.

Q3: What are the common side reactions observed during the synthesis of brominated quinazolines, and how can they be minimized?

A3: During the synthesis of brominated quinazolines, several side reactions can occur, leading to a complex product mixture and reduced yield of the desired isomer. A common side reaction in related quinoline syntheses is the formation of regioisomers. Careful control of reaction conditions is necessary to favor the formation of the desired product. For instance, in the Fischer indole synthesis of related brominated heterocycles, direct bromination of an unprotected indole ring can be unselective.[2]

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction is resulting in a very low yield or no this compound product.

Potential Cause Troubleshooting Steps & Solutions
Suboptimal Reaction Temperature Optimize the reaction temperature by performing small-scale trials at various temperatures (e.g., 80°C, 100°C, 120°C). Use a high-boiling point solvent if higher temperatures are required.
Incorrect Reaction Time Monitor the reaction progress closely using TLC or LC-MS to determine the point of maximum product formation and avoid product degradation from prolonged reaction times.
Poor Quality of Starting Materials Ensure the purity of starting materials like 4-bromoanthranilic acid and formamide. If necessary, purify the starting materials by recrystallization or distillation before use.
Inefficient Purification Optimize the purification method. For this compound, which is a solid, recrystallization from a suitable solvent or solvent mixture is often effective.[3] Column chromatography can also be used for more complex mixtures.[4]
Formation of Multiple Products

Issue: The reaction produces a mixture of isomers or other byproducts, complicating purification and reducing the yield of this compound.

Potential Cause Troubleshooting Steps & Solutions
Lack of Regioselectivity In syntheses involving electrophilic substitution on the benzene ring, the position of bromination can be influenced by directing groups. Ensure the use of a starting material with the bromine atom at the correct position (e.g., 4-bromoanthranilic acid for this compound).
Side Reactions of Intermediates Unstable intermediates can lead to the formation of byproducts. Consider a one-pot synthesis approach to minimize the isolation of sensitive intermediates.
Over-bromination If performing a bromination step, carefully control the stoichiometry of the brominating agent to avoid the formation of di- or poly-brominated products.

Experimental Protocols

The synthesis of this compound can be approached through the preparation of a 7-bromo-4-hydroxyquinazoline intermediate via the Niementowski reaction, followed by conversion to 7-bromo-4-chloroquinazoline and subsequent reduction.

Protocol 1: Synthesis of 7-Bromo-4-hydroxyquinazoline (Niementowski Reaction)

This protocol is a representative procedure and may require optimization.

Materials:

  • 4-Bromoanthranilic acid

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A or mineral oil)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-bromoanthranilic acid and an excess of formamide.

  • Add a high-boiling point solvent to the mixture.

  • Heat the reaction mixture to a high temperature (typically 120-130°C) and maintain for several hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, which should cause the product to precipitate.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

  • The crude 7-bromo-4-hydroxyquinazoline can be purified by recrystallization.

Protocol 2: Synthesis of 7-Bromo-4-chloroquinazoline

Materials:

  • 7-Bromo-4-hydroxyquinazoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • In a fume hood, carefully add 7-bromo-4-hydroxyquinazoline to an excess of phosphorus oxychloride.

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 7-bromo-4-chloroquinazoline.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data

Starting MaterialProductReagents & ConditionsYieldReference
Anthranilic acid5-Bromoanthranilic acidN-bromosuccinimide, acetonitrile, room temperature, 2h61.85%[6]
5-Bromoanthranilic acid6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-onePhenyl isothiocyanate, triethylamine, ethanol, reflux, 20h83.2%[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Starting Materials (4-Bromoanthranilic Acid, Formamide) niementowski Niementowski Reaction (Heat, High-boiling solvent) start->niementowski intermediate1 7-Bromo-4-hydroxyquinazoline niementowski->intermediate1 chlorination Chlorination (POCl3, Reflux) intermediate1->chlorination intermediate2 7-Bromo-4-chloroquinazoline chlorination->intermediate2 reduction Reduction of Chloro Group intermediate2->reduction product This compound reduction->product crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of this compound? check_temp Is Reaction Temperature Optimized? start->check_temp Yes check_time Is Reaction Time Correct? check_temp->check_time Yes optimize_temp Optimize Temperature (Screen different temperatures) check_temp->optimize_temp No check_purity Are Starting Materials Pure? check_time->check_purity Yes optimize_time Optimize Reaction Time (Monitor by TLC/LC-MS) check_time->optimize_time No check_purification Is Purification Method Efficient? check_purity->check_purification Yes purify_reagents Purify Starting Materials (Recrystallize or Distill) check_purity->purify_reagents No optimize_purification Optimize Purification (Recrystallization or Column Chromatography) check_purification->optimize_purification No success Improved Yield check_purification->success Yes optimize_temp->check_time optimize_time->check_purity purify_reagents->check_purification optimize_purification->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Purification techniques for 7-Bromoquinazoline derivatives using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 7-Bromoquinazoline derivatives using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound derivatives.

Q: My this compound derivative appears to be degrading on the column. What's happening and how can I prevent it?

A: Decomposition on the column is a frequent issue with nitrogen-containing heterocyclic compounds like quinazolines.[1] This is often due to the acidic nature of standard silica gel, where the basic nitrogen atom in the quinazoline ring interacts strongly with acidic silanol groups, leading to degradation.[1][2]

Strategies to Mitigate Degradation:

  • Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of the silica gel in your eluent system containing a small amount of a base, such as 1-3% triethylamine (TEA).[3][4] Flush the packed column with this basic solvent mixture before loading your sample.[4]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase.[2] Good alternatives include neutral or basic alumina and Florisil.[1]

  • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound is in contact with the stationary phase.[1]

Q: I'm seeing significant peak tailing and poor separation. How can I improve this?

A: Peak tailing is often caused by the interaction between the basic quinazoline compound and acidic silanol groups on the silica surface.[3][5] This can lead to poor separation and co-elution of impurities.

Solutions for Improved Separation:

  • Add a Basic Modifier: Incorporate a small amount of a competing base, like 0.5-2% triethylamine, into the mobile phase. This will mask the active silanol sites and improve peak shape.[3]

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[3][5] This ensures the compound moves down the column at an appropriate rate.

  • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution.[4] This can significantly improve the separation of compounds with similar polarities.[1]

  • Avoid Overloading: Do not load too much crude material onto the column, as this leads to broad bands and poor separation.[1] A general guideline is to use a silica gel-to-crude material weight ratio of at least 30:1.[1]

Q: My product is not eluting from the column, or the recovery is very low. What should I do?

A: Low or no recovery can happen if the eluent is not polar enough to move the compound, or if the compound is irreversibly adsorbed onto the stationary phase.[5][6][7]

Troubleshooting Low Recovery:

  • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.[6] If the compound still doesn't elute, a "methanol purge" (flushing the column with 100% methanol) can be used to strip off highly polar compounds.[8]

  • Check Compound Stability: The compound may have degraded on the column (see first question). Perform a 2D TLC test to check for stability on silica.[2][8]

  • Use a Different Stationary Phase: If your compound is very polar and adsorbs too strongly to silica, consider using a more polar stationary phase like alumina or employing reversed-phase chromatography.[2][9]

Summary of Troubleshooting Strategies
IssuePotential CauseRecommended Solution(s)
Product Degradation Acidic nature of silica gelDeactivate silica with 1-3% triethylamine (TEA).Use an alternative stationary phase (alumina, Florisil).[2][4]
Poor Separation / Co-elution Inappropriate mobile phase polarity; Column overloadingOptimize mobile phase using TLC (aim for Rf ≈ 0.2-0.3).Use a gradient elution.Ensure silica-to-crude ratio is at least 30:1.[1][3]
Peak Tailing Strong interaction with acidic silanol groupsAdd a basic modifier (0.5-2% TEA) to the mobile phase.[3]
Low or No Recovery Eluent polarity is too low; Irreversible adsorption/degradationGradually increase eluent polarity.Check for compound stability on silica.Change to a different stationary phase.[6]
Compound Won't Dissolve for Loading Poor solubility in the chosen eluentUse the "dry loading" method.Dissolve the sample in a stronger, more polar solvent for loading, if necessary.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

The most common stationary phase for column chromatography is silica gel (mesh 230-400 for flash chromatography).[11][12] However, because quinazolines are basic, standard silica gel can be problematic. If you encounter issues like degradation or tailing, basic or neutral alumina is an excellent alternative.[1][2] For certain derivatives, reversed-phase (C18) silica may also be effective.[9]

Q2: How do I select the right solvent system (mobile phase)?

The key is to use Thin Layer Chromatography (TLC) to screen various solvent systems before running the column.[1] A good solvent system will give your desired this compound derivative an Rf value of approximately 0.2-0.3.[3] This provides the best chance for good separation.

Common Solvent Systems for Quinazoline Derivatives
Solvent SystemPolarityTypical Use Case
Ethyl Acetate / HexaneLow to MediumStandard system for compounds of intermediate polarity.[9]
Dichloromethane / MethanolMedium to HighGood for more polar quinazoline derivatives.[9][13]
Dichloromethane / Hexane / EthanolMediumOffers different selectivity compared to two-solvent systems.[9]
1-10% (10% NH4OH in MeOH) / DCMHighEffective for moving very polar, basic compounds (amines) off the baseline.[13]

Q3: What is the difference between "wet loading" and "dry loading" my sample?

  • Wet Loading: The crude sample is dissolved in a minimal amount of the starting eluent and carefully pipetted onto the top of the packed column.[10] This method is quick but can be problematic if the compound is not very soluble in the eluent.

  • Dry Loading: The crude sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a dry, free-flowing powder.[5][10] This powder is then carefully added to the top of the column.[5] Dry loading is the preferred method when the compound has poor solubility in the eluent, as it ensures a narrow starting band and better separation.[10]

Experimental Protocols

General Protocol for Flash Column Chromatography Purification

This protocol provides a general procedure for the purification of a this compound derivative.

  • Mobile Phase Selection:

    • Using TLC, identify a solvent system (e.g., ethyl acetate/hexane) that provides an Rf of 0.2-0.3 for the target compound.

    • If streaking or tailing is observed on the TLC plate, add 0.5-1% triethylamine to the solvent mixture.[5]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column, followed by a thin layer of sand.[5]

    • Prepare a slurry of silica gel in the least polar solvent mixture you plan to use.[1]

    • Pour the slurry into the column and use gentle air pressure to help pack the silica bed uniformly, avoiding air bubbles or cracks.[14] Allow the silica to settle, draining the excess solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound derivative in a suitable solvent (e.g., dichloromethane).

    • Add silica gel (approximately 10-20 times the mass of your sample) to the solution.[10]

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[10]

    • Carefully add this powder onto the top of the packed column, creating a thin, even layer.

    • Gently add a protective layer of sand on top of the sample layer.[10]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure using a pump or inert gas to achieve a steady flow rate.[1][14]

    • Collect the eluent in a series of fractions (e.g., in test tubes).[1]

  • Fraction Analysis:

    • Monitor the elution process by spotting the collected fractions on TLC plates.[1]

    • Visualize the spots under UV light to identify which fractions contain your pure product.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound derivative.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.[1]

Visualizations

Experimental Workflow Diagram

G A TLC Analysis to Determine Mobile Phase B Prepare Silica Gel Slurry (add TEA if needed) A->B C Pack Column B->C D Dry Load Crude Sample on Silica Gel C->D E Elute with Mobile Phase (Isocratic or Gradient) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified Product I->J

Caption: Workflow for column chromatography purification.

Troubleshooting Decision Tree

G start Initial Column Run q1 Good Separation? start->q1 q2 Peak Tailing Observed? q1->q2 Yes sol1 Optimize Mobile Phase (Rf 0.2-0.3) / Use Gradient q1->sol1 No q3 Good Recovery? q2->q3 No sol2 Add Basic Modifier (TEA) to Mobile Phase q2->sol2 Yes sol3 Check Compound Stability on Silica (2D TLC) q3->sol3 No end_good Successful Purification q3->end_good Yes end_bad Re-evaluate Strategy sol1->end_bad sol2->end_bad sol4 Change Stationary Phase (e.g., Alumina) or Deactivate Silica sol3->sol4 sol4->end_bad

Caption: Logic for troubleshooting common column issues.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you resolve specific issues and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion to the desired product. What are the most common initial checks?

A1: When a cross-coupling reaction fails, the primary suspects are the catalyst's activity, the quality of reagents, and the reaction setup. First, ensure your palladium source and ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation. It is critical to use anhydrous and anaerobic conditions; thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, as oxygen can deactivate the active Pd(0) catalyst.[1][2] Also, verify the purity of your starting materials, as impurities can poison the catalyst.[2]

Q2: I observe a black precipitate in my reaction mixture. What is it and how can I prevent it?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive, aggregated form of palladium.[3][4] This is a common cause of low conversion as it reduces the concentration of the active catalytic species in the solution.[3] This can be caused by several factors:

  • High Reaction Temperature: Excessive heat can promote catalyst agglomeration. Consider lowering the reaction temperature.[3]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1][3] Ensure rigorous degassing of all components of the reaction.

  • Inappropriate Ligand or Ligand-to-Palladium Ratio: The ligand stabilizes the palladium catalyst.[4][5] A ligand that is not sufficiently bulky or electron-rich may fail to prevent aggregation. An incorrect ligand-to-palladium ratio can also lead to instability.[3]

  • Slow Catalysis: If the catalytic cycle is slow, the active Pd(0) species may have a longer lifetime in solution, increasing the chance of aggregation.[6]

Q3: What are the most common side reactions in palladium-catalyzed cross-coupling and how can I minimize them?

A3: Common side reactions include homocoupling, dehalogenation, and β-hydride elimination.

  • Homocoupling: This is the coupling of two identical partners (e.g., two molecules of the organometallic reagent). It can be promoted by the presence of oxygen or if using a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) species.[2][6][7] To minimize homocoupling, ensure thorough degassing of the reaction mixture and consider using a well-defined Pd(0) source or a precatalyst that is rapidly reduced.[6]

  • Dehalogenation: This is the replacement of the halide on the electrophile with a hydrogen atom. This can occur if a palladium-hydride intermediate is formed, which can then reductively eliminate with the aryl group.[2][7] Optimizing the ligand and base, and sometimes lowering the reaction temperature, can suppress this side reaction.[6]

  • β-Hydride Elimination: This is a common side reaction when using alkyl coupling partners that have a hydrogen atom on a carbon beta to the metal. This leads to the formation of an alkene byproduct. Using ligands with larger bite angles can sometimes disfavor this pathway.[8]

Q4: How critical is the choice of base and solvent?

A4: The base and solvent are crucial reaction parameters that can significantly impact the reaction's success.

  • Base: The base plays a key role in the catalytic cycle, often in the transmetalation or catalyst regeneration step.[3] A base that is too weak may not be effective, while a base that is too strong could cause decomposition of sensitive functional groups. The choice of base can also affect the solubility of other reagents. Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and often give high yields.[3][9]

  • Solvent: The solvent must be able to dissolve the reactants and catalyst, but it can also influence catalyst stability and reactivity.[3][10] Highly polar aprotic solvents like DMF or NMP can help stabilize the catalytic species in some reactions, like the Heck reaction.[3] However, in other cases, coordinating solvents can inhibit the reaction by binding to the palladium center.[9] Toluene and dioxane are common choices for many cross-coupling reactions.[10][11]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are observing minimal or no formation of your desired product, consider the following systematic troubleshooting approach.

Troubleshooting Workflow for Low/No Yield

LowYieldTroubleshooting start Low / No Yield check_catalyst 1. Catalyst System Integrity start->check_catalyst sub_catalyst1 Fresh Pd source & ligand? check_catalyst->sub_catalyst1 sub_catalyst2 Correct Pd/ligand ratio? check_catalyst->sub_catalyst2 sub_catalyst3 Appropriate ligand for coupling? check_catalyst->sub_catalyst3 check_reagents 2. Reagent Quality & Stoichiometry sub_reagents1 Pure & dry starting materials? check_reagents->sub_reagents1 sub_reagents2 Correct stoichiometry? check_reagents->sub_reagents2 check_conditions 3. Reaction Conditions sub_conditions1 Inert atmosphere (degassed)? check_conditions->sub_conditions1 sub_conditions2 Optimal temperature? check_conditions->sub_conditions2 sub_conditions3 Correct base & solvent? check_conditions->sub_conditions3 optimize 4. Systematic Optimization success Successful Reaction optimize->success sub_catalyst1->check_reagents sub_catalyst2->check_reagents sub_catalyst3->check_reagents sub_reagents1->check_conditions sub_reagents2->check_conditions sub_conditions1->optimize sub_conditions2->optimize sub_conditions3->optimize

Caption: A stepwise workflow for troubleshooting low or no yield.

Detailed Steps:

  • Catalyst System:

    • Is the palladium source active? Use a fresh batch of the palladium precatalyst. Some Pd(0) sources are sensitive to air and can degrade over time.

    • Is the ligand appropriate? The choice of ligand is critical. For challenging substrates, sterically bulky and electron-rich phosphine ligands are often required.[6]

    • Is the palladium-to-ligand ratio correct? A common starting point for monodentate phosphine ligands is a 2:1 ratio of ligand to palladium. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction.[3]

  • Reagents and Stoichiometry:

    • Are the starting materials pure? Impurities can act as catalyst poisons. Purify the electrophile and nucleophile if their purity is questionable.

    • Are the reagents dry? Water can interfere with some cross-coupling reactions, leading to side reactions like protodeboronation in Suzuki couplings.[6] Ensure all reagents and solvents are anhydrous.

    • Is the stoichiometry correct? Ensure the limiting reagent is correctly identified and that the equivalents of other reagents are accurate.

  • Reaction Conditions:

    • Is the reaction under an inert atmosphere? Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[2]

    • Is the temperature optimal? Some reactions require heating to proceed at a reasonable rate, but excessive temperatures can cause catalyst decomposition.[3][11] If no reaction is observed, a careful increase in temperature may be beneficial.

    • Are the base and solvent suitable? The choice of base and solvent is highly dependent on the specific reaction. If in doubt, a screening of different bases and solvents is recommended.

Issue 2: Catalyst Deactivation (Palladium Black Formation)

The appearance of palladium black is a clear indicator that the active catalyst is falling out of the catalytic cycle.

Logical Relationships in Catalyst Deactivation

CatalystDeactivation pd0 Active Pd(0)L_n pd_black Inactive Pd Black pd0->pd_black Aggregation cause1 High Temperature cause1->pd_black solution1 Lower Temperature cause1->solution1 cause2 Oxygen (Air) cause2->pd_black solution2 Rigorous Degassing cause2->solution2 cause3 Poor Ligand Stabilization cause3->pd_black solution3 Screen Ligands / Adjust Ratio cause3->solution3 cause4 High Concentration cause4->pd_black solution4 Decrease Concentration cause4->solution4

Caption: Causes and solutions for palladium black formation.

Solutions:

  • Optimize Temperature: Systematically lower the reaction temperature in 10 °C increments to find a balance between reaction rate and catalyst stability.

  • Improve Inert Atmosphere: Enhance degassing procedures for all solvents and reagents. Ensure a positive pressure of inert gas is maintained throughout the reaction.

  • Screen Ligands: The electronic and steric properties of the ligand are crucial for stabilizing the Pd(0) center.[5] Screen a variety of ligands, including bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).

  • Adjust Ligand:Palladium Ratio: A 2:1 ratio of monodentate ligand to palladium is a good starting point, but this may need to be optimized.[3]

  • Use a Stabilizing Solvent: In some cases, the solvent can help to stabilize the active catalyst. For example, polar aprotic solvents like DMF can be beneficial in Heck reactions.[3]

Data Presentation: Optimizing Reaction Parameters

The following tables provide a summary of quantitative data to guide the optimization of your cross-coupling reactions.

Table 1: Comparative Performance of Bases in a Model Suzuki-Miyaura Coupling (Coupling of 4-bromotoluene with phenylboronic acid)

BaseSolvent SystemCatalystLigandTemp (°C)Time (h)Yield (%)
Na₂CO₃ Toluene/H₂OPd(OAc)₂PPh₃1001292
K₂CO₃ Toluene/H₂OPd(OAc)₂PPh₃1001288
K₃PO₄ Toluene/H₂OPd(OAc)₂PPh₃1001295
Cs₂CO₃ Toluene/H₂OPd(OAc)₂PPh₃1001294
TEA Toluene/H₂OPd(OAc)₂PPh₃1001245
Data is illustrative and compiled from various sources. Yields are highly dependent on the specific substrates and conditions.[3]

Table 2: Effect of Temperature and Catalyst Loading on a Model Heck Reaction (Coupling of iodobenzene and methyl acrylate)

Catalyst Loading (mol%)BaseSolventTemperature (°C)Conversion (%)
0.5Na₂CO₃DMA5099.87
0.5Na₂CO₃DMAReflux49.83
0.5Na₂CO₃DMA25No Reaction
1.0K₂CO₃NMP120~95
3.0Et₃NToluene100~57 (improved to 98 with optimization)
Data compiled from multiple sources for illustrative purposes.[12][13][14]

Experimental Protocols

Protocol 1: General Procedure for Ligand/Base Screening in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to quickly identify optimal ligands and bases for a given Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 mmol scale for each reaction)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • A panel of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos; 2-4 mol%)

  • A panel of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • An array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Preparation: In a glovebox, arrange and label an array of reaction vials.

  • Dispensing Solids: To each designated vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), the selected base (2.0 mmol), the palladium precatalyst (e.g., 0.01 mmol of Pd₂(dba)₃), and the selected ligand (e.g., 0.04 mmol).

  • Solvent Addition: Add the desired amount of degassed solvent (e.g., 5 mL) to each vial.

  • Reaction: Seal the vials and place them in a heating block on a stirrer plate set to the desired temperature (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the product.

  • Work-up and Analysis: Once the optimal conditions are identified, the reaction can be scaled up. A typical workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating. The crude product can then be purified by column chromatography.[3]

Protocol 2: Procedure for Removal of Tin Byproducts from a Stille Reaction

Organotin byproducts are toxic and must be effectively removed from the final product. An aqueous potassium fluoride (KF) wash is a common and effective method.[6][11]

Materials:

  • Crude Stille reaction mixture

  • Organic solvent (e.g., ethyl acetate, diethyl ether)

  • Saturated aqueous solution of potassium fluoride (KF)

  • Celite

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

  • KF Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous KF solution. Shake vigorously for at least one minute. A white precipitate of insoluble tin fluoride should form. Repeat the wash 2-3 times.

  • Filtration: If a significant amount of precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite to remove the solid.[11] Wash the Celite pad thoroughly with the organic solvent to recover any adsorbed product.

  • Separation: Return the filtrate to the separatory funnel and separate the organic layer.

  • Final Washes and Drying: Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product, now significantly depleted of tin residues. Further purification by chromatography or recrystallization may be necessary.[11]

References

Technical Support Center: Regioselective Bromination of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for achieving high selectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the electrophilic bromination of quinoline?

A1: The regioselectivity of quinoline bromination is a delicate balance of several factors. The pyridine ring is electron-deficient due to the nitrogen atom, making the benzene ring (homocyclic ring) more susceptible to electrophilic attack. Key influencing factors include:

  • Reaction Conditions: The choice of solvent, temperature, and brominating agent is critical. For instance, bromination in the gaseous phase at 300°C favors the formation of 3-bromoquinoline, while at 450-500°C, 2-bromoquinoline is the main product.[1]

  • Activating/Deactivating Groups: Electron-donating groups (EDGs) on the benzene ring, such as methoxy (-OCH₃) or hydroxy (-OH), activate it towards electrophilic substitution and direct the incoming bromine. For example, 8-methoxyquinoline undergoes regioselective bromination at the C-5 position.[2]

  • Directing Groups: Specific functional groups can be used to direct bromination to a particular position through chelation assistance. N-oxides are effective for C8-bromination, and the 8-aminoquinoline group can also act as a directing group.[3][4][5][6]

  • Catalysts: Transition metal catalysts, particularly rhodium(III), can achieve high regioselectivity for C8-bromination via C-H activation, often requiring an N-oxide directing group.[3][4]

  • Acid Concentration: Bromination in strong acids like concentrated sulfuric acid can protonate the quinoline nitrogen, further deactivating the pyridine ring and promoting substitution on the benzene ring, typically at the C5 and C8 positions.[7][8]

Q2: How can I selectively brominate the C3 position of the quinoline ring?

A2: Achieving C3-bromination can be challenging due to the electron-deficient nature of the pyridine ring. However, several methods have been developed:

  • Vilsmeier-Haack Reaction Conditions: While primarily a formylation reaction, the Vilsmeier-Haack reagent (POCl₃/DMF) can be used to synthesize 2-chloro-3-formylquinolines from acetanilides.[9][10] This intermediate can then be a precursor for further modifications.

  • Precursor-Based Synthesis: Synthesizing the quinoline ring from a pre-brominated building block is a reliable strategy.

  • Gas-Phase Bromination: Direct bromination of quinoline in the gaseous phase at 300°C has been shown to yield 3-bromoquinoline.[1]

  • Radical Reactions: Using N-Bromosuccinimide (NBS) under radical conditions (e.g., with a radical initiator like AIBN or light) can favor bromination at the C3 position in certain quinoline derivatives, particularly tetrahydroquinolines.[11][12]

Q3: What is the role of N-Bromosuccinimide (NBS) in quinoline bromination?

A3: N-Bromosuccinimide (NBS) is a versatile reagent for bromination and its role depends on the reaction conditions.[13]

  • Electrophilic Bromination: In the presence of a strong acid, NBS acts as an electrophile, typically brominating the electron-rich benzene ring at the C5 and C8 positions.[7]

  • Radical Bromination: Under radical-initiating conditions (UV light, AIBN), NBS provides a low, constant concentration of bromine radicals.[13] This is particularly useful for allylic or benzylic positions. In the context of 1,2,3,4-tetrahydroquinolines, NBS can mediate both bromination and subsequent dehydrogenation (aromatization) in a one-pot reaction to yield bromoquinolines.[11][12][14]

  • Milder Alternative: NBS is generally considered a milder and more selective brominating agent than molecular bromine (Br₂), which helps in preventing over-bromination.[15]

Q4: How do directing groups facilitate C8-bromination?

A4: C8-bromination is often achieved using a directing group strategy, which involves the temporary coordination of a functional group on the quinoline to a metal catalyst. This brings the catalyst into close proximity to the C8 C-H bond, enabling its selective activation and subsequent bromination.

  • N-Oxide Group: The oxygen atom of the quinoline N-oxide can act as a directing group. In Rh(III)-catalyzed reactions, it forms a five-membered rhodacycle intermediate, which facilitates the exclusive functionalization at the C8 position with reagents like NBS.[3][4][5][16]

Troubleshooting Guides

Problem 1: Low Yield and/or Formation of Inseparable Product Mixtures.

Possible Cause Troubleshooting Step
Incorrect Stoichiometry Carefully control the equivalents of the brominating agent. Start with a 1:1 molar ratio for mono-bromination and adjust as needed based on TLC or GC-MS monitoring.
Over-bromination Reduce the reaction temperature (e.g., to 0 °C or below).[15] Use a milder brominating agent like NBS instead of Br₂.[15] Add the brominating agent dropwise over an extended period.
Poor Regioselectivity Re-evaluate the reaction conditions. The choice of solvent is crucial; for example, bromination in concentrated H₂SO₄ directs substitution to the benzene ring.[15][17] If the substrate has an activating group (e.g., -OH), consider using a protecting group to prevent unwanted side reactions.
Decomposition of Starting Material For acid-sensitive substrates, consider using buffered conditions or non-acidic methods.[18] Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) if the substrate is air-sensitive.

Problem 2: No Reaction or Incomplete Conversion.

Possible Cause Troubleshooting Step
Deactivated Substrate If the quinoline ring possesses strong electron-withdrawing groups, more forcing conditions may be required (higher temperature, longer reaction time, stronger Lewis acid).
Inactive Brominating Agent Ensure the brominating agent (e.g., NBS) is pure. NBS can degrade over time; consider recrystallizing it before use.
Insufficient Activation For C-H activation methods, ensure the catalyst is active and the correct ligands and additives (e.g., silver salts for Rh-catalysis) are used as specified in the protocol.[4]
Poor Solubility Choose a solvent in which the quinoline substrate is fully soluble at the reaction temperature to ensure a homogeneous reaction mixture.

Factors Influencing Regioselectivity

The final substitution pattern is determined by a combination of electronic, steric, and condition-dependent factors. The following diagram illustrates the logical relationships governing the outcome.

G cluster_sub Substrate Properties cluster_cond Condition Variables Substrate Quinoline Substrate Conditions Reaction Conditions Electronics Electronic Effects (EDG/EWG) Sterics Steric Hindrance DG Directing Group (e.g., N-Oxide, -OH) Reagent Brominating Agent (NBS, Br2) Solvent Solvent / Acid Temp Temperature Catalyst Catalyst (e.g., Rh(III)) Outcome Regioselective Bromination Product Electronics->Outcome Sterics->Outcome DG->Outcome Reagent->Outcome Solvent->Outcome Temp->Outcome Catalyst->Outcome

Caption: Factors governing the regioselectivity of quinoline bromination.

Data Presentation: Regioselectivity under Various Conditions

The following tables summarize quantitative data from different regioselective bromination methods.

Table 1: Bromination of 8-Hydroxyquinoline (2a) with Molecular Bromine (Br₂)[2][19]

EntryEquivalents of Br₂SolventProduct(s)Ratio (d:a)Yield (%)
11.5CH₃CN7-bromo (3d) + 5,7-dibromo (3a)58:42~95 (total)
22.1CH₃CN5,7-dibromo (3a)-90
31.5CH₂Cl₂7-bromo (3d) + 5,7-dibromo (3a)40:60~95 (total)

Table 2: Rh(III)-Catalyzed C8-Bromination of Quinoline N-Oxides with NBS[4]

Substrate (Quinoline N-Oxide)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Quinoline N-oxide5TFE601295
6-Methylquinoline N-oxide5TFE601292
6-Chloroquinoline N-oxide5TFE601289
7-Methoxyquinoline N-oxide5TFE601291

Experimental Protocols

Protocol 1: General Procedure for Dibromination of 8-Hydroxyquinoline[2][19]

This protocol is optimized for the synthesis of 5,7-dibromo-8-hydroxyquinoline.

  • Preparation: Dissolve 8-hydroxyquinoline (1.0 g, 6.9 mmol, 1.0 equiv.) in acetonitrile (CH₃CN, 20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: In a separate container, prepare a solution of molecular bromine (Br₂) (2.3 g, 14.4 mmol, 2.1 equiv.) in acetonitrile (10 mL). Add this bromine solution dropwise to the 8-hydroxyquinoline solution over 10-15 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). HBr salt will precipitate during the reaction.

  • Workup: Once the starting material is consumed, add water (20 mL) to the mixture. Neutralize the solution by slowly adding a 5% aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5,7-dibromo-8-hydroxyquinoline.

G A 1. Dissolve 8-HQ in CH3CN B 2. Add Br2 solution dropwise at RT A->B C 3. Stir until reaction is complete B->C D 4. Quench with H2O & neutralize (NaHCO3) C->D E 5. Extract with DCM D->E F 6. Dry, concentrate & purify E->F G Final Product F->G

References

Technical Support Center: Optimizing the Pomeranz-Fritsch Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pomeranz-Fritsch synthesis of isoquinolines. This resource is tailored for researchers, scientists, and professionals in drug development seeking to enhance the efficiency and troubleshoot issues encountered during this classical yet powerful reaction. Here, you will find frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and comparative data to guide your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the Pomeranz-Fritsch synthesis.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?

A1: Low yields are a frequent issue in the Pomeranz-Fritsch synthesis and can be attributed to several factors:

  • Substituents on the Benzaldehyde Ring: The electronic nature of the substituents on the aromatic ring plays a crucial role. Electron-donating groups (e.g., alkoxy, alkyl) generally enhance the electrophilic substitution, leading to higher yields.[1] Conversely, electron-withdrawing groups (e.g., nitro, halo) deactivate the ring, making the cyclization step more difficult and often resulting in lower yields or reaction failure.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. The classical conditions often employ harsh acids like concentrated sulfuric acid, which can lead to side reactions and degradation of starting materials or products, especially at elevated temperatures.[1]

  • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can promote the formation of side products and decomposition.

  • Purity of Starting Materials: Impurities in the benzaldehyde or the aminoacetaldehyde acetal can interfere with the reaction. Ensure the purity of your starting materials before commencing the synthesis.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: Side product formation is a common challenge that can significantly lower the yield of the desired isoquinoline.

  • Polymerization/Resinification: The use of strong acids like concentrated sulfuric acid at high temperatures can lead to the polymerization or resinification of the starting materials and intermediates.

    • Solution: Consider using milder acid catalysts such as polyphosphoric acid (PPA), boron trifluoride etherate (BF₃·OEt₂), or methanesulfonic acid. Alternatively, a modified procedure using trimethylsilyltriflate (TMSOTf) and an amine base offers a milder approach to activate the dimethylacetal for cyclization.[2]

  • Incomplete Cyclization: The reaction may stall at the benzalaminoacetal intermediate stage, especially with deactivated aromatic rings.

    • Solution: Increase the reaction temperature or time cautiously while monitoring the reaction progress by TLC. Using a stronger acid catalyst might be necessary, but this should be balanced against the risk of side reactions.

  • Formation of Oxazoles: Under certain conditions, an alternative cyclization pathway can lead to the formation of oxazole byproducts.

    • Solution: Careful control of the reaction conditions, particularly the choice of acid catalyst and temperature, can help favor the desired isoquinoline formation.

Q3: The reaction with my electron-withdrawing substituted benzaldehyde is not working. What can I do?

A3: Synthesizing isoquinolines from benzaldehydes bearing electron-withdrawing groups is notoriously challenging with the classical Pomeranz-Fritsch conditions.

  • Use of Tosyl Protection: A modified procedure involving the N-tosylation of the intermediate benzylamine can facilitate the cyclization. The tosyl group can be subsequently removed.

  • Milder Catalysts: The use of TMSOTf and an amine base has been shown to be effective for a broader range of substrates, including those that are sensitive to strong acids.[2]

  • Alternative Synthetic Routes: For highly deactivated systems, it may be more efficient to consider alternative isoquinoline syntheses such as the Bischler-Napieralski or Pictet-Spengler reactions.

Q4: How can I effectively purify my isoquinoline product?

A4: Purification of the crude product is essential to obtain the desired isoquinoline in high purity.

  • Work-up: After the reaction is complete, the acidic mixture is typically cooled and then carefully neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution).[1]

  • Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent such as dichloromethane or ethyl acetate.[1]

  • Column Chromatography: The most common method for purifying the crude product is column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the specific isoquinoline derivative.

Data Presentation: Comparison of Reaction Conditions

The yield of the Pomeranz-Fritsch synthesis is highly dependent on the substrate and the acid catalyst used. The following table summarizes representative yields for the synthesis of various substituted isoquinolines, highlighting the impact of these factors.

Benzaldehyde DerivativeAminoacetalAcid CatalystProductYield (%)
3,4-DimethoxybenzaldehydeAminoacetaldehyde dimethyl acetalHCl6,7-DimethoxyisoquinolineHigh (protocol provided)
Benzaldehyde2,2-DiethoxyethylamineH₂SO₄IsoquinolineVaries
Substituted BenzaldehydesAminoacetaldehyde acetalsPPA, BF₃·OEt₂, Lanthanide triflatesSubstituted IsoquinolinesVaries

Note: This table provides a qualitative comparison. Specific yields can vary significantly based on the exact reaction conditions.

Experimental Protocols

Protocol 1: Modified Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline [1]

This protocol is a modified procedure that generally provides a high yield of 6,7-dimethoxyisoquinoline.

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Aminoacetaldehyde dimethyl acetal

  • Tosyl chloride

  • Sodium borohydride

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

  • Toluene

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene. Heat the mixture at reflux to remove water until the reaction is complete (monitor by TLC).

  • Reduction: Cool the reaction mixture and add ethanol. Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Stir the reaction at room temperature until the reduction is complete.

  • Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride (1.1 equivalents) and stir vigorously.

  • Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux. This step effects both the cyclization and the subsequent detosylation.

  • Work-up: Cool the reaction mixture and make it basic with a sodium hydroxide solution. Extract the product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 6,7-dimethoxyisoquinoline.

Protocol 2: Synthesis of (S)-Salsolidine via a Pomeranz-Fritsch Type Reaction [1]

Materials:

  • Aminoacetal

  • Methanol

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Cyclization: Dissolve the aminoacetal (1 equivalent) in methanol and add concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for the required time (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and neutralize with a sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the combined organic extracts, concentrate, and purify the residue by chromatography to yield (S)-salsolidine.

Visualizing the Pomeranz-Fritsch Synthesis

Diagram 1: Generalized Reaction Mechanism

This diagram illustrates the key steps in the Pomeranz-Fritsch synthesis, from the initial condensation to the final isoquinoline product.

Pomeranz_Fritsch_Mechanism Start Benzaldehyde + Aminoacetaldehyde Acetal Schiff_Base Benzalaminoacetal (Schiff Base) Start->Schiff_Base Condensation (-H2O) Intermediate Cyclization Intermediate Schiff_Base:e->Intermediate:w Acid-Catalyzed Cyclization Product Isoquinoline Intermediate->Product Elimination (-ROH, -H+)

Caption: Key stages of the Pomeranz-Fritsch reaction mechanism.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield.

Troubleshooting_Workflow Start Low Yield Observed Check_Substituents Are there electron- withdrawing groups on the benzaldehyde? Start->Check_Substituents Check_Catalyst Is the acid catalyst too harsh or too weak? Check_Substituents->Check_Catalyst No Modify_Procedure Consider modified procedures (e.g., N-tosylation) Check_Substituents->Modify_Procedure Yes Check_Conditions Are the reaction time and temperature optimal? Check_Catalyst->Check_Conditions No Use_Milder_Catalyst Consider milder catalysts: PPA, BF3.OEt2, TMSOTf Check_Catalyst->Use_Milder_Catalyst Yes Optimize_Conditions Systematically vary temperature and time Check_Conditions->Optimize_Conditions No Purification_Check Review purification strategy Check_Conditions->Purification_Check Yes

Caption: A step-by-step guide to troubleshooting low yields.

Diagram 3: Comparison of Classical vs. Modified Conditions

This diagram highlights the key differences between the traditional and more modern, milder approaches to the Pomeranz-Fritsch synthesis.

Condition_Comparison Classical Classical Conditions - Strong acids (H₂SO₄) - High temperatures - Often lower yields for sensitive substrates Modified Modified Conditions - Milder acids (PPA, TMSOTf) - Often lower temperatures - Broader substrate scope - Potentially higher yields Classical->Modified   Improvement   

Caption: A comparison of classical and modified reaction conditions.

References

Technical Support Center: Stability and Degradation Analysis of Reactive Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability and degradation analysis of reactive pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for reactive pharmaceutical intermediates?

A1: The most common degradation pathways for reactive pharmaceutical intermediates are hydrolysis, oxidation, and photolysis.[1]

  • Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions, leading to the cleavage of bonds such as esters, amides, and lactams.[1]

  • Oxidation: Degradation initiated by reaction with oxygen or other oxidizing agents. This can be influenced by the presence of light or metal ions.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.

Q2: What is a forced degradation study and why is it necessary?

A2: A forced degradation study, also known as stress testing, is a study where a drug substance or drug product is intentionally exposed to stress conditions that are more severe than accelerated stability conditions.[1] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Demonstrating the specificity of stability-indicating analytical methods.[1]

  • Understanding the intrinsic stability of the molecule.

Q3: What are the typical stress conditions used in forced degradation studies?

A3: Typical stress conditions for forced degradation studies include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat at temperatures ranging from 60°C to 105°C.

  • Photolytic Degradation: Exposure to a light source compliant with ICH Q1B guidelines.

The goal is generally to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Troubleshooting Guides

HPLC-UV Analysis

Q4: I am observing peak tailing for my basic intermediate in reverse-phase HPLC. What could be the cause and how can I fix it?

A4: Peak tailing for basic compounds in RP-HPLC is often caused by strong interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing.[2][3]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the basic analyte and suppress the ionization of silanol groups, reducing the unwanted interaction.

  • Increase Buffer Concentration: Using a higher concentration of a suitable buffer can help to mask the residual silanol groups.

  • Use an End-Capped Column: Employ a column that has been "end-capped," where the residual silanol groups are chemically derivatized to be less active.[2]

  • Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active sites on the stationary phase.

  • Check for Column Voids: A void at the column inlet can cause peak distortion. Replacing the column may be necessary.[3]

Q5: My reactive intermediate appears to be degrading on the HPLC column during analysis. How can I minimize this?

A5: On-column degradation can be a significant issue for unstable intermediates.

Troubleshooting Steps:

  • Reduce Analysis Time: Use a shorter column or a higher flow rate to minimize the residence time of the analyte on the column. Ultra-High-Performance Liquid Chromatography (UHPLC) systems are particularly effective for this.

  • Lower the Column Temperature: If the degradation is thermally induced, reducing the column temperature can slow down the reaction.

  • Adjust Mobile Phase pH: If the degradation is pH-dependent (e.g., hydrolysis), adjust the mobile phase pH to a range where the intermediate is more stable.

  • Use a More Inert Stationary Phase: Consider using a column with a different stationary phase that is less likely to catalyze the degradation.

LC-MS/MS Analysis

Q6: I am having trouble identifying unknown degradation products using LC-MS/MS. What are some key considerations?

A6: Identifying unknown degradants requires a systematic approach.

Troubleshooting Steps:

  • Optimize Ionization Source Parameters: Ensure that the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your analytes.

  • Perform MS/MS Fragmentation: Acquire tandem mass spectrometry (MS/MS) data for the parent ion of the unknown peak. The fragmentation pattern provides crucial structural information.

  • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the degradant.

  • Compare with the Parent Molecule: Analyze the fragmentation pattern of the parent drug and compare it to the unknown. Common degradation pathways often result in predictable mass shifts.

  • Consider In-Source Fragmentation: Be aware that some degradation might occur within the mass spectrometer's ion source.

GC-FID Analysis

Q7: I am observing thermal degradation of my volatile intermediate in the GC inlet. How can I prevent this?

A7: Thermal degradation in the GC inlet is a common problem for labile compounds.[4][5]

Troubleshooting Steps:

  • Lower the Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient vaporization of the analyte.[6]

  • Use a Cool On-Column (COC) or Programmable Temperature Vaporization (PTV) Inlet: These specialized inlets introduce the sample at a lower temperature and then ramp up the temperature, minimizing thermal stress.[5]

  • Derivatize the Analyte: Chemically modify the intermediate to a more thermally stable derivative before analysis.[5]

  • Use a Deactivated Inlet Liner: Ensure the inlet liner is properly deactivated to minimize catalytic degradation on active sites. Using a liner with glass wool can sometimes help trap non-volatile residues but can also introduce active sites.[7]

NMR Spectroscopy

Q8: How can I use NMR to monitor the degradation of my intermediate in solution?

A8: NMR spectroscopy is a powerful tool for monitoring solution-state stability because it is non-destructive and quantitative.[8][9]

Experimental Protocol:

  • Prepare the Sample: Dissolve a known concentration of the intermediate in a deuterated solvent in an NMR tube.

  • Acquire Initial Spectrum: Immediately acquire a quantitative ¹H NMR spectrum. This will serve as the time-zero reference.

  • Incubate and Monitor: Store the NMR tube under the desired stress condition (e.g., elevated temperature).

  • Acquire Spectra Over Time: Acquire additional ¹H NMR spectra at regular time intervals.

  • Analyze the Data: Integrate the signals of the parent intermediate and any new signals corresponding to degradation products. The decrease in the integral of the parent signal and the increase in the integrals of the degradant signals over time can be used to determine the degradation kinetics.[10]

Quantitative Data Summary

The following tables provide illustrative quantitative data from forced degradation studies.

Table 1: Forced Degradation of a Hypothetical β-Lactam Intermediate

Stress ConditionDuration (hours)Temperature (°C)% Degradation of IntermediateMajor Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl46015.212.1 (Hydrolysis Product A)3.1 (Epimer)
0.1 M NaOH12518.517.9 (Hydrolysis Product B)0.6
3% H₂O₂8258.98.5 (Oxidized Product)0.4
Dry Heat248012.710.5 (Isomer)2.2
Photolytic8255.44.9 (Photodegradant)0.5

Table 2: Degradation Kinetics of a Hypothetical Ester Intermediate in Aqueous Solution

pHTemperature (°C)Rate Constant (k, hr⁻¹)Half-life (t½, hours)Degradation Pathway
3.0400.02527.7Acid-catalyzed Hydrolysis
7.0400.005138.6Neutral Hydrolysis
9.0400.1504.6Base-catalyzed Hydrolysis

Detailed Experimental Protocols

HPLC-UV Stability-Indicating Method for a Reactive Intermediate
  • Instrumentation: HPLC system with a UV detector, a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of the intermediate.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a diluent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

  • Forced Degradation Sample Analysis:

    • Prepare samples under various stress conditions (acid, base, oxidation, heat, light).

    • Neutralize acidic and basic samples before injection.

    • Analyze the stressed samples alongside an unstressed control sample.

    • Peak purity of the main peak should be assessed using a photodiode array (PDA) detector to ensure it is free from co-eluting degradants.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analytical Techniques cluster_results Data Analysis stress_acid Acid Hydrolysis hplc HPLC-UV stress_acid->hplc nmr NMR stress_acid->nmr stress_base Base Hydrolysis stress_base->hplc stress_base->nmr stress_ox Oxidation stress_ox->hplc stress_ox->nmr stress_therm Thermal stress_therm->hplc stress_therm->nmr stress_photo Photolytic stress_photo->hplc stress_photo->nmr lcms LC-MS/MS hplc->lcms Peak Purity & ID quant Quantitation of Degradation hplc->quant Assay id Degradant Identification lcms->id gc GC-FID kinetics Kinetic Modeling nmr->kinetics stability_report Stability Report quant->stability_report Compile Data pathway Pathway Elucidation id->pathway id->stability_report Compile Data pathway->stability_report Compile Data kinetics->stability_report Compile Data api Reactive Intermediate (API) api->stress_acid Stress Conditions api->stress_base Stress Conditions api->stress_ox Stress Conditions api->stress_therm Stress Conditions api->stress_photo Stress Conditions

Caption: Experimental workflow for stability and degradation analysis.

degradation_pathway cluster_acyl_chloride Acyl Chloride Degradation acyl_chloride R-COCl (Acyl Chloride) carboxylic_acid R-COOH (Carboxylic Acid) acyl_chloride->carboxylic_acid + H₂O (Hydrolysis) ester R-COOR' (Ester) acyl_chloride->ester + R'OH (Alcoholysis) amide R-CONH₂ (Amide) acyl_chloride->amide + NH₃ (Ammonolysis)

Caption: Degradation pathways of an acyl chloride intermediate.

troubleshooting_logic start Peak Tailing Observed in HPLC for Basic Analyte q1 Is mobile phase pH well below analyte pKa? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is an end-capped column being used? a1_yes->q2 solution1 Lower mobile phase pH a1_no->solution1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is buffer concentration adequate? a2_yes->q3 solution2 Switch to an end-capped column a2_no->solution2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no solution4 Consider competing base or check for column void a3_yes->solution4 solution3 Increase buffer concentration a3_no->solution3

Caption: Troubleshooting logic for HPLC peak tailing.

References

Technical Support Center: Analytical Methods for Characterizing Reactive Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive starting materials. It offers practical solutions to common challenges encountered during analytical characterization using HPLC, Mass Spectrometry, and Thermal Analysis.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry in the pharmaceutical industry, prized for its ability to resolve complex mixtures.[1] However, the analysis of reactive starting materials by HPLC can be challenging due to their inherent instability.[1] Common issues include sample degradation during analysis, poor peak shape, and variable retention times.

Question: My reactive analyte appears to be degrading on the HPLC column, what can I do?

Answer: Analyte degradation on-column is a frequent issue with reactive molecules like acyl chlorides, which can react with water or the stationary phase.[2][3]

  • Probable Causes:

    • Reaction with protic solvents (e.g., water, methanol) in the mobile phase.

    • Interaction with active sites on the silica-based stationary phase (silanols).

    • On-column degradation due to prolonged analysis time.

  • Solutions:

    • Mobile Phase Modification: If possible, reduce or eliminate reactive components like water from the mobile phase.[1] Consider using normal-phase chromatography with non-protic solvents.

    • Column Selection: Opt for a column with a less reactive stationary phase, such as one with end-capping to block silanol groups.[1]

    • Method Optimization: Decrease the analysis time by using a shorter column, higher flow rate, or a steeper gradient to minimize the analyte's residence time on the column.[1]

    • Derivatization: To stabilize the analyte before injection, consider derivatization.[1] This technique can also improve detection sensitivity.[1]

Question: I'm observing poor peak shape (tailing or fronting) for my reactive starting material. What are the likely causes and solutions?

Answer: Poor peak shape can compromise the accuracy and precision of your analysis. For reactive compounds, this can be due to a variety of factors.

  • Probable Causes:

    • Secondary interactions with the stationary phase.

    • Sample overload.

    • Inappropriate mobile phase pH for ionizable analytes.

    • Column degradation.

  • Solutions:

    • Mobile Phase Additives: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) can be beneficial.

    • Sample Concentration: Reduce the concentration of the injected sample to avoid overloading the column.

    • pH Adjustment: Optimize the mobile phase pH to ensure ionizable analytes are in a single form (either ionized or neutral).

    • Column Flushing and Replacement: If the column is old or has been exposed to harsh conditions, flushing it according to the manufacturer's instructions or replacing it may be necessary.

Mass Spectrometry (MS) Troubleshooting Guide

Mass spectrometry is a highly sensitive technique for the identification and quantification of compounds. However, the high reactivity of some starting materials can lead to challenges in obtaining representative mass spectra.[4][5]

Question: I am unable to detect the molecular ion of my reactive compound; I only see degradation products. How can I improve my analysis?

Answer: The inability to detect the molecular ion is a common problem when analyzing unstable compounds, as they can decompose in the ion source or during sample handling.[4][5]

  • Probable Causes:

    • Decomposition due to exposure to air or moisture during sample preparation.[4][5]

    • In-source fragmentation due to high source temperature or harsh ionization conditions.

    • Reaction with the solvent or other components in the sample matrix.

  • Solutions:

    • Inert Sample Handling: For air- and moisture-sensitive compounds, use of a glovebox or other inert atmosphere techniques for sample preparation is crucial.[6] Solvents should be rigorously dried.[4]

    • Soft Ionization Techniques: Employ soft ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation.[7] Field Desorption (FD) is particularly effective for thermally unstable and non-volatile compounds.[8]

    • Source Parameter Optimization: Lower the ion source temperature and other parameters to reduce in-source decay.

    • Direct Infusion: To minimize time in solution, consider direct infusion of the sample into the mass spectrometer.

Question: My mass spectra show significant adduct formation, making interpretation difficult. How can I minimize this?

Answer: Adduct formation (e.g., with sodium, potassium, or solvent molecules) is common in ESI-MS and can complicate spectral interpretation.

  • Probable Causes:

    • Presence of salts in the sample or mobile phase.

    • High concentrations of certain solvents.

  • Solutions:

    • Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove salts and other interfering substances from your sample.

    • Mobile Phase Purity: Use high-purity solvents and additives. If possible, avoid alkali metal salts in your buffers.

    • Ammonium Acetate/Formate: Adding a small amount of ammonium acetate or ammonium formate to the mobile phase can promote the formation of the protonated molecular ion [M+H]+ over other adducts.

Thermal Analysis (DSC/TGA) Troubleshooting Guide

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for assessing the thermal hazards of reactive starting materials.[9][10]

Question: The onset temperature of decomposition for my material varies between DSC runs. What could be causing this inconsistency?

Answer: Reproducibility of the onset temperature is critical for accurate thermal hazard assessment.

  • Probable Causes:

    • Variation in sample mass.

    • Different heating rates used between experiments.

    • Inconsistent sample packing or crimping of the DSC pan.

    • Sample inhomogeneity.

  • Solutions:

    • Consistent Sample Mass: Use a consistent and small sample size (typically 1-5 mg) for all measurements.

    • Standardized Heating Rate: Employ the same heating rate for all comparative experiments. A rate of 10 °C/min is common for screening.

    • Proper Sample Preparation: Ensure the sample is evenly distributed in the pan and that the pan is properly sealed to prevent leaks.

    • Homogenize the Sample: If the material is a mixture, ensure it is thoroughly homogenized before taking a sample for analysis.

Question: My TGA data shows a weight loss at a lower temperature than the exotherm observed in the DSC. How should I interpret this?

Answer: This is a common observation and provides important information about the decomposition process.

  • Interpretation:

    • The initial weight loss in the TGA may correspond to the volatilization of a solvent or a low-temperature, non-energetic decomposition step.

    • The exotherm in the DSC at a higher temperature represents the main energetic decomposition of the material.

    • It is crucial to consider both pieces of information for a complete thermal hazard assessment. The initial weight loss may indicate the formation of a more sensitive or reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing an analytical method for a new reactive starting material?

A1: The first step is to gather as much information as possible about the compound's chemical properties, including its structure, stability, reactivity, and solubility. This information will guide the selection of the most appropriate analytical technique and initial experimental conditions.

Q2: How do I choose between HPLC, GC, and direct spectral analysis for a reactive compound?

A2: The choice depends on the analyte's properties. HPLC is suitable for non-volatile and thermally labile compounds.[1] Gas Chromatography (GC) is best for volatile and thermally stable compounds. Direct spectral analysis techniques like quantitative NMR or IR can be used to minimize sample preparation and potential decomposition, but may lack the sensitivity and selectivity of chromatographic methods for complex mixtures.[1]

Q3: What are the regulatory expectations for the characterization of starting materials in drug development?

A3: Regulatory agencies like the FDA and EMA require that starting materials are well-characterized and that their specifications include tests for identity, purity, and impurity profiles. The International Council for Harmonisation (ICH) provides guidelines (e.g., Q3A for impurities in new drug substances) that outline thresholds for reporting, identification, and qualification of impurities.[5][11][12]

Q4: When is derivatization a necessary step in the analysis of reactive materials?

A4: Derivatization is often necessary when the analyte is too reactive to be analyzed directly, lacks a suitable chromophore for UV detection in HPLC, or is not volatile enough for GC analysis.[1] It serves to stabilize the molecule and can enhance its detectability.[1]

Quantitative Data Summary

Table 1: Typical HPLC Method Parameters for Reactive Intermediates (e.g., Acyl Chlorides via Derivatization)

ParameterTypical Value/ConditionRationale
Derivatizing Agent 2-nitrophenylhydrazineReacts with acyl chlorides to form a stable derivative with strong UV absorbance.[3]
Reaction Time 30 minutes at room temperatureAllows for complete derivatization.[3]
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation of a wide range of organic molecules.
Mobile Phase Gradient of acetonitrile and water/bufferProvides good resolution for complex mixtures.[2]
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.[2]
Detection UV at 395 nmWavelength of maximum absorbance for the 2-nitrophenylhydrazine derivative, minimizing matrix interference.[3]
LOD/LOQ 0.01–0.03 µg/mLDemonstrates high sensitivity of the derivatization method.[3]

Table 2: Comparison of Soft Ionization Techniques for Mass Spectrometry of Labile Compounds

Ionization TechniquePrincipleAnalytesAdvantagesDisadvantages
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol.Peptides, proteins, non-volatile small molecules.[7]Soft ionization, suitable for thermally labile and non-volatile compounds.[7]Susceptible to ion suppression and adduct formation.
Chemical Ionization (CI) Ionization through reaction with reagent gas ions.Volatile and thermally stable small molecules.Softer than EI, often provides molecular ion information.[7]Requires a volatile sample.
Field Desorption (FD) Ionization from a solid surface in a strong electric field.Thermally unstable and non-volatile compounds.[8]Very soft ionization, excellent for fragile molecules.[8]Less common, can be technically challenging.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Sample is co-crystallized with a matrix and ionized by a laser.Large biomolecules (proteins, DNA), polymers.[13]Soft ionization, high mass range.Matrix interference can be an issue.

Table 3: Typical DSC/TGA Parameters for Thermal Hazard Screening

ParameterTypical Value/ConditionPurpose
Sample Size 1-5 mgEnsures good thermal contact and minimizes thermal gradients within the sample.
Heating Rate 10 °C/minStandard rate for screening to identify decomposition onsets.
Temperature Range Ambient to 400-500 °CCovers the typical decomposition range for many organic molecules.
Atmosphere Nitrogen (inert) and Air (oxidative)To differentiate between thermal decomposition and oxidation.
Crucible Type Sealed high-pressure crucibles (e.g., gold-plated stainless steel)Contains any pressure generated during decomposition and prevents evaporation of the sample.[14][15]

Table 4: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Q3A(R2) Guideline[16]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of a Reactive Acyl Chloride via Pre-column Derivatization

This protocol describes a general method for the quantification of a reactive acyl chloride in a drug substance by converting it to a stable, UV-active derivative.

  • Preparation of Derivatizing Reagent: Prepare a 1 mg/mL solution of 2-nitrophenylhydrazine in acetonitrile.

  • Sample Preparation: Accurately weigh approximately 100 mg of the drug substance containing the acyl chloride impurity into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Derivatization Reaction: a. In a clean vial, mix 1.0 mL of the sample solution with 1.0 mL of the derivatizing reagent solution. b. Vortex the mixture and allow it to react at room temperature for 30 minutes.[3]

  • HPLC Analysis: a. Column: C18, 4.6 x 150 mm, 5 µm. b. Mobile Phase A: 0.1% Formic acid in water. c. Mobile Phase B: 0.1% Formic acid in acetonitrile. d. Gradient: 30% B to 90% B over 15 minutes. e. Flow Rate: 1.0 mL/min. f. Injection Volume: 10 µL. g. Detection: UV at 395 nm.[3]

  • Quantification: Prepare calibration standards of the acyl chloride derivative and create a calibration curve to quantify the amount in the sample.

Protocol 2: MS Analysis of an Air-Sensitive Organometallic Compound

This protocol outlines the steps for analyzing an air-sensitive organometallic compound using ESI-MS with inert atmosphere sample handling.

  • Inert Atmosphere Preparation: Perform all sample manipulations inside a nitrogen-filled glovebox.

  • Solvent Preparation: Use anhydrous, deoxygenated solvents (e.g., acetonitrile or dichloromethane) for sample preparation.

  • Sample Preparation: a. Inside the glovebox, dissolve a small amount (approx. 1 mg) of the organometallic compound in 1 mL of the anhydrous solvent in a clean vial. b. Further dilute the sample to a final concentration of approximately 10 µg/mL.

  • Sample Introduction: a. Seal the vial with a septum cap inside the glovebox. b. Transport the sealed vial to the mass spectrometer. c. Use a syringe to withdraw the sample and infuse it directly into the ESI source, minimizing exposure to air.

  • MS Analysis (ESI in positive ion mode): a. Infusion Rate: 5-10 µL/min. b. Capillary Voltage: 3-4 kV. c. Source Temperature: Keep as low as possible (e.g., 80-120 °C) to prevent thermal decomposition. d. Nebulizer Gas (Nitrogen): Adjust for a stable spray. e. Mass Range: Scan a range appropriate for the expected molecular weight of the compound and any potential fragments or adducts.

Protocol 3: DSC for Thermal Hazard Screening of a Reactive Starting Material

This protocol provides a standard method for screening the thermal stability of a reactive starting material using DSC.

  • Sample Preparation: a. Accurately weigh 2-5 mg of the reactive starting material into a high-pressure gold-plated stainless steel DSC pan.[14] b. Hermetically seal the pan using a crimper.

  • Instrument Setup: a. Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. b. Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • DSC Analysis: a. Temperature Program: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min.[15] b. Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: a. Determine the onset temperature of any exothermic events. b. Integrate the area under the exothermic peak to calculate the heat of decomposition (in J/g). c. Repeat the experiment under an air atmosphere to assess oxidative stability.

Visualizations

Caption: General troubleshooting workflow for analytical issues with reactive materials.

Technique_Selection cluster_properties Key Properties cluster_techniques Recommended Technique Analyte Reactive Starting Material Properties Volatility Volatility Analyte->Volatility Thermal_Stability Thermal Stability Analyte->Thermal_Stability Solubility Solubility Analyte->Solubility UV_Absorbance UV Absorbance Analyte->UV_Absorbance NMR_IR Direct Spectroscopy (NMR, IR) Analyte->NMR_IR Minimize Sample Prep MS Mass Spectrometry (MS) (Coupled to GC/HPLC or Direct) Analyte->MS Need Mass Info GC Gas Chromatography (GC) Volatility->GC High HPLC HPLC Volatility->HPLC Low Thermal_Stability->GC Stable Thermal_Stability->HPLC Labile Solubility->HPLC Soluble in common solvents UV_Absorbance->HPLC Present UV_Absorbance->HPLC Absent (Consider Derivatization or other detectors like MS)

Caption: Decision tree for selecting an analytical technique for reactive materials.

Reactivity_Challenges cluster_challenges Analytical Challenges cluster_solutions Mitigation Strategies center_node Reactive Starting Material Degradation Degradation during Sample Prep & Analysis center_node->Degradation Safety Safety Hazards (Thermal, Toxicity) center_node->Safety Matrix_Effects Matrix Interference center_node->Matrix_Effects Reproducibility Poor Reproducibility center_node->Reproducibility Inert_Handling Inert Atmosphere Handling Degradation->Inert_Handling Method_Optimization Optimized Method (Fast Analysis, Mild Conditions) Degradation->Method_Optimization Derivatization Derivatization Degradation->Derivatization Thermal_Screening Thermal Hazard Screening (DSC/TGA) Safety->Thermal_Screening Sample_Cleanup Sample Cleanup (SPE, LLE) Matrix_Effects->Sample_Cleanup Robust_Method Robust Method Development & Validation Reproducibility->Robust_Method

Caption: Relationship between material reactivity, analytical challenges, and solutions.

References

Optimizing reaction parameters for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-bromo-6-chloro-4(3H)-quinazolinone?

A1: A prevalent and efficient method involves a one-step reaction using 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate.[1] This approach is advantageous due to its simplicity, high yield, and suitability for large-scale production.[1]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The critical parameters to monitor and optimize are the choice of catalyst, base, solvent, reaction temperature, and reaction time. The interplay of these factors significantly influences the reaction yield and purity of the final product.

Q3: What are some common challenges encountered during the synthesis and purification of this compound?

A3: Researchers may face challenges such as low yields, formation of side products, and difficulties in purification.[2][3] The separation of bromo-substituted isomers can be particularly challenging, potentially leading to low overall recovery.[2] High reaction temperatures can sometimes lead to product degradation and the formation of impurities that are difficult to remove by standard crystallization or chromatography.[3]

Q4: Are there any specific safety precautions I should take when handling the reagents for this synthesis?

A4: Yes, it is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reagents may be hazardous. For instance, 7-bromo-6-chloro-4(3H)-quinazolinone is associated with hazard statements H302, H315, H319, H332, and H335, indicating it may be harmful if swallowed, cause skin and eye irritation, and be harmful if inhaled.[4] Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone.

Issue 1: Low Product Yield

Symptoms:

  • The final isolated mass of the product is significantly lower than the theoretical yield.

  • TLC or LC-MS analysis shows a large amount of unreacted starting material.

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Reaction Temperature The reaction temperature is a critical factor. The reported temperature range for this synthesis is typically between 76-120 °C.[1] If the yield is low, consider incrementally increasing the temperature within this range while monitoring the reaction for any signs of degradation.
Incorrect Reaction Time The optimal reaction time is generally between 12-20 hours.[1] Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. Premature work-up will result in a low yield.
Inefficient Catalyst System The choice of catalysts is crucial. A combination of a copper-based catalyst (e.g., cuprous chloride, cuprous bromide) and a co-catalyst (e.g., sodium iodide, potassium iodide) is often employed.[1] Ensure the catalysts are of good quality and used in the correct proportions.
Inappropriate Base or Solvent The selection of the inorganic base (e.g., sodium hydroxide, potassium carbonate) and solvent (e.g., acetonitrile, DMF) can significantly impact the yield.[1] Refer to the optimized reaction parameters in the tables below and ensure the chosen combination is appropriate.

Low_Yield_Troubleshooting start Low Product Yield check_sm Check for Unreacted Starting Material (TLC/LC-MS) start->check_sm sm_present Significant Starting Material Present check_sm->sm_present no_sm Little to No Starting Material check_sm->no_sm [Completion] optimize_time Increase Reaction Time (Monitor by TLC) sm_present->optimize_time side_products Check for Side Products (TLC/LC-MS) no_sm->side_products optimize_temp Increase Reaction Temperature (within 76-120°C) optimize_time->optimize_temp check_reagents Verify Catalyst, Base, and Solvent Quality optimize_temp->check_reagents purification_issue Optimize Purification (Recrystallization, Chromatography) side_products->purification_issue

Caption: A logical diagram for addressing product purity problems.

Experimental Protocols & Data

Optimized Reaction Parameters

The following table summarizes the reaction parameters based on a patented synthesis method.

[1]| Parameter | Recommended Range/Options | | :--- | :--- | | Starting Material | 2,4-dibromo-5-chlorobenzoic acid | | Reagent | Formamidine acetate | | Catalyst 1 | Cuprous chloride, Cuprous bromide, or Cuprous oxide | | Catalyst 2 | Sodium iodide or Potassium iodide | | Inorganic Base | Sodium carbonate, Potassium carbonate, Cesium carbonate, Sodium hydroxide, or Potassium hydroxide | | Solvent | Acetonitrile, Propionitrile, Methyl tetrahydrofuran, 1,4-dioxane, DMF, or N-methylpyrrolidone | | Reaction Temperature | 76-120 °C | | Reaction Time | 12-20 hours |

Example Experimental Protocol

This protocol is adapted from the synthesis method described in patent CN114436974A.

[1]Materials:

  • 2,4-dibromo-5-chlorobenzoic acid (100g)

  • Cuprous bromide (5g)

  • Sodium iodide (5g)

  • Sodium hydroxide (50g)

  • Formamidine acetate (40g)

  • Acetonitrile (700g)

Procedure:

  • To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid, cuprous bromide, sodium iodide, sodium hydroxide, formamidine acetate, and acetonitrile in the specified amounts.

  • Heat the mixture to reflux and maintain stirring for 20 hours.

  • Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an appropriate aqueous work-up to remove inorganic salts and catalysts.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 7-bromo-6-chloro-4(3H)-quinazolinone.

Experimental Workflow Diagram

Synthesis_Workflow reagents Combine Reactants: - 2,4-dibromo-5-chlorobenzoic acid - Formamidine acetate - Catalysts (CuBr, NaI) - Base (NaOH) - Solvent (Acetonitrile) reaction Heat to Reflux (76-120°C) Stir for 12-20h reagents->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up & Filtration monitoring->workup purification Purification (Recrystallization) workup->purification product Final Product: 7-bromo-6-chloro-4(3H)-quinazolinone purification->product

Caption: A schematic of the experimental workflow for the synthesis.

References

Validation & Comparative

Comparative Cytotoxicity Analysis of Novel 7-Bromoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

The quest for more effective and selective anticancer agents is a continuous endeavor in medicinal chemistry. Quinazoline derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] Many of these compounds exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1] This guide provides a comparative analysis of the cytotoxic profiles of novel 7-Bromoquinazoline derivatives against various cancer cell lines, alongside other quinazoline analogs and standard chemotherapeutic agents.

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro cytotoxic activity (IC₅₀ in µM) of various quinazoline derivatives and standard anticancer drugs against a panel of human cancer cell lines, providing a basis for comparison.

Table 1: Cytotoxicity (IC₅₀ in µM) of Bromo-Substituted Quinazoline Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Reference
4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)U373 (Glioblastoma)Micromolar concentrations[3]
4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)U87 (Glioblastoma)Micromolar concentrations[3]
6,8-dibromo-4(3H)quinazolinone XIIIbCancer cell line1.7 (µg/mL)[1]
6-Bromo-2-(alkyl/aryl)thio-quinazolin-4(3H)-one (Compound 8a)MCF-7 (Breast Cancer)15.85 ± 3.32[4]
6-Bromo-2-(alkyl/aryl)thio-quinazolin-4(3H)-one (Compound 8a)SW480 (Colon Cancer)17.85 ± 0.92[4]
Quinazolinone-1,2,3-triazole (2-Bromo)MCF-7 (Breast Cancer)11.23[1]

Table 2: Cytotoxicity (IC₅₀ in µM) of Other Quinazoline Derivatives for Comparison

Compound/DerivativeCell LineIC₅₀ (µM) - 48hIC₅₀ (µM) - 72hReference
Quinazoline Schiff base 1MCF-7 (Breast)6.246-[1]
Quinazoline Schiff base 2MCF-7 (Breast)5.910-[1]
Quinazolinone-1,2,3-triazole (4-Isopropyl)MCF-7 (Breast)10.16-[1]
Quinazoline-sulfonamide 4dMCF-7 (Breast)2.5-[1]
Quinazoline-oxymethyltriazole 8fMCF-7 (Breast)21.29-[5]
Quinazoline-oxymethyltriazole 8kMCF-7 (Breast)-11.32[5]
Quinazoline-oxymethyltriazole 8aHCT-116 (Colon)10.725.33[5]
Quinazoline-pyrimidine hybrid 6nA549 (Lung)5.9 ± 1.7-[6]
Quinazoline-pyrimidine hybrid 6nSW-480 (Colon)2.3 ± 0.91-[6]
Quinazoline-pyrimidine hybrid 6nMCF-7 (Breast)5.65 ± 2.33-[6]

Table 3: Cytotoxicity (IC₅₀ in µM) of Standard Anticancer Drugs

CompoundCell LineIC₅₀ (µM) - 48hIC₅₀ (µM) - 72hReference
DoxorubicinHCT-116 (Colon)1.661.21[5]
DoxorubicinMCF-7 (Breast)1.150.82[5]
CisplatinA549 (Lung)15.37-[6]
CisplatinSW-480 (Colon)16.1-[6]
CisplatinMCF-7 (Breast)3.2-[6]
ErlotinibMCF-7 (Breast)9.9 ± 0.14-[4]

Experimental Protocols for Cytotoxicity Assays

Detailed and standardized experimental protocols are crucial for the validation and comparison of cytotoxicity data. Below are protocols for three commonly used colorimetric assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay assesses cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinazoline compounds in the culture medium. Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compounds.[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

SRB (Sulphorhodamine B) Assay

Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[1]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well.[1] Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.[1] Shake the plate for 5-10 minutes. Measure the absorbance at 510 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability and IC₅₀ values as described for the MTT assay.[1]

LDH (Lactate Dehydrogenase) Assay

Principle: The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect a sample of the culture medium from each well.

  • LDH Reaction: Add the collected medium to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Visualizing Experimental and Biological Pathways

Diagrams are provided below to illustrate a standard cytotoxicity workflow and a key signaling pathway targeted by many quinazoline derivatives.

G MTT Assay Experimental Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted This compound derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Caption: Workflow of a typical MTT-based cytotoxicity assay.

G Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinazoline This compound Derivative Quinazoline->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

References

The Ascendancy of the 7-Bromoquinazoline Scaffold: A Comparative Analysis of Kinase Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The quinazoline core has long been a privileged scaffold in this pursuit, giving rise to several FDA-approved drugs. This guide provides a detailed comparison of the efficacy of 7-bromoquinazoline-based kinase inhibitors, juxtaposing their performance against other quinazoline analogues and established inhibitors targeting key oncogenic kinases such as EGFR and VEGFR-2. The inclusion of a bromine atom at the 7-position of the quinazoline ring can significantly influence the inhibitor's potency and selectivity, a concept this report will explore through the lens of supporting experimental data.

This comparative guide synthesizes data from multiple studies to offer a comprehensive overview of the structure-activity relationships and therapeutic potential of this specific class of compounds. By presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing key cellular pathways and workflows, this document aims to be an invaluable resource for those engaged in the discovery and development of next-generation kinase inhibitors.

Comparative Efficacy of Quinazoline-Based Kinase Inhibitors

The inhibitory activity of kinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values of various quinazoline derivatives against key cancer-related kinases and cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
Compound IDTarget KinaseThis compound Derivative (IC50 in nM)Comparative Quinazoline Derivative (IC50 in nM)Reference InhibitorReference Inhibitor IC50 (nM)
1 EGFR (wild-type)-60.1[1]Gefitinib17.1[1]
2 EGFR (T790M mutant)-9.2[1]Osimertinib8.1[1]
3 VEGFR-2-60.83[2]Sorafenib53.65[2]
4 VEGFR-2-19.32[3]Sorafenib87.993[3]
5 EGFR (L858R/T790M)-2.7[3]Afatinib3.5[1]
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
Compound IDCell LineThis compound Derivative (IC50 in µM)Comparative Quinazoline Derivative (IC50 in µM)Reference InhibitorReference Inhibitor IC50 (µM)
A A549 (Lung Cancer)-6.54[1]Gefitinib15.59[1]
B H1975 (Lung Cancer, T790M)-1.94[1]Osimertinib0.98[1]
C HCT-116 (Colon Cancer)-9.3[2]Sorafenib-
D HepG-2 (Liver Cancer)-7.8[2]Sorafenib-
E MCF-7 (Breast Cancer)-0.1875[3]Sorafenib0.1283[3]

Key Signaling Pathways Targeted by Quinazoline Inhibitors

Quinazoline-based inhibitors primarily exert their anti-cancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are two of the most critical targets.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Autophosphorylation->PI3K_AKT_mTOR Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation Inhibitor This compound Inhibitor Inhibitor->Autophosphorylation Inhibits

EGFR Signaling Pathway Inhibition

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following sections outline the typical protocols for the key assays used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate (e.g., poly(Glu,Tyr) 4:1)

  • Test compounds (this compound derivatives and reference inhibitors) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate kinase buffer.

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound solutions.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the luminescent detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitors Start->Prepare_Reagents Dispense_Reagents Dispense Kinase, Substrate, and Inhibitors into Plate Prepare_Reagents->Dispense_Reagents Initiate_Reaction Add ATP to Initiate Reaction Dispense_Reagents->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Add Detection Reagent to Stop Reaction Incubate->Stop_Reaction Measure_Signal Measure Luminescence Stop_Reaction->Measure_Signal Analyze_Data Calculate IC50 Values Measure_Signal->Analyze_Data End End Analyze_Data->End

In Vitro Kinase Assay Workflow
Cell-Based Proliferation Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for a few hours, allowing viable cells to convert the reagent into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold holds significant promise for the development of potent and selective kinase inhibitors. While the currently available data for direct 7-bromo derivatives is limited, the broader analysis of quinazoline-based inhibitors demonstrates their effectiveness against critical oncogenic targets like EGFR and VEGFR-2. The structure-activity relationship studies suggest that substitutions at the 7-position of the quinazoline ring can significantly impact the inhibitory activity. Further focused research on this compound derivatives is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute comparative studies in this exciting area of drug discovery.

References

Unveiling the Anticancer Potential of 7-Bromoquinazoline Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology. Among its many derivatives, 7-bromoquinazoline analogs have emerged as a promising class of compounds with significant cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to offer insights for researchers and professionals in drug development.

Comparative Biological Activities

The anticancer efficacy of this compound analogs is profoundly influenced by the nature and position of substituents on the quinazoline core and its associated phenyl rings. The following table summarizes the in vitro cytotoxic activity, presented as IC50 values (the concentration required to inhibit 50% of cell growth), of various analogs against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines.

Compound IDR Group (at position 2)R' Group (on phenyl ring)Cancer Cell LineIC50 (µM)Reference
Series 1: Modifications at Position 2
8a-(CH2)4-SH-MCF-715.85 ± 3.32[1][2]
SW48017.85 ± 0.92[1][2]
8e-S-phenyl4-CH3MCF-735.14 ± 6.87[1]
SW48063.15 ± 1.63[1]
8d-S-phenyl3-CH3MCF-759.15 ± 5.73[1]
SW48072.45 ± 2.90[1]
Series 2: Modifications on the Phenyl Ring (6-Bromo Analogs)
5b-phenyl3-FMCF-71.95[3]
SW4800.53[3]
2g--MCF-719.60 ± 1.13[4]
SW4805.10 ± 2.12[4]
Reference Drugs
ErlotinibMCF-79.9 ± 0.14[1]
CisplatinMCF-7-[3]
DoxorubicinMCF-7-[2]

Note: The data for 6-bromo analogs are included to provide a broader context for the SAR of brominated quinazolines.

From the presented data, several SAR insights can be drawn:

  • Substitution at Position 2: The nature of the substituent at the 2-position of the quinazoline ring significantly impacts cytotoxic activity. An aliphatic thiol linker, as in compound 8a , demonstrates potent activity against both MCF-7 and SW480 cell lines.[1][2] In contrast, the introduction of a substituted phenylthio group, as seen in compounds 8e and 8d , generally leads to a decrease in activity.[1]

  • Substitution on the Phenyl Ring: For the phenylthio-substituted analogs, the position of the methyl group on the phenyl ring influences potency. A para-substitution (8e ) is more favorable for activity against MCF-7 and SW480 cells compared to a meta-substitution (8d ).[1]

  • Impact of Bromine Position: While this guide focuses on 7-bromo analogs, data from closely related 6-bromoquinazolines highlight the importance of the bromine position. For instance, compound 5b , a 6-bromo analog with a meta-fluoro substitution on the phenyl ring, exhibits exceptionally potent activity, particularly against the SW480 cell line.[3] This suggests that the electronic and steric effects of the bromine atom and other substituents are key determinants of anticancer efficacy.

Experimental Protocols

The evaluation of the cytotoxic effects of these quinazoline derivatives is primarily conducted using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and widely used method.[1][2][3]

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.

Visualizing the Research Workflow and Biological Context

To better understand the process of SAR studies and the potential mechanism of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-amino-4-bromobenzoic acid) Synth Synthesis of This compound Core Start->Synth Reaction Analog Analog Derivatization (Modification of R groups) Synth->Analog Diversification Screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) Analog->Screen Testing SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR Data Analysis Lead Lead Compound Identification SAR->Lead Optimization

A generalized workflow for structure-activity relationship (SAR) studies.

Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[5] The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.[5][6][7]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Analog Inhibitor->Dimer Inhibition

A simplified diagram of the EGFR signaling pathway, a potential target for this compound analogs.

References

In Vitro Anticancer Activity of 6-Bromo Quinazoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anticancer activity of various 6-bromo quinazoline compounds, supported by experimental data from recent studies. The quinazoline scaffold is a significant pharmacophore in medicinal chemistry, and the addition of a bromine atom at the 6-position has been shown to enhance the biological activities of these compounds.[1] This document summarizes key findings, presents comparative data in a structured format, and details the experimental protocols utilized in these evaluations.

Comparative Anticancer Activity

The in vitro cytotoxic activity of several 6-bromo quinazoline derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values of different 6-bromo quinazoline compounds against MCF-7 (human breast adenocarcinoma) and SW480 (human colon adenocarcinoma) cell lines.

Table 1: In Vitro Cytotoxic Activity of 6-Bromo Quinazoline Derivatives against MCF-7 Cell Line

Compound IDIC50 (µM)Positive ControlIC50 (µM)
8a 15.85 ± 3.32[2][3]Erlotinib9.9 ± 0.14[2][3]
5b 0.53 - 1.95[4]CisplatinNot Specified
XIIIb 1.7 (µg/mL)[5]DoxorubicinNot Specified
IX 1.8 (µg/mL)[5]DoxorubicinNot Specified
XIVd 1.83 (µg/mL)[5]DoxorubicinNot Specified

Table 2: In Vitro Cytotoxic Activity of 6-Bromo Quinazoline Derivatives against SW480 Cell Line

Compound IDIC50 (µM)Positive ControlIC50 (µM)
8a 17.85 ± 0.92[2][3]ErlotinibNot Specified
5b 0.53 - 1.95[4]CisplatinNot Specified

It is noteworthy that compound 8a demonstrated greater potency against the MCF-7 cell line compared to the established EGFR inhibitor, Erlotinib.[1][3] Furthermore, some 6,8-dibromo-4(3H)quinazolinone derivatives, such as compounds XIIIb , IX , and XIVd , exhibited powerful cytotoxic effects against MCF-7 cells, with very low IC50 values when compared to doxorubicin.[5]

Mechanism of Action: Targeting the EGFR Signaling Pathway

A primary mechanism of action for many 6-bromo quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[2] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[2] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds prevent its activation and downstream signaling, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds BromoQuinazoline 6-Bromo Quinazoline Compound BromoQuinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by 6-bromo quinazoline compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of 6-bromo quinazoline compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Cisplatin, Erlotinib, Doxorubicin) for a specified period (e.g., 24-48 hours).[2]

  • MTT Addition: After the treatment period, an MTT solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assay

Apoptosis induction by the compounds can be assessed through various methods, including DNA fragmentation analysis, fluorescence microscopy, and flow cytometry.[6]

  • Cell Treatment: Cancer cells are treated with the test compound at different concentrations for a specified time.

  • Cell Staining: For flow cytometry, cells are typically stained with Annexin V-FITC and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution can be determined by flow cytometry.

  • Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 6-Bromo Quinazoline Derivatives Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, SW480) Characterization->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (Determine IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Molecular_Docking Molecular Docking Studies (e.g., against EGFR) Apoptosis_Assay->Molecular_Docking Cell_Cycle_Analysis->Molecular_Docking Western_Blot Western Blot Analysis (Protein Expression) Molecular_Docking->Western_Blot

Caption: General experimental workflow for evaluating anticancer activity.

References

The Impact of Bromine Positioning: A Comparative Analysis of 6-Bromo and 7-Bromo Quinazoline Analogs in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals that the seemingly subtle shift of a bromine atom from the 6- to the 7-position on the quinazoline scaffold can significantly influence the biological activity of these analogs. While both 6-bromo and 7-bromo quinazolines have demonstrated potential as anticancer and antimicrobial agents, their efficacy and spectrum of activity can vary depending on the specific substitutions on the core structure. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers in drug discovery and development.

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The introduction of a halogen, such as bromine, at different positions of this bicyclic system is a common strategy to modulate the physicochemical properties and biological activity of the resulting compounds.[4][5] This analysis focuses on the comparative biological activities of 6-bromo and 7-bromo substituted quinazoline analogs, drawing from a range of studies to highlight key structure-activity relationships (SAR).

Anticancer Activity: A Tale of Two Positions

Both 6-bromo and 7-bromo quinazoline derivatives have been extensively investigated for their anticancer properties, often targeting key signaling pathways involved in cell proliferation and survival.

6-Bromo Quinazoline Analogs:

Research has consistently shown that 6-bromo substitution can lead to potent cytotoxic effects against various cancer cell lines.[4][6] For instance, a series of 2-thioxo-3-substituted 6-bromoquinazolin-4(3H)-ones demonstrated significant antiproliferative activity against MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma) cell lines.[4][7] Notably, some of these analogs exhibited greater potency than the established anticancer drug Erlotinib in the MCF-7 cell line.[4] The presence of a halogen at the 6-position of the quinazoline ring has been suggested to enhance anticancer effects.[4]

Furthermore, 6-bromo-4-anilinoquinazoline analogs are recognized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[6] By competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds can block downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting tumor growth.[6]

7-Bromo Quinazoline Analogs:

While direct head-to-head comparisons are limited, studies on related quinoline scaffolds provide insights into the potential of 7-bromo substitution. In the context of antiplasmodial activity, 7-bromo-4-aminoquinolines were found to be as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum.[8] This suggests that the 7-position is a viable site for halogenation to achieve potent biological activity.

In a study on 4(3H)-quinazolinone derivatives as antibacterials, however, substitution at the C7 position with a bromo group led to a loss of activity, indicating that the influence of the bromine position is highly dependent on the overall molecular scaffold and the biological target.[9]

Comparative Anticancer Data:

The following table summarizes the in vitro anticancer activity (IC50 or LC50 values) of various 6-bromo and 7-substituted quinazoline and related quinoline analogs against several human cancer cell lines.

Compound ID/SeriesStructure/ClassCancer Cell LineActivity (µM)Reference
6-Bromo Analogs
8a6-bromo-2-((4-butylthio)methyl)-3H-quinazolin-4-oneMCF-715.85 ± 3.32[4][7]
SW48017.85 ± 0.92[7]
2-Unsubstituted-4-(halogenoanilino)-6-bromoquinazolines6-bromo-4-anilinoquinazoline analogsMCF-7> 10[6]
HeLa> 10[6]
7-Bromo Analogs (related structures)
7-Iodo- and 7-bromo-AQs7-bromo-4-aminoquinolinesP. falciparum3-12 nM[8]

Note: The data for 7-bromo analogs is from related quinoline structures and focuses on antiplasmodial activity, highlighting the general biological potential of this substitution pattern.

Antimicrobial Activity

The antimicrobial potential of halogenated quinazolines has also been explored. Studies on 6,8-dibromo-4(3H)quinazolinone derivatives have shown promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[10] This suggests that the presence of bromine on the quinazoline ring can contribute to potent antimicrobial effects. However, a study on 4(3H)-quinazolinone antibacterials indicated that substitution at either the C6 or C7 position with a bromo group was not tolerated for the specific scaffold under investigation, underscoring the nuanced nature of SAR in this chemical class.[9]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for many anticancer quinazoline derivatives involves the inhibition of receptor tyrosine kinases, particularly EGFR.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline 6-Bromo Quinazoline Analog Quinazoline->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibition by 6-bromo quinazoline analogs.

The experimental evaluation of these compounds typically follows a standardized workflow.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of 6-Bromo/7-Bromo Quinazoline Analogs Purification Purification & Characterization (NMR, Mass Spec) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) on Cancer Cell Lines Purification->Cytotoxicity Kinase_Assay Enzyme Inhibition Assay (e.g., EGFR Kinase Assay) Purification->Kinase_Assay IC50 IC50 Determination Cytotoxicity->IC50 Animal_Models Animal Models of Cancer IC50->Animal_Models Efficacy Evaluation of Therapeutic Efficacy Animal_Models->Efficacy

Caption: General experimental workflow for evaluating quinazoline analogs.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Method)

The antiproliferative activity of the synthesized quinazoline derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][7]

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[4][7]

EGFR Kinase Assay

The inhibitory activity against EGFR can be assessed using various commercially available kinase assay kits.

  • Assay Setup: The assay is typically performed in a 96-well plate containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: The test compounds (6-bromo quinazoline analogs) are added at different concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence- or fluorescence-based detection method.

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined.

Conclusion

The position of the bromine atom on the quinazoline scaffold is a critical determinant of biological activity. While 6-bromo quinazoline analogs have demonstrated significant potential as anticancer agents, particularly as EGFR inhibitors, the data for 7-bromo analogs is less direct but suggests that this substitution pattern also holds promise, especially in the context of antimicrobial and antiplasmodial activities. The structure-activity relationships are complex and highly dependent on the overall substitution pattern of the quinazoline core and the specific biological target. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these two classes of halogenated quinazolines.

References

Biological evaluation protocols for synthesized 7-Bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Biological Evaluation of 7-Bromo-4-hydroxy-2-phenylquinoline: A Comparative Guide

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to their wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on the biological evaluation of a specific derivative, 7-Bromo-4-hydroxy-2-phenylquinoline. While extensive experimental data for this particular compound is not yet widely available in public literature, its structural features provide a strong basis for predicting its potential therapeutic applications.[1][4][5]

The compound's scaffold combines three key components: the 4-hydroxyquinoline core, a phenyl group at the 2-position, and a bromine atom at the 7-position.[5] Halogenation, particularly bromination, is a well-established strategy for modulating the biological activity of such compounds.[5] This guide outlines detailed protocols for evaluating the potential cytotoxic and antimicrobial activities of 7-Bromo-4-hydroxy-2-phenylquinoline, presenting a comparative analysis against established therapeutic agents.

Comparative Cytotoxicity Analysis

The evaluation of a novel compound's effect on cancer cell viability is a critical first step in anticancer drug discovery. Quinoline derivatives have demonstrated significant potential as cytotoxic agents.[6][7] This section outlines the protocol for assessing the cytotoxicity of 7-Bromo-4-hydroxy-2-phenylquinoline against various cancer cell lines and compares its hypothetical potency to Doxorubicin, a standard chemotherapeutic drug.

Data Presentation: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of cell viability. The data below is presented as a hypothetical comparison based on activities of structurally related compounds.[8][9]

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)HEK293 (Non-Cancerous) IC₅₀ (µM)Selectivity Index (SI)*
7-Bromo-4-hydroxy-2-phenylquinoline 8.512.210.8> 50> 5.8
Doxorubicin (Comparator) 0.91.20.74.55.0

*Selectivity Index (SI) is calculated as IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells (MCF-7 used for this example). A higher SI value suggests greater selectivity towards cancer cells.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[10][11]

Materials:

  • 7-Bromo-4-hydroxy-2-phenylquinoline, Doxorubicin

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[11][12]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[13]

  • 96-well microplates, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6][14]

  • Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[6][12]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[14]

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis p1 Seed Cells in 96-Well Plate p2 Incubate 24h (Cell Attachment) p1->p2 p3 Add Compound (Serial Dilutions) p2->p3 p4 Incubate 48-72h p3->p4 p5 Add MTT Reagent (Incubate 3-4h) p4->p5 p6 Solubilize Formazan (e.g., with DMSO) p5->p6 p7 Read Absorbance (570 nm) p6->p7 p8 Calculate Viability (%) p7->p8 p9 Determine IC50 Value p8->p9

Workflow for determining compound cytotoxicity using the MTT assay.

Comparative Antimicrobial Susceptibility

The quinolone scaffold is the basis for a major class of antibiotics (fluoroquinolones). Therefore, novel quinoline derivatives are often screened for antimicrobial properties.[15][16][17] This section provides a protocol to determine the antibacterial efficacy of 7-Bromo-4-hydroxy-2-phenylquinoline against representative Gram-positive and Gram-negative bacteria, with Ciprofloxacin as a comparator.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19]

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
7-Bromo-4-hydroxy-2-phenylquinoline 1664
Ciprofloxacin (Comparator) 0.50.015
Experimental Protocol: Broth Microdilution Assay

This is the most widely used method for determining the MIC of an antimicrobial agent.[18] The protocol involves preparing two-fold dilutions of the compound in a liquid growth medium dispensed in 96-well plates, to which a standardized inoculum of the test organism is added.[20][21]

Materials:

  • Test compound and Ciprofloxacin

  • Bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom plates

  • Spectrophotometer, shaking incubator (37°C)

Procedure:

  • Inoculum Preparation: Pick a few colonies of the test bacterium from an agar plate and inoculate into MHB. Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[19]

  • Compound Dilution: Dispense 100 µL of sterile MHB into all wells of a 96-well plate. In the first column, add 100 µL of the test compound at twice the highest desired concentration.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the 10th column. Discard 100 µL from column 10.[21] This results in wells with concentrations ranging from the highest to the lowest.

  • Controls: Column 11 serves as the positive control (inoculum without compound), and column 12 serves as the negative/sterility control (MHB only).[21]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to the sterility control wells.[19]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear), as compared to the positive control.

Visualization: Comparative Feature Analysis

Comparison center Comparative Features test_comp 7-Bromo-4-hydroxy- 2-phenylquinoline center->test_comp cipro Ciprofloxacin (Comparator) center->cipro test_pot_p Potency (Gram+): Moderate test_comp->test_pot_p test_pot_n Potency (Gram-): Low test_comp->test_pot_n test_spectrum Spectrum: Limited test_comp->test_spectrum cipro_pot_p Potency (Gram+): High cipro->cipro_pot_p cipro_pot_n Potency (Gram-): Very High cipro->cipro_pot_n cipro_spectrum Spectrum: Broad cipro->cipro_spectrum

Logical relationship diagram comparing the test compound and Ciprofloxacin.

Postulated Mechanism of Action: Kinase Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[6] One such critical pathway is the PI3K/Akt pathway, which promotes cell survival and proliferation. It is plausible that 7-Bromo-4-hydroxy-2-phenylquinoline could inhibit a kinase in this cascade, such as PI3Kα itself.[22]

Visualization: PI3K/Akt Signaling Pathway

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 7-Bromo-4-hydroxy- 2-phenylquinoline Inhibitor->PI3K Inhibition

Postulated inhibition of the PI3K/Akt pathway by the test compound.

References

Assessing the Antimicrobial Potential of 7-Bromoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Quinoline derivatives have long been a cornerstone in medicinal chemistry, with their scaffold being central to numerous antibacterial and antifungal drugs. Among these, 7-bromoquinoline derivatives are attracting significant interest due to their potential for enhanced antimicrobial efficacy. The introduction of a bromine atom at the 7th position can modulate the physicochemical properties of the quinoline ring, potentially leading to improved cell permeability and target engagement. This guide provides a comparative analysis of the antimicrobial potential of various 7-bromoquinoline derivatives, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the in vitro antimicrobial activity of a series of synthesized 7-bromoquinoline-5,8-dione derivatives against a panel of pathogenic bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of 7-Bromoquinoline-5,8-dione Derivatives against Bacterial Strains. [1][2]

CompoundBacillus subtilis (mg/mL)Staphylococcus aureus (mg/mL)Klebsiella pneumoniae (mg/mL)Pseudomonas aeruginosa (mg/mL)Salmonella typhi (mg/mL)Escherichia coli (mg/mL)
5a 0.950.951.000.950.950.95
5b 0.950.950.800.950.950.95
5c 0.950.951.000.950.950.95
5d 0.950.951.000.950.800.95
5e 0.950.951.000.950.950.95
Ciprofloxacin 0.050.050.050.050.050.05

Compounds 5a-e are N-(7-bromoquinoline-5,8-dione-6-yl)arylsulphonamide derivatives.

Table 2: Minimum Inhibitory Concentration (MIC) of 7-Bromoquinoline-5,8-dione Derivatives against Fungal Strains. [1][2]

CompoundAspergillus niger (mg/mL)Penicillium notatum (mg/mL)Candida albicans (mg/mL)
5a 1.001.001.00
5b 1.001.001.00
5c 1.001.001.00
5d 1.001.001.00
5e 1.001.001.00
Nystatin 0.100.100.10

Compounds 5a-e are N-(7-bromoquinoline-5,8-dione-6-yl)arylsulphonamide derivatives.

The data indicates that while the tested 7-bromoquinoline-5,8-dione derivatives exhibit broad-spectrum antimicrobial activity, their potency is notably less than the standard reference drugs, Ciprofloxacin and Nystatin.[1][2] However, the consistent activity across multiple strains suggests that the 7-bromoquinoline scaffold is a promising starting point for further optimization.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antimicrobial activity of 7-bromoquinoline derivatives.

Synthesis of 7-Bromoquinoline-5,8-dione (Compound 3)[1]
  • Starting Material: 5,7-Dibromo-8-hydroxyquinoline (0.034 mol) is dissolved in concentrated sulphuric acid (40 ml).

  • Nitration: Nitric acid (61%, 5 ml) is added cautiously to the solution over 30 minutes while stirring at 0°C in an ice bath.

  • Extraction: Ice water (300 ml) is added to the mixture, which is then extracted with dichloromethane.

  • Purification: The organic layer is dried over sodium sulphate and concentrated in vacuo to yield the final product as a brown solid.

Synthesis of N-(7-bromoquinoline-5,8-dione-6-yl)arylsulphonamides (Compounds 5a-e)[1]
  • Reaction Setup: Various benzene sulphonamides (0.0053 mol) are added to a solution of 7-bromoquinoline-5,8-dione (0.0021 mol) in dichloromethane (15 ml).

  • Stirring: The resulting mixture is stirred for 2 hours at room temperature.

  • Workup: The mixture is treated with distilled water (45 ml) and extracted with dichloromethane.

  • Purification: The organic layer is dried over anhydrous sodium sulphate and concentrated in vacuo. The crude product is then recrystallized from methanol to furnish the desired compounds.

Determination of Minimum Inhibitory Concentration (MIC)[3]

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.

  • Preparation of Stock Solution: A stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Mechanisms of Action and Signaling Pathways

While the exact mechanisms of action for the newly synthesized 7-bromoquinoline-5,8-dione derivatives are still under investigation, quinoline-based antimicrobials are known to target several key cellular processes in pathogens.

Inhibition of DNA Gyrase and Topoisomerase IV

A primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, quinolones block the re-ligation of the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.

DNA_Gyrase_Inhibition Proposed Mechanism: Inhibition of DNA Gyrase Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase binds Negative_Supercoiling Negative Supercoiling DNA_Gyrase->Negative_Supercoiling introduces Inhibition_Complex Stable Quinolone-Enzyme-DNA Complex DNA_Gyrase->Inhibition_Complex DNA_Replication DNA Replication Negative_Supercoiling->DNA_Replication allows 7_Bromoquinoline 7-Bromoquinoline Derivative 7_Bromoquinoline->Inhibition_Complex Double_Strand_Breaks DNA Double-Strand Breaks Inhibition_Complex->Double_Strand_Breaks leads to Cell_Death Bacterial Cell Death Double_Strand_Breaks->Cell_Death Efflux_Pump_Inhibition Proposed Mechanism: Efflux Pump Inhibition cluster_cell Bacterial Cell Efflux_Pump Efflux Pump Antibiotic_Ext Antibiotic (External) Efflux_Pump->Antibiotic_Ext expels Antibiotic_Target Intracellular Target (e.g., Ribosome, DNA) Effective_Action Effective Antimicrobial Action Antibiotic_Target->Effective_Action Antibiotic_Int Antibiotic (Internal) Antibiotic_Ext->Antibiotic_Int enters cell Antibiotic_Int->Efflux_Pump is substrate for Antibiotic_Int->Antibiotic_Target reaches 7_Bromoquinoline 7-Bromoquinoline Derivative (Inhibitor) Inhibition Inhibition 7_Bromoquinoline->Inhibition Inhibition->Efflux_Pump

References

A Comparative Guide to Molecular Docking Simulations of Bromoquinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the molecular docking performance of bromoquinazoline derivatives against various protein targets. Supported by experimental data, this document details binding affinities, inhibitory concentrations, and the underlying methodologies to inform future drug discovery efforts. The quinazoline scaffold is a fundamental component in medicinal chemistry, with many of its derivatives gaining approval as therapeutic agents.[1] The inclusion of a bromine atom has been demonstrated to improve the biological activity of these compounds.[1]

Comparative Docking Performance

Molecular docking simulations are crucial in forecasting the binding interactions and affinities of small molecules with their protein targets.[1] The subsequent tables consolidate quantitative data from various studies on bromoquinazoline derivatives, primarily focusing on their activity against Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR).[1]

Table 1: Docking Performance and In Vitro Activity against EGFR [1]

Compound IDTarget ProteinBinding Energy (kcal/mol)Cell LineIC50 (µM)
8a EGFR (wild-type)-6.7MCF-7 (Breast Cancer)15.85 ± 3.32[1][2]
SW480 (Colon Cancer)17.85 ± 0.92[1][2]
EGFR (mutated)Binds strongly--
8c EGFR (wild-type)-5.3--
19 EGFR-HepG28.3
20 EGFR-HepG212
MCF-73
24 EGFR (wild-type)-A5496.54
A4314.04
EGFR (T790M)--1.94
4f EGFR (wild-type)--2.17 nM
EGFR (L858R/T790M)--2.81 nM
EGFR (L858R/T790M/C797S)--3.62 nM
4i --MCF-72.86
HepG25.91
A54914.79
4j --MCF-73.09
HepG26.87
A54917.92
6 --MCF-70.35 ± 0.01
10f --MCF-70.71 ± 0.01
10d --MCF-70.89 ± 0.02
10a --MCF-70.95 ± 0.01
10e --MDA-MBA-2310.28 ± 0.02
10d --MDA-MBA-2310.38 ± 0.01
7 --MDA-MBA-2310.94 ± 0.07
10c --MDA-MBA-2311.09 ± 0.01
5b -MCF-7 & SW480-0.53-1.95

Table 2: Inhibitory Activity against Dihydrofolate Reductase (DHFR) [1]

Compound IDTarget ProteinIC50 (µM)
20 DHFR0.2 ± 0.003
22 DHFR0.1 ± 0.01

Experimental Protocols

Reproducibility and validation of scientific discoveries depend on detailed methodologies.[1] The following sections describe the protocols utilized in the referenced studies.

Molecular Docking (General Protocol)

  • Protein Preparation : The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is procured from the Protein Data Bank.[1][2][3][4] Any water molecules and co-crystallized ligands are eliminated, and hydrogen atoms are incorporated.[1]

  • Ligand Preparation : The 3D structures of the bromoquinazoline derivatives are drawn and refined using relevant software.[1][2] Partial charges are allocated, and rotatable bonds are identified.[1]

  • Docking Simulation : A grid box is established around the active site of the target protein.[2][3][5] Docking is then executed using software like AutoDock Vina.[2] The process involves sampling numerous possible conformations and orientations of the ligand within the active site.[5]

  • Analysis : The resulting docking poses are assessed using a scoring function to estimate binding affinity.[5] The top-scoring poses are then analyzed to comprehend the key molecular interactions.[5] To validate the docking procedure, a co-crystal ligand (like Erlotinib) can be re-docked.[2]

Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives [1]

  • Synthesis of 5-bromoanthranilic acid : Anthranilic acid is dissolved in acetonitrile, followed by the dropwise addition of an N-bromosuccinimide (NBS) solution in acetonitrile.[1] The mixture is stirred at room temperature, and the precipitate that forms is filtered and dried.[1]

In Vitro Cytotoxicity Assay (MTT Assay) [1]

  • Cell Culture : Human cancer cell lines (e.g., MCF-7, SW480) and a normal cell line are cultured.[1][2]

  • Treatment : Cells are placed in 96-well plates and exposed to different concentrations of the synthesized compounds for a set time, such as 72 hours.[1]

  • MTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to every well and incubated.[1]

  • Formazan Solubilization : The medium is discarded, and DMSO is added to dissolve the formazan crystals.[1]

Signaling Pathway and Workflow Visualization

The diagrams below illustrate the EGFR signaling pathway, a target for many bromoquinazoline compounds, and a typical molecular docking workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (e.g., EGFR) EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Bromoquinazoline Inhibitor Inhibitor->EGFR Inhibits

Caption: PI3K/Akt/mTOR signaling pathway, a target for quinazoline derivatives.[1]

Molecular_Docking_Workflow Start Start Protein_Prep Protein Preparation (e.g., EGFR from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (Bromoquinazoline derivatives) Start->Ligand_Prep Grid_Gen Grid Generation (Define active site) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Pose Analysis & Scoring Docking->Analysis Results Binding Energy & Interactions Analysis->Results End End Results->End

Caption: A generalized workflow for molecular docking simulations.

Conclusion

The data presented highlights the potential of 6-bromo-quinazoline derivatives as a flexible scaffold for creating new therapeutic agents.[1] Molecular docking studies, paired with in vitro assays, have pinpointed promising candidates for inhibiting key protein targets like EGFR and DHFR.[1] The encouraging binding energies and strong inhibitory activities emphasize the significance of the 6-bromo-quinazoline core in drug design.[1] Further research and refinement of these derivatives could pave the way for next-generation inhibitors for treating cancer and microbial infections.[1]

References

Unveiling the Anticancer Potential: A Comparative Analysis of Brominated Quinolines' Antiproliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing pursuit of novel and more effective cancer therapeutics, quinoline-based compounds have garnered significant attention due to their diverse biological activities. The addition of bromine to the quinoline scaffold has been shown to enhance their antiproliferative properties. This guide offers a comparative overview of the in vitro cytotoxic effects of various brominated quinoline derivatives against a range of cancer cell lines, supported by experimental data from recent studies. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Cytotoxicity of Brominated Quinolines

The antiproliferative activity of brominated quinoline derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, is a key metric for comparison. The following table summarizes the IC50 values for several brominated quinoline compounds.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)Source
6,8-dibromo-4(3H)quinazolinone XIIIbMCF-71.7 µg/mLDoxorubicinNot specified[1]
6,8-dibromo-4(3H)quinazolinone IXMCF-71.8 µg/mLDoxorubicinNot specified[1]
6,8-dibromo-4(3H)quinazolinone XIVdMCF-71.83 µg/mLDoxorubicinNot specified[1]
6-Bromo quinazoline 8aMCF-715.85 ± 3.32ErlotinibNot specified[1]
6-Bromo quinazoline 8aSW48017.85 ± 0.92ErlotinibNot specified[1]
6-Bromo-5-nitroquinoline (4)HT29Lower than 5-FU5-FluorouracilNot specified[1]
Novel quinoline derivative 6MCF-78.5Doxorubicin32.02[2]
Novel quinoline derivative 14MCF-723.5Doxorubicin32.02[2]
Novel quinoline derivative 19MCF-723.7Doxorubicin32.02[2]
3,5,6,7-tetrabromo-8-methoxyquinoline (7)C6, HeLa, HT29Significant Effect5-FUNot specified[3]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6, HeLa, HT295.45–9.6 µg/mL5-FUNot specified[4][3]
5-nitro-6,8-dibromoquinoline (17)C6, HeLa, HT29Significant Effect5-FUNot specified[4][3]

Experimental Protocols

The evaluation of the antiproliferative effects of these brominated quinolines involved several key experimental assays. The general methodologies for these are outlined below.

Cell Viability Assays (MTT and BCPE)

A primary method for assessing the cytotoxic activity of the compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique that measures cell viability.[1] Similarly, the BCPE assay is also utilized to determine the in vitro antiproliferative effects.[4][3]

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the brominated quinoline derivatives and incubated for a specific duration (e.g., 48 or 72 hours).[1]

  • Reagent Incubation: After the treatment period, a solution of MTT or BCPE reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals or a colored product.

  • Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

DNA Laddering Assay for Apoptosis

To determine if the compounds induce programmed cell death (apoptosis), a DNA laddering assay is performed. Apoptosis is often characterized by the cleavage of DNA into fragments of specific sizes.

General Protocol:

  • Cell Treatment: Cancer cells are treated with the brominated quinoline compounds for a specified time.

  • DNA Extraction: Genomic DNA is extracted from both treated and untreated cells.

  • Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and separated by electrophoresis.

  • Visualization: The DNA fragments are visualized under UV light after staining with an intercalating dye like ethidium bromide. The appearance of a "ladder" of DNA fragments in the treated samples is indicative of apoptosis.[4][5]

Wound Healing Assay for Cell Migration

The wound healing assay is employed to assess the effect of the compounds on cancer cell migration.

General Protocol:

  • Cell Monolayer: A confluent monolayer of cancer cells is created in a culture dish.

  • "Wound" Creation: A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

  • Compound Treatment: The cells are then incubated with the test compounds.

  • Imaging and Analysis: The wound closure is monitored and photographed at different time points. The rate of cell migration is determined by measuring the change in the wound area over time.[4][5]

Mechanisms of Action

While the precise mechanisms of action for many brominated quinolines are still under investigation, several studies point towards the induction of apoptosis and the inhibition of key enzymes involved in DNA replication as plausible pathways for their anticancer effects.[1][4][5]

Apoptosis Induction

Several brominated quinoline derivatives have been shown to induce apoptosis in cancer cells.[5] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The signaling pathway for apoptosis can be complex, often involving a cascade of caspase activation.

cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Execution Phase Brominated Quinoline Brominated Quinoline Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) Brominated Quinoline->Pro-apoptotic Proteins (e.g., Bax, Bak) Induces Caspase Activation Caspase Activation Pro-apoptotic Proteins (e.g., Bax, Bak)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified diagram of a potential apoptosis induction pathway by brominated quinolines.

Topoisomerase I Inhibition

Some brominated quinolines have been found to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair.[4][5] By inhibiting this enzyme, these compounds can disrupt the normal cell cycle and lead to cell death.

Brominated Quinoline Brominated Quinoline Topoisomerase I Topoisomerase I Brominated Quinoline->Topoisomerase I Inhibits DNA Replication & Repair DNA Replication & Repair Topoisomerase I->DNA Replication & Repair Required for Cell Death Cell Death Topoisomerase I->Cell Death Inhibition leads to

Caption: The inhibitory effect of brominated quinolines on Topoisomerase I and its downstream consequences.

Experimental Workflow

The general workflow for screening the antiproliferative effects of new chemical entities like brominated quinolines follows a standardized process.

Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Treatment->Cytotoxicity Assay (e.g., MTT) Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (e.g., MTT)->Data Analysis (IC50) Mechanistic Studies Mechanistic Studies Data Analysis (IC50)->Mechanistic Studies

Caption: A general workflow for in vitro cytotoxicity screening of chemical compounds.

References

Unveiling the Potency of 7-Bromoquinazoline Derivatives in Oncology: A Comparative Analysis of IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic effects of 7-bromoquinazoline derivatives against various cancer cell lines reveals their potential as promising scaffolds for novel anti-cancer agents. This guide provides a comparative analysis of their half-maximal inhibitory concentration (IC50) values, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this critical area of oncology.

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved cancer therapies. The strategic addition of a bromine atom at the 7th position can significantly influence the compound's biological activity, potentially enhancing its potency and selectivity. This guide synthesizes available data on the in vitro efficacy of these compounds.

Comparative Cytotoxicity: IC50 Values Across Cancer Cell Lines

The anti-cancer activity of various brominated quinazoline and quinoline derivatives has been assessed against a panel of human cancer cell lines. The IC50 value, representing the concentration of a compound required to inhibit cell growth by 50%, is a key metric of potency. The following table summarizes the IC50 values for several 6-bromoquinazoline and other related brominated derivatives.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
6-Bromo quinazoline derivative (8a) MCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480 (Colon)17.85 ± 0.92--
MRC-5 (Normal)84.20 ± 1.72--
6-Bromoquinazoline derivative (5b) MCF-7 / SW4800.53 - 1.95Cisplatin-
6,8-dibromo-4(3H)quinazolinone (XIIIb) MCF-7 (Breast)1.7 µg/mLDoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone (IX) MCF-7 (Breast)1.8 µg/mLDoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone (XIVd) MCF-7 (Breast)1.83 µg/mLDoxorubicinNot Specified
Brominated quinoline (Compound 11) C6 (Glioblastoma)5.45 µg/mL5-FU-
HeLa (Cervical)9.6 µg/mL5-FU-
HT29 (Colon)-5-FU-

Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to potential variations in experimental conditions.[1][2][3][4]

Experimental Protocols for IC50 Determination

The evaluation of the cytotoxic activity of these brominated quinazoline derivatives predominantly involves the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability.[1]

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 3,000-10,000 cells/well) and allowed to adhere overnight in a CO2 incubator at 37°C.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., in a series of gradient dilutions) and incubated for a specified period, typically 24 to 72 hours.[5]

  • MTT Addition: After the incubation period, an MTT solution (e.g., 10 µL of 5 mg/mL solution) is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.[5][6]

  • Solubilization: The culture medium is carefully removed, and a solubilization solution, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1][5][6]

  • IC50 Calculation: The percentage of cell viability is plotted against the logarithm of the compound concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

G cluster_workflow Experimental Workflow for IC50 Determination A Cancer Cell Seeding (96-well plate) B Overnight Incubation (Cell Adhesion) A->B C Treatment with This compound Derivatives (Concentration Gradient) B->C D Incubation (e.g., 48-72 hours) C->D E MTT Reagent Addition D->E F Incubation (Formazan Crystal Formation) E->F G Solubilization (e.g., DMSO) F->G H Absorbance Measurement (Plate Reader) G->H I Data Analysis & IC50 Calculation H->I

General workflow for in vitro cytotoxicity screening.

Signaling Pathways Targeted by Quinazoline Derivatives

Quinazoline derivatives exert their anti-cancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. While the precise mechanisms of many this compound derivatives are still under investigation, related compounds are known to target key kinases and induce apoptosis.

One of the primary mechanisms of action for many quinazoline-based anti-cancer agents is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] Some derivatives have also been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the release of cytochrome c from mitochondria and the activation of caspases.[7]

G cluster_pathway Potential Signaling Pathway Inhibition Derivative This compound Derivative EGFR EGFR Derivative->EGFR Inhibition Apoptosis Apoptosis Induction Derivative->Apoptosis Induces PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Simplified diagram of a potential signaling pathway.

References

Safety Operating Guide

Proper Disposal of 7-Bromoquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 7-Bromoquinazoline, a halogenated organic compound. These procedures are designed for researchers, scientists, and drug development professionals to handle this chemical waste safely and in compliance with general hazardous waste regulations.

Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following guidance is based on the chemical properties of the parent compound, quinazoline, related bromo-compounds, and standard protocols for the disposal of halogenated organic hazardous waste. As a brominated heterocyclic compound, this compound should be handled with care, assuming it may possess irritant and potentially toxic properties.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below includes information for the parent compound, quinazoline, to provide an indication of its physical properties.

PropertyValueSource
Chemical Name QuinazolineFisher Scientific
CAS Number 253-82-7Fisher Scientific
Molecular Formula C₈H₆N₂Fisher Scientific
Appearance Beige Powder SolidFisher Scientific
Melting Point 45 - 48 °C / 113 - 118.4 °FFisher Scientific
Boiling Point 243 °C / 469.4 °F @ 772.50 mmHgFisher Scientific
Flash Point 106 °C / 222.8 °FFisher Scientific

Note: This data is for Quinazoline, not this compound. The bromo- derivative will have a higher molecular weight and may have different physical properties.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires its classification and collection as halogenated organic waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Experimental Workflow for Disposal

DisposalWorkflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Safety Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood container_prep 3. Prepare a Labeled, Compatible Hazardous Waste Container fume_hood->container_prep segregation 4. Segregate as 'Halogenated Organic Solid Waste' container_prep->segregation transfer 5. Transfer Waste into Container segregation->transfer decontaminate 6. Decontaminate Tools & Glassware (Rinse with appropriate solvent) transfer->decontaminate seal_label 8. Securely Seal and Clean Exterior of Waste Container transfer->seal_label rinsate 7. Collect Rinsate as 'Halogenated Organic Liquid Waste' decontaminate->rinsate storage 9. Store in Designated Satellite Accumulation Area (SAA) seal_label->storage pickup 10. Arrange for Hazardous Waste Pickup (Contact EHS) storage->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Detailed Methodologies

1. Waste Collection and Segregation:

  • Solid Waste:

    • Collect pure this compound, and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels), in a designated, leak-proof hazardous waste container.

    • This container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solids."

    • The label should also include the full chemical name: "this compound".

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a puncture-resistant sharps container designated for hazardous chemical waste.

  • Liquid Waste (from decontamination):

    • Solvent rinsate from decontaminating glassware or work surfaces should be collected in a separate, compatible container labeled "Hazardous Waste: Halogenated Organic Liquids."

    • Do not mix halogenated and non-halogenated solvent waste.[1]

2. Container Management:

  • Compatibility: Ensure the waste container is made of a material compatible with this compound and any solvents used for decontamination.

  • Labeling: All waste containers must be accurately and clearly labeled with their contents.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[1]

3. Storage:

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Cleanup Logical Flow

SpillCleanup spill Spill Occurs alert 1. Alert Personnel in the Area spill->alert evacuate 2. Evacuate & Restrict Access (if necessary) alert->evacuate ppe 3. Don Appropriate PPE evacuate->ppe contain 4. Contain the Spill (Use inert absorbent material) ppe->contain collect 5. Collect Absorbed Material contain->collect decontaminate 6. Decontaminate Spill Area collect->decontaminate dispose 7. Dispose of all cleanup materials as Halogenated Hazardous Waste decontaminate->dispose report 8. Report the Incident to EHS dispose->report

Caption: Logical flow for responding to a this compound spill.

Detailed Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation. For a liquid solution spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

  • Collect: Carefully scoop the contained material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials and rinsate as halogenated hazardous waste.

  • Dispose: All materials used in the cleanup, including PPE, must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Navigating the Safe Handling of 7-Bromoquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 7-Bromoquinazoline, a halogenated quinazoline derivative frequently utilized in medicinal chemistry and drug discovery.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar compounds, including other halogenated quinazolines and bromoquinolines. These analogs are consistently reported to cause skin, eye, and respiratory irritation, and may be harmful if swallowed. Therefore, a cautious approach is mandated.

Hazard and Exposure Data

The following table summarizes the key hazard information extrapolated from related bromoquinazoline and bromoquinoline compounds. These values should be considered as guiding principles for risk assessment in the absence of specific data for this compound.

Hazard CategoryGHS Classification (Typical for Analogs)Precautionary Statements (Typical for Analogs)
Acute Oral Toxicity Category 4 (Harmful if swallowed)P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required at all times. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.
Hand Protection Nitrile or Neoprene GlovesInspect gloves for tears or punctures before use. Double gloving is recommended. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required. Consider a chemically resistant apron for procedures with a higher risk of splashes.
Respiratory Protection NIOSH-approved RespiratorFor weighing and handling of the solid compound, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of fine particles. If handling solutions outside of a fume hood, a respirator with an organic vapor cartridge may be necessary.

Experimental Protocols: Step-by-Step Guidance

Adherence to standardized operational procedures is critical for minimizing risk. The following protocols outline the safe handling of this compound throughout the experimental workflow.

Pre-Operational Checklist
  • Safety Data Sheet Review: While a specific SDS for this compound is unavailable, review the SDS for a closely related compound.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Check all personal protective equipment for integrity.

  • Emergency Equipment Location: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit Availability: Ensure a spill kit appropriate for halogenated organic compounds is readily available.

Weighing and Aliquoting
  • Perform all weighing and transfer of solid this compound within a certified chemical fume hood.

  • Use a dedicated, labeled spatula and weighing vessel.

  • To minimize the generation of airborne dust, handle the compound gently.

  • Close the primary container tightly immediately after use.

Dissolution and Reaction Setup
  • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • All dissolution and reaction setups should be conducted in a chemical fume hood.

  • Ensure all glassware is clean, dry, and free of contaminants.

  • Use a stirrer bar for gentle and controlled mixing.

Post-Reaction Work-up and Purification
  • Conduct all extraction, filtration, and purification steps within a chemical fume hood.

  • Be mindful of potential pressure build-up during extractions. Vent separatory funnels frequently.

  • Handle all solvents and reagents used in the work-up with appropriate safety precautions.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including contaminated solids (e.g., filter paper, gloves) and solutions, must be segregated as halogenated organic waste.

  • Container Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication that it is a "Halogenated Organic Compound."

  • Container Management: Keep waste containers tightly sealed when not in use and store them in a designated, well-ventilated satellite accumulation area.

  • Spill Management: In the event of a spill, evacuate the immediate area and alert colleagues. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. All cleanup materials must be disposed of as halogenated hazardous waste.

Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Reaction cluster_disposal Disposal prep_sds Review Analog SDS prep_ppe Don PPE prep_sds->prep_ppe prep_fumehood Verify Fume Hood prep_ppe->prep_fumehood prep_emergency Locate Safety Equipment prep_fumehood->prep_emergency handling_weigh Weighing & Transfer prep_emergency->handling_weigh handling_dissolve Dissolution handling_weigh->handling_dissolve handling_react Reaction handling_dissolve->handling_react post_workup Work-up & Purification handling_react->post_workup post_decon Decontaminate Glassware post_workup->post_decon disp_segregate Segregate Halogenated Waste post_workup->disp_segregate post_decon->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Satellite Area disp_label->disp_store

Caption: Workflow for Safe Handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromoquinazoline
Reactant of Route 2
7-Bromoquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.